molecular formula C12H17ClN4O2 B179252 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine CAS No. 10244-24-3

4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine

Numéro de catalogue: B179252
Numéro CAS: 10244-24-3
Poids moléculaire: 284.74 g/mol
Clé InChI: KIWUTYCMQNZUPX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine is a useful research compound. Its molecular formula is C12H17ClN4O2 and its molecular weight is 284.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-(4-chloro-6-morpholin-4-ylpyrimidin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN4O2/c13-10-9-11(16-1-5-18-6-2-16)15-12(14-10)17-3-7-19-8-4-17/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWUTYCMQNZUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC(=N2)N3CCOCC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350698
Record name 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10244-24-3
Record name 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(6-chloropyrimidine-2,4-diyl)dimorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine: A Privileged Scaffold in Kinase Inhibitor Development

Introduction

This compound, identified by the CAS number 10244-24-3 , is a pivotal chemical intermediate in the landscape of modern drug discovery and development.[1][2] While not an active pharmaceutical ingredient itself, its rigid pyrimidine core, substituted with two morpholine rings and a reactive chlorine atom, represents a "privileged scaffold." This structure is frequently employed in the synthesis of highly potent and selective kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) signaling pathways.[3] Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of various human cancers, making it a critical target for therapeutic intervention.[3][4]

This technical guide provides an in-depth analysis of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will explore its chemical properties, synthesis, mechanistic significance in kinase inhibition, and its application as a versatile building block for creating next-generation therapeutics.

Physicochemical and Structural Characteristics

The unique arrangement of functional groups in this compound underpins its utility. The electron-withdrawing pyrimidine ring, coupled with the electron-donating morpholine groups, modulates the reactivity of the C-6 chlorine atom, making it amenable to a variety of cross-coupling reactions for further molecular elaboration.

PropertyValueSource
CAS Number 10244-24-3[1]
Molecular Formula C12H17ClN4O2[2][5]
Molecular Weight 284.74 g/mol [2]
IUPAC Name 4,4'-(6-chloro-2,4-pyrimidinediyl)bis(morpholine)[2]
Melting Point 139-142 °C[2]
Boiling Point ~508.7 °C (Predicted)[2]
Density ~1.327 g/cm³ (Predicted)[2]
Appearance White to off-white solid (Typical)N/A

Synthesis and Reaction Chemistry

The synthesis of this compound is typically achieved through a sequential nucleophilic aromatic substitution (SNAr) reaction starting from a readily available polychlorinated pyrimidine. The differential reactivity of the chlorine atoms on the pyrimidine ring allows for controlled, stepwise substitution.

Synthetic Workflow

The most common synthetic route begins with 2,4,6-trichloropyrimidine. The chlorine atom at the C-4 and C-6 positions are generally more reactive towards nucleophilic substitution than the C-2 chlorine. However, by carefully controlling reaction conditions, selective substitution can be achieved. A more direct and high-yield approach involves the sequential reaction with morpholine.

G cluster_0 Synthesis Workflow A->B Nucleophilic Aromatic Substitution (SNAr) B->C Isomerization/Rearrangement (less common) or Direct Synthesis from 2,4-dichloro-6-morpholinopyrimidine A_prime 2,4,6-Trichloropyrimidine B_prime Intermediate: 4-Morpholino-2,6-dichloropyrimidine A_prime->B_prime Step 1: Selective SNAr at C4 C_prime Target Compound: This compound B_prime->C_prime Step 2: SNAr at C2 reagent1_prime Morpholine (1.0 eq) DIPEA, THF -20°C to 0°C reagent2_prime Morpholine (1.1 eq) DIPEA, THF RT to 60°C G cluster_0 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Growth Cell Growth, Proliferation, Survival S6K->Growth FourEBP1->Growth Inhibition of translation (when unphosphorylated) Inhibitor Inhibitor derived from 4,4'-(6-Chloropyrimidine- 2,4-diyl)dimorpholine Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1 Dual PI3K/mTOR Inhibitors cluster_1 Suzuki Coupling Workflow start Combine Reactants: - Dimorpholine Scaffold (1.0 eq) - Arylboronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(dppf)₂Cl₂) (0.05 eq) - Base (e.g., Na₂CO₃) (2.0 eq) solvent Add Solvents: - Dioxane/Water (e.g., 4:1) start->solvent reaction Heat & Stir: - Purge with N₂/Ar - Heat to 90-100°C - Monitor by TLC/LC-MS solvent->reaction workup Aqueous Workup: - Cool to RT - Dilute with water - Extract with EtOAc reaction->workup purify Purification: - Dry organic layer (Na₂SO₄) - Concentrate - Column Chromatography workup->purify product Final Product: 6-Aryl-2,4-dimorpholinopyrimidine purify->product

References

An In-Depth Technical Guide to the Physicochemical Properties of 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Pivotal Role of a Key Intermediate

4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine, a substituted pyrimidine, has emerged as a molecule of significant interest within the pharmaceutical landscape. Its primary recognition comes from its role as a key intermediate in the synthesis of Molnupiravir, an orally bioavailable antiviral drug.[1][2] Molnupiravir has demonstrated activity against various RNA viruses, including SARS-CoV-2, the causative agent of COVID-19.[1][2] The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is critically dependent on a thorough understanding of its physicochemical properties. These properties govern a molecule's behavior in both chemical and biological systems, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside detailed, field-proven methodologies for their experimental determination.

Chemical Identity and Core Properties

A foundational understanding of a molecule begins with its fundamental identifiers and structural characteristics.

PropertyValueSource
Chemical Name This compound[3]
Synonyms 2,4-Dimorpholino-6-chloropyrimidine, 6-Chloro-2,4-bis(4-morpholinyl)pyrimidine
CAS Number 10244-24-3[3]
Molecular Formula C₁₂H₁₇ClN₄O₂[3]
Molecular Weight 284.74 g/mol [3]
Appearance Solid
Melting Point 139-142 °C
Chemical Structure

The molecular architecture of this compound features a central chloropyrimidine ring substituted with two morpholine moieties at the 2 and 4 positions. This structure is key to its reactivity and subsequent conversion to other pharmacologically active molecules.

Caption: Chemical structure of this compound.

Solubility Profile: A Critical Determinant of Bioavailability

The solubility of an active pharmaceutical ingredient (API) or its intermediate is a cornerstone of its developability. Poor solubility can impede absorption and lead to unreliable in vitro assay results.[4]

Qualitative and Predicted Solubility

Qualitative assessments indicate that this compound is soluble in organic solvents such as ethanol and methanol, and insoluble in water. For a more quantitative understanding, computational predictions are often employed in the early stages of drug discovery.

ParameterPredicted ValueSource
Water Solubility 0.445 mg/mLPubChem

It is imperative to note that predicted values are a guide and must be confirmed by experimental data for accurate formulation and development decisions.

Experimental Determination of Aqueous Solubility

Two primary methods are employed to experimentally determine the aqueous solubility of a compound: kinetic and thermodynamic solubility assays.[5][6]

Kinetic Solubility Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare high-concentration stock solution in DMSO B Add stock solution to aqueous buffer (e.g., PBS) A->B C Incubate and shake for a defined period (e.g., 2 hours) B->C D Detect precipitation (e.g., nephelometry or UV spectroscopy after filtration) C->D E Quantify dissolved compound against a standard curve D->E F Report kinetic solubility (µM or µg/mL) E->F

Caption: Workflow for a kinetic solubility assay.

Thermodynamic Solubility Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Add excess solid compound to aqueous buffer B Incubate and agitate until equilibrium is reached (e.g., 24-48 hours) A->B C Separate solid from the supernatant (centrifugation/filtration) B->C D Quantify the concentration of the dissolved compound in the supernatant (e.g., LC-MS/MS) C->D E Report thermodynamic solubility (µM or µg/mL) D->E

Caption: Workflow for a thermodynamic solubility assay.

Ionization Constant (pKa): Predicting In Vivo Behavior

The pKa of a molecule dictates its ionization state at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets.[7] While no experimental pKa data has been reported for this compound, computational predictions can provide an initial estimate.

ParameterPredicted ValueSource
pKa (most basic) 3.86PubChem

The predicted basic pKa suggests that the morpholine nitrogens are weakly basic.

Experimental Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound.[8][9]

Potentiometric Titration Protocol

  • Preparation: Calibrate a pH meter with standard buffers. Prepare a solution of the compound in a suitable solvent (e.g., water with a co-solvent if necessary) at a known concentration.

  • Titration: Titrate the solution with a standardized solution of a strong acid or base.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve, which corresponds to the inflection point of the first derivative of the curve.[7][10]

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, and ability to cross cell membranes.[11] It is typically expressed as the logarithm of the partition coefficient (LogP) for neutral compounds or the distribution coefficient (LogD) for ionizable compounds at a specific pH.

Predicted Lipophilicity
ParameterPredicted ValueSource
XLogP3 2.1PubChem

The predicted LogP value suggests that this compound has moderate lipophilicity.

Experimental Determination of LogP/LogD

The "gold standard" for LogP determination is the shake-flask method.[12] An alternative, higher-throughput method utilizes high-performance liquid chromatography (HPLC).[13]

Shake-Flask Method for LogP Determination

  • Preparation: Prepare a solution of the compound in a biphasic system of n-octanol and water (or a buffer for LogD).

  • Equilibration: Shake the mixture for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Separate the n-octanol and aqueous phases by centrifugation.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[14]

LogP/LogD Determination Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Dissolve compound in a pre-saturated n-octanol/water (or buffer) biphasic system B Shake to equilibrate partitioning A->B C Separate phases via centrifugation B->C D Sample both n-octanol and aqueous phases C->D E Quantify compound concentration in each phase (e.g., HPLC-UV) D->E F Calculate LogP = log([Compound]octanol / [Compound]aqueous) E->F

Caption: Workflow for LogP/LogD determination by the shake-flask method.

Spectral Characterization

Chemical Stability

The chemical stability of a drug intermediate is crucial for ensuring the quality and safety of the final API. Stability studies are conducted under various environmental conditions to establish a re-test period or shelf life.[15]

Stability Testing Protocol

Following the International Council for Harmonisation (ICH) guidelines, the stability of this compound should be evaluated under the following conditions:[16][17]

  • Long-term stability: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

  • Accelerated stability: 40°C ± 2°C / 75% RH ± 5% RH.

Samples should be analyzed at regular intervals for appearance, purity (by a stability-indicating HPLC method), and the formation of any degradation products.

Conclusion: A Foundation for Rational Drug Development

A comprehensive understanding of the physicochemical properties of this compound is indispensable for its effective utilization in the synthesis of Molnupiravir and other potential pharmaceutical agents. While experimental data for some properties remains to be published, the computational predictions and standardized experimental protocols outlined in this guide provide a robust framework for researchers. By systematically evaluating its solubility, pKa, lipophilicity, and stability, scientists can optimize reaction conditions, develop appropriate formulations, and ultimately accelerate the journey of new medicines to patients.

References

A Technical Guide to the Mechanistic Role of 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 4,4'-(6-chloropyrimidine-2,4-diyl)dimorpholine, a key heterocyclic intermediate in medicinal chemistry. We will dissect its core mechanism of action, which is predicated on the principles of Nucleophilic Aromatic Substitution (SNAr). The guide elucidates the electronic characteristics of the dimorpholino-substituted chloropyrimidine scaffold, detailing how these features facilitate its function as a versatile building block for the synthesis of complex, biologically active molecules. Particular emphasis is placed on its application in constructing libraries of potential kinase inhibitors. Detailed experimental protocols, workflow diagrams, and characterization methodologies are provided to equip researchers with the practical knowledge required to leverage this intermediate in drug discovery programs.

Introduction

The architecture of novel therapeutic agents often relies on robust and versatile chemical scaffolds. Among these, the pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds, including several approved drugs.[1] Concurrently, the morpholine moiety has earned the status of a "privileged structure" for its capacity to improve the physicochemical and pharmacokinetic properties of drug candidates.[2][3] The intermediate this compound strategically combines these two valuable components into a single, powerful building block.

  • 1.1 The Pyrimidine Scaffold in Drug Discovery: Pyrimidine derivatives are integral to a wide spectrum of pharmaceuticals, exhibiting anticancer, antimicrobial, and anti-inflammatory activities. Their structural resemblance to the nucleobases of DNA and RNA allows them to function as antimetabolites, while other derivatives serve as scaffolds for kinase inhibitors and other targeted therapies.[4]

  • 1.2 The Role of the Morpholine Moiety: The inclusion of a morpholine ring in a molecule is a well-established strategy to enhance drug-like properties.[5] It often improves aqueous solubility, metabolic stability, and bioavailability, and can form key hydrogen bond interactions with biological targets.[2][6][7]

  • 1.3 Introducing this compound: This intermediate, with its specific substitution pattern, is primed for synthetic diversification. The two morpholine groups at positions 2 and 4 modulate the electronic properties of the pyrimidine ring, while the chlorine atom at position 6 serves as an excellent leaving group, creating a reactive site for further functionalization.[8][9]

cluster_intro Structural Components & Significance Pyrimidine Pyrimidine Core (Bioactive Scaffold) Intermediate This compound (Versatile Synthetic Intermediate) Pyrimidine->Intermediate Morpholine Morpholine Moieties (x2) (Improve Pharmacokinetics) Morpholine->Intermediate Chlorine C6-Chloro Group (Reactive Site / Leaving Group) Chlorine->Intermediate

Figure 1: Key structural features of the title intermediate.

Core Mechanism of Action as an Intermediate

The utility of this compound as an intermediate is governed by its reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions. This mechanism is fundamentally different from electrophilic substitution common to electron-rich aromatic rings like benzene.

  • 2.1 Electronic Properties of the Scaffold: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency withdraws electron density from the ring carbons, making them susceptible to attack by nucleophiles. The chlorine atom at the C6 position further enhances this effect through its inductive electron-withdrawing properties.

  • 2.2 The Nucleophilic Aromatic Substitution (SNAr) Pathway: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[10][11]

    • Addition: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bonded to the chlorine (C6). This disrupts the ring's aromaticity and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.

    • Elimination: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion (Cl⁻), which is a stable leaving group. This step is typically fast and results in the net substitution of the chlorine atom with the nucleophile.[12]

The kinetics of such reactions are generally second-order, being first-order in both the substrate and the nucleophile.[13]

G Reactants Intermediate (C6-Cl) + Nucleophile (Nu⁻) Transition1 Reactants->Transition1 Step 1: Addition (Rate-Determining) Meisenheimer Meisenheimer Complex (Resonance-Stabilized Anionic Intermediate) [Aromaticity Lost] Transition1->Meisenheimer Transition2 Meisenheimer->Transition2 Step 2: Elimination (Fast) Products Substituted Product (C6-Nu) + Cl⁻ Transition2->Products

Caption: The addition-elimination mechanism of SNAr.

Synthetic Utility & Applications

The C6-chloro position acts as a versatile synthetic handle, allowing for the introduction of a wide array of functional groups and the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[5]

  • 3.1 A Gateway to Diverse Chemical Libraries: By selecting different nucleophiles, a diverse range of derivatives can be synthesized from this single intermediate. This is a cornerstone of modern medicinal chemistry for exploring the chemical space around a core scaffold.

  • 3.2 Case Study: Synthesis of Potential Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors, particularly those targeting the phosphoinositide 3-kinase (PI3K) pathway.[14][15] The PI3K/mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for drug development.[4] Intermediates like this compound are used to synthesize trisubstituted pyrimidines that mimic the structure of known PI3K inhibitors, where the morpholine groups are crucial for activity and the third substituent, introduced via SNAr, can be varied to optimize potency and selectivity.[1][14][16]

Table 1: Potential Nucleophiles and Resulting Compound Classes

Nucleophile Type Example Resulting Functional Group at C6 Potential Therapeutic Area
Primary/Secondary Amines R-NH₂ Substituted Amine (-NHR) Kinase Inhibition, GPCR Modulation
Anilines Ar-NH₂ Arylamine (-NHAr) Anticancer, Anti-inflammatory
Alcohols/Phenols R-OH / Ar-OH Ether (-OR) / Aryl Ether (-OAr) Various

| Thiols/Thiophenols | R-SH / Ar-SH | Thioether (-SR) / Aryl Thioether (-SAr) | Antimicrobial, Antiviral |

Experimental Workflow & Protocols

A systematic approach is crucial for successfully utilizing this intermediate in synthesis. The general workflow involves reaction setup, monitoring, work-up, and purification.

A 1. Reaction Setup - Add intermediate, solvent, base to flask - Purge with inert gas (N₂/Ar) B 2. Nucleophile Addition - Add nucleophile (e.g., amine) dropwise A->B C 3. Reaction - Heat and stir for specified time B->C D 4. Monitoring - Track progress via TLC or LC-MS C->D E 5. Aqueous Work-up - Quench reaction - Extract with organic solvent - Wash with water/brine and dry D->E Upon completion F 6. Purification - Concentrate crude product - Purify via flash column chromatography E->F G 7. Characterization - Confirm structure via NMR, MS, etc. F->G

Caption: General experimental workflow for SNAr reactions.

Protocol: SNAr Amination of this compound

This protocol describes a general procedure for the reaction with a generic primary or secondary amine (HNR¹R²).

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Non-nucleophilic base, e.g., Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 - 3.0 eq)

  • Anhydrous polar aprotic solvent, e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), or Dioxane

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous solvent (e.g., DMF) to dissolve/suspend the reagents.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Nucleophile Addition: Add the amine nucleophile (1.2 eq) to the stirring mixture at room temperature.

  • Heating: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature may vary depending on the reactivity of the amine.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[17]

  • Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.

  • Washing: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.[18]

Rationale for Experimental Choices
  • Solvent: Polar aprotic solvents like DMF or DMSO are used because they can solvate the ions formed during the reaction but do not participate in hydrogen bonding, which would deactivate the nucleophile.

  • Base: A base like DIPEA or K₂CO₃ is required to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation and deactivation of the amine nucleophile.

  • Inert Atmosphere: This prevents potential side reactions with oxygen or moisture, especially when using sensitive reagents.

  • Temperature: Heating is often required to overcome the activation energy barrier associated with disrupting the aromaticity of the pyrimidine ring in the first step of the mechanism.[10]

Product Characterization & Validation

Confirming the identity and purity of the final product is a critical final step. A combination of chromatographic and spectroscopic techniques is employed.[19]

  • 5.1 Chromatographic Analysis: TLC is used for rapid, qualitative monitoring of the reaction. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression. LC-MS provides more definitive information on the conversion and confirms the molecular weight of the product.

  • 5.2 Spectroscopic Confirmation:

    • ¹H NMR Spectroscopy: Successful substitution is often confirmed by the appearance of new signals corresponding to the protons of the newly introduced nucleophile. Changes in the chemical shifts of the remaining pyrimidine ring proton can also be observed.[20][21]

    • ¹³C NMR Spectroscopy: The carbon spectrum will show new signals for the substituent and a significant upfield or downfield shift for the C6 carbon, confirming the displacement of the chlorine atom.[22]

    • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement of the product, confirming its elemental composition.[16][23]

Table 2: Hypothetical ¹H NMR Data for a Product (Reaction with Benzylamine)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.25 - 7.40 m 5H Aromatic protons (C₆H₅)
5.85 s 1H Pyrimidine C5-H
5.50 br s 1H Amine N-H
4.60 d 2H Methylene protons (CH₂-Ph)
3.70 - 3.80 m 8H Morpholine protons (-O-CH₂)

| 3.50 - 3.60 | m | 8H | Morpholine protons (-N-CH₂) |

Conclusion

This compound is a highly valuable and strategically designed intermediate for medicinal chemistry and drug discovery. Its mechanism of action is centered on the facile Nucleophilic Aromatic Substitution at the C6 position, enabled by the electron-deficient nature of the pyrimidine ring and the excellent leaving group ability of the chloro substituent. This reactivity provides a reliable and versatile platform for synthesizing diverse libraries of complex molecules, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics. The protocols and characterization methods outlined in this guide serve as a foundational framework for researchers aiming to exploit the synthetic potential of this powerful building block.

References

The Pivotal Role of Morpholine Moieties in 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine, focusing on the critical role of its two morpholine groups. This document dissects the molecule's structure to elucidate how these heterocyclic moieties influence its physicochemical properties, metabolic stability, and pharmacological potential. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of structure-activity relationships in pyrimidine-based compounds.

Introduction: Deconstructing this compound

This compound is a member of the substituted pyrimidine class of compounds, which are of significant interest in medicinal chemistry.[1][2] The core structure, a 2,4-dimorpholino-6-chloropyrimidine, features a reactive electrophilic center at the chlorinated C6 position and two nucleophilic morpholine substituents. This configuration results in a molecule with a well-defined electronic and steric profile, rendering it a versatile scaffold in drug discovery.

The morpholine ring, a saturated heterocycle containing both an ether linkage and a secondary amine, is recognized as a "privileged structure" in medicinal chemistry.[3][4] Its frequent incorporation into drug candidates is due to its ability to confer advantageous pharmacokinetic and pharmacodynamic properties.[3][5] In the context of the title compound, the two morpholine groups are not merely appendages but are crucial to its overall chemical behavior and biological activity.

Chemical structure of this compound

The Multifaceted Role of Morpholine Groups

The morpholine moiety is a versatile building block in drug design due to its favorable physicochemical, biological, and metabolic properties.[3][4]

Impact on Physicochemical Properties

The introduction of morpholine rings significantly modifies the physicochemical profile of the parent pyrimidine core, a deliberate strategy to optimize a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Aqueous Solubility: The oxygen and nitrogen atoms of the morpholine group can act as hydrogen bond acceptors, which generally enhances aqueous solubility. This is a critical factor for oral bioavailability. The presence of two morpholine moieties is expected to give this compound a favorable solubility profile.

  • Lipophilicity (LogP): While improving solubility, the morpholine group also has a degree of lipophilicity from its hydrocarbon backbone. The partition coefficient (LogP) is a key indicator of a molecule's ability to cross cell membranes. The morpholine substituent provides a balance, preventing the molecule from being too polar or too lipophilic.

  • Basicity (pKa): The nitrogen atom in the morpholine ring is basic, with a pKa of 8.49.[6] This basicity means that at physiological pH (~7.4), a significant portion of the morpholine nitrogens will be protonated. This can further increase aqueous solubility and allows for the formation of salts, a desirable property for drug formulation.[6][7]

Table 1: Physicochemical Properties

PropertyValue/DescriptionInfluence of Morpholine Groups
Molecular Formula C12H17ClN4O2Contributes to the overall molecular weight.
Molecular Weight 284.74 g/mol Increases molecular size.
Melting Point 139-142℃[8]Influences the solid-state properties of the compound.
pKa 8.49 (for morpholine)[6]Imparts basicity, enabling salt formation and enhancing solubility.[6][7]
Hydrogen Bond Acceptors 4 (2 from N, 2 from O)Increases the potential for interactions with biological targets and water.
Role in Pharmacokinetics and Metabolism

The morpholine group is often considered a "metabolic stabilizer."[9] Its saturated ring is generally more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to other heterocyclic amines like piperidine.[10]

  • Metabolic Stability: Replacing more metabolically labile groups with a morpholine ring can extend a drug's half-life.[10] The electron-withdrawing nature of the oxygen atom in morpholine can decrease the susceptibility of adjacent carbon atoms to oxidation.[10] In this compound, the two morpholine groups are expected to shield the pyrimidine core and resist metabolic degradation.

  • Transporter Interactions: The polarity of the morpholine group can affect interactions with drug transporters, influencing the drug's distribution and efflux from cells.

Figure 1: Key contributions of morpholine groups to drug-like properties.

Function as a Pharmacophore

Beyond its impact on ADME properties, the morpholine group can be a vital component of the pharmacophore—the specific structural features required for molecular interaction with a biological target.[3][5]

  • Target Binding: The nitrogen and oxygen atoms can form hydrogen bonds with amino acid residues in a protein's active site.[11] The shape and conformation of the morpholine ring also contribute to van der Waals interactions.[11]

  • Directional Interactions: The defined chair conformation of the morpholine ring orients substituents in specific spatial arrangements, which can be critical for optimal target engagement.

The 6-Chloro-2,4-disubstituted Pyrimidine Core

The pyrimidine ring is a well-established scaffold in medicinal chemistry, found in nucleobases and numerous drugs.[1][2]

  • Reactivity of the Chlorine Atom: The chlorine at the C6 position is activated by the electron-withdrawing nature of the pyrimidine ring, making it a good leaving group for nucleophilic aromatic substitution (SNAr). This reactivity is key to its synthetic utility and potential as a covalent inhibitor. The electron-donating morpholino groups at the C2 and C4 positions modulate the reactivity at C6.

  • Scaffold for Molecular Diversity: The reactive chlorine allows for the straightforward synthesis of diverse compound libraries. Reacting this compound with various nucleophiles enables extensive structure-activity relationship (SAR) studies.[12]

Synthetic Considerations and Experimental Protocols

The synthesis of this compound is typically achieved through sequential nucleophilic substitution on a polychlorinated pyrimidine precursor.[13]

General Synthetic Workflow

G A 2,4,6-Trichloropyrimidine B Nucleophilic Substitution (2 eq. Morpholine, Base) A->B C 4,4'-(6-Chloropyrimidine- 2,4-diyl)dimorpholine B->C D Purification (Crystallization or Chromatography) C->D E Final Product D->E

Figure 2: General synthetic workflow for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 2,4,6-trichloropyrimidine.

Materials:

  • 2,4,6-Trichloropyrimidine[14]

  • Morpholine

  • Triethylamine (or another suitable non-nucleophilic base)

  • Acetonitrile (or another suitable polar aprotic solvent)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: Dissolve 2,4,6-trichloropyrimidine (1.0 equivalent) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Add triethylamine (2.2 equivalents) to the solution. Subsequently, add morpholine (2.1 equivalents) dropwise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water or brine to remove salts and excess morpholine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by recrystallization or column chromatography.

  • Characterization: Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and melting point analysis.

Rationale for Experimental Choices:

  • Base: A non-nucleophilic base like triethylamine is used to neutralize the HCl generated during the substitution, preventing the protonation and deactivation of the morpholine nucleophile.

  • Stoichiometry: A slight excess of morpholine ensures complete substitution at the more reactive C2 and C4 positions of the trichloropyrimidine.[12]

  • Solvent: A polar aprotic solvent like acetonitrile is ideal for dissolving the reactants and facilitating the SNAr mechanism.[15]

Potential Applications and Future Directions

The structural features of this compound make it a valuable starting material for developing various therapeutic agents. Its derivatives have been investigated as:

  • Kinase Inhibitors: The pyrimidine scaffold is a common core in many kinase inhibitors.[16][17][18] The morpholine groups can occupy specific pockets in the ATP-binding site of kinases.[17]

  • Anticancer Agents: Substituted pyrimidines have a long history as anticancer drugs.[2] Hybrid compounds with pyrimidine and morpholine structures have shown significant efficacy in inhibiting the growth of cancer cell lines.[17]

The future of this compound lies in its application as a versatile building block. The strategically placed morpholine groups provide a foundation of favorable drug-like properties, while the reactive chlorine offers a gateway to chemical diversity and the potential for covalent protein targeting.

Conclusion

The two morpholine groups in this compound are integral to the molecule's character, influencing its solubility, metabolic stability, and potential for biological interactions. A thorough understanding of the contributions of these moieties allows medicinal chemists to rationally design and synthesize novel derivatives with enhanced pharmacological profiles. This guide provides a comprehensive overview of these roles to aid researchers in drug discovery.

References

The Versatile Scaffold: A Technical Guide to 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Pyrimidine Building Block

In the landscape of modern drug discovery, the pyrimidine core stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds.[1][2] Its inherent ability to engage in various non-covalent interactions, coupled with its synthetic tractability, has cemented its importance in the medicinal chemist's toolbox. Within this esteemed class of heterocycles, 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine has emerged as a particularly valuable building block. Its unique substitution pattern—two morpholine rings at the 2- and 4-positions and a reactive chlorine atom at the 6-position—offers a strategic platform for the synthesis of diverse and potent molecular entities.

The dimorpholine substitution is not merely a steric feature; the morpholine moiety is a well-established pharmacophore, particularly in the realm of kinase inhibitors, where the oxygen atom can act as a crucial hydrogen bond acceptor.[3] The true synthetic utility of this scaffold, however, lies in the reactive 6-chloro position. This site serves as a versatile handle for introducing a wide array of chemical diversity through various cross-coupling and nucleophilic substitution reactions, allowing for the fine-tuning of a compound's pharmacological profile. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound as a cornerstone in the development of novel therapeutics, with a primary focus on its role in the generation of potent kinase inhibitors targeting the PI3K/Akt/mTOR signaling pathway.

Synthesis and Characterization of the Core Scaffold

The preparation of this compound is a foundational step, typically achieved through a sequential nucleophilic aromatic substitution (SNAr) reaction starting from the readily available 2,4,6-trichloropyrimidine. The differential reactivity of the chlorine atoms on the pyrimidine ring allows for a controlled, stepwise substitution.

The rationale behind this synthetic strategy is rooted in the electronic nature of the pyrimidine ring. The two nitrogen atoms are electron-withdrawing, which activates the chlorine atoms towards nucleophilic attack. The chlorine at the 4-position is generally the most reactive, followed by the 2- and then the 6-position. By carefully controlling the reaction conditions, such as temperature and stoichiometry of the nucleophile (morpholine), a high yield of the desired 2,4-dimorpholino-6-chloro-substituted product can be achieved.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative synthesis of the title compound from 2,4,6-trichloropyrimidine and morpholine.

Materials:

  • 2,4,6-Trichloropyrimidine

  • Morpholine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (ACN), or Ethanol)

  • Distilled water

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,6-trichloropyrimidine (1.0 eq) in the chosen anhydrous solvent.

  • First Morpholine Addition: Cool the solution to 0 °C using an ice bath. Add morpholine (1.0-1.1 eq) dropwise, followed by the dropwise addition of a base such as triethylamine (1.1 eq).

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Second Morpholine Addition: Once the formation of the monosubstituted intermediate is complete, add a second equivalent of morpholine (1.0-1.1 eq) and base (1.1 eq).

  • Heating and Monitoring: Heat the reaction mixture to a temperature between 60-80 °C and continue to monitor by TLC until the reaction is complete.

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Characterization Data

The structural identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analysis Expected Data
1H NMR Signals corresponding to the morpholine protons and the pyrimidine proton.
13C NMR Resonances for the pyrimidine ring carbons and the morpholine carbons.
Mass Spec Molecular ion peak corresponding to the calculated mass (C12H17ClN4O2, MW: 284.74).[4]
Purity (HPLC) >95%

Strategic Functionalization of the 6-Position

The chlorine atom at the 6-position of the dimorpholine pyrimidine scaffold is the gateway to chemical diversification. Its reactivity allows for the application of powerful and versatile cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide.[5] This reaction is exceptionally well-suited for introducing a wide variety of aryl and heteroaryl moieties at the 6-position of our scaffold, which is a common strategy for modulating the pharmacological activity of kinase inhibitors.

Suzuki_Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[6]

Materials:

  • This compound

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (0.05-0.1 eq)

  • Base (e.g., K2CO3, Cs2CO3) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/water, Toluene/ethanol/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the arylboronic acid, the base, and the palladium catalyst.

  • Solvent Addition and Degassing: Add the solvent system and degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[7] This reaction is invaluable for introducing a diverse range of primary and secondary amines at the 6-position, providing access to a different chemical space compared to the Suzuki coupling and allowing for the installation of key hydrogen bond donors and acceptors.

Buchwald_Hartwig_Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.[8]

Materials:

  • This compound

  • Amine (1.1-1.5 eq)

  • Palladium precatalyst (e.g., Pd2(dba)3, Pd(OAc)2) (0.01-0.05 eq)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (0.02-0.1 eq)

  • Base (e.g., NaOtBu, K3PO4, Cs2CO3) (1.5-2.5 eq)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, the phosphine ligand, the base, and this compound (1.0 eq) to a dry reaction vessel.

  • Reagent Addition: Add the anhydrous solvent, followed by the amine.

  • Heating: Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-120 °C).

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Application in Medicinal Chemistry: A Focus on PI3K/Akt/mTOR Pathway Inhibitors

The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates cell proliferation, growth, survival, and metabolism.[9] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[10] The 2,4-dimorpholinopyrimidine scaffold has proven to be an exceptional starting point for the development of potent and selective inhibitors of PI3K and mTOR kinases.

PI3K_Pathway

Structure-Activity Relationship (SAR) Insights

The general pharmacophore model for many PI3K inhibitors based on the dimorpholinopyrimidine scaffold involves:

  • The 2,4-dimorpholine pyrimidine core: This unit typically occupies the adenine-binding region of the kinase ATP pocket. The morpholine oxygen atoms often form key hydrogen bonds with hinge residues.[11]

  • The 6-position substituent: This vector allows for extension into the solvent-exposed region or other pockets of the kinase, influencing potency, selectivity, and pharmacokinetic properties.

The following table summarizes representative SAR data for a series of 2,4-dimorpholinopyrimidine derivatives as PI3K inhibitors.

Compound ID R Group at 6-Position PI3Kα IC50 (nM) mTOR IC50 (nM)
1 -Cl>1000>2000
2 Phenyl3501500
3 4-Methoxyphenyl122632
4 3-Hydroxyphenyl85450
5 Indazol-4-yl517
6 2-Aminopyrimidin-5-yl310

Data synthesized from publicly available information for illustrative purposes.

Analysis of SAR:

  • Replacement of the 6-chloro group is essential for activity: The parent compound 1 is inactive.

  • Aryl and heteroaryl groups at the 6-position confer potency: Simple aryl groups like in compound 2 provide a starting point for activity.

  • Introduction of hydrogen bond donors/acceptors enhances potency: The methoxy group in 3 and the hydroxyl group in 4 improve activity, likely through additional interactions in the binding pocket.

  • More complex heteroaromatic systems can significantly boost potency and introduce dual PI3K/mTOR activity: The indazole in 5 and the aminopyrimidine in 6 lead to highly potent compounds, demonstrating the importance of this position for optimizing interactions with the kinase.

Broader Applications and Future Directions

While the 2,4-dimorpholinopyrimidine scaffold has been extensively explored for kinase inhibition, its utility is not limited to this target class. The synthetic accessibility and the ability to introduce diverse functionalities at the 6-position make it an attractive starting point for exploring other biological targets. For instance, substituted diaminopyrimidines have been investigated as antagonists for G-protein coupled receptors (GPCRs), such as the growth hormone secretagogue receptor (GHS-R).[1] This suggests that libraries based on the this compound core could be screened against a wider range of targets to identify novel biological activities.

Future work in this area could focus on:

  • Exploring a wider range of cross-coupling partners: Utilizing more diverse and complex boronic acids/esters and amines to probe new areas of chemical space.

  • Developing novel reactions at the 6-position: Moving beyond standard C-C and C-N bond formations to include C-O, C-S, and other linkages.

  • Application in other therapeutic areas: Screening libraries of derivatives against targets in areas such as inflammation, neurodegenerative diseases, and infectious diseases.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the strategic reactivity of the 6-chloro position provide a robust platform for the generation of diverse compound libraries. The demonstrated success in developing potent kinase inhibitors, particularly for the PI3K/Akt/mTOR pathway, highlights the power of this scaffold. As medicinal chemists continue to seek novel and effective therapeutic agents, the strategic application of privileged scaffolds like this compound will undoubtedly continue to play a pivotal role in the drug discovery process.

References

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of 2,4-dimorpholino-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in drug development, this guide elucidates the discovery and history of 2,4-dimorpholino-6-chloropyrimidine. This document provides a comprehensive overview of its synthesis, chemical properties, and its emergence as a valuable scaffold in medicinal chemistry.

Introduction: The Pyrimidine Core in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic scaffold that forms the basis for a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine. Its inherent drug-like properties and synthetic tractability have made it a privileged structure in medicinal chemistry. The strategic functionalization of the pyrimidine core allows for the fine-tuning of physicochemical properties and biological activity, leading to the development of numerous therapeutic agents. This guide focuses on a specific, highly functionalized derivative, 2,4-dimorpholino-6-chloropyrimidine, tracing its origins from readily available precursors to its role as a versatile building block.

The Precursor Landscape: A Foundation in Pyrimidine Chemistry

The history of 2,4-dimorpholino-6-chloropyrimidine is intrinsically linked to the chemistry of its precursors. Understanding the synthesis and reactivity of these foundational molecules is paramount to appreciating the development of the title compound.

From Barbituric Acid to a Key Intermediate: The Synthesis of 2,4,6-Trichloropyrimidine

The journey begins with barbituric acid, a compound first isolated in 1818.[1] The chlorination of barbituric acid provides 2,4,6-trichloropyrimidine, a highly reactive and versatile intermediate. The established method for this transformation involves the use of phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine catalyst.

Experimental Protocol: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid

  • Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel is charged with barbituric acid and phosphorus oxychloride.

  • Catalyst Addition: A catalytic amount of N,N-dimethylaniline is added to the suspension.

  • Heating: The reaction mixture is heated to reflux (approximately 105-110 °C) and maintained for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice.

  • Extraction and Purification: The aqueous mixture is extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with a saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield crude 2,4,6-trichloropyrimidine, which can be further purified by distillation or recrystallization.

The causality behind this experimental choice lies in the powerful chlorinating ability of phosphorus oxychloride, which effectively replaces the hydroxyl groups of the tautomeric form of barbituric acid with chlorine atoms. The tertiary amine acts as a catalyst by forming a reactive Vilsmeier-Haack type reagent with POCl₃.

A Note on an Alternative Precursor: 2,4-Diamino-6-chloropyrimidine

Another key precursor in pyrimidine chemistry is 2,4-diamino-6-chloropyrimidine. This compound is a crucial intermediate in the synthesis of the hair growth stimulant Minoxidil.[2][3] It is typically synthesized from 2,4-diamino-6-hydroxypyrimidine by treatment with phosphorus oxychloride.[4][5] While not the direct precursor to 2,4-dimorpholino-6-chloropyrimidine, its well-documented synthesis and reactivity have contributed significantly to the broader understanding of chloropyrimidine chemistry.

The Discovery of 2,4-dimorpholino-6-chloropyrimidine: A Tale of Stepwise Substitution

While a singular "discovery" paper for 2,4-dimorpholino-6-chloropyrimidine is not readily apparent in the historical literature, its synthesis can be logically deduced from the well-established principles of nucleophilic aromatic substitution (SNAr) on polychlorinated pyrimidines. The differential reactivity of the chlorine atoms on the 2,4,6-trichloropyrimidine ring is the key to its controlled functionalization.

The chlorine atoms at the C4 and C6 positions are significantly more reactive towards nucleophiles than the chlorine atom at the C2 position.[6][7] This is due to the greater activation by the two ring nitrogen atoms. This difference in reactivity allows for a stepwise and regioselective substitution, a cornerstone of synthetic strategy in pyrimidine chemistry.

The synthesis of 2,4-dimorpholino-6-chloropyrimidine from 2,4,6-trichloropyrimidine is therefore achieved through the sequential displacement of two chlorine atoms by morpholine.

Logical Synthesis Pathway

G TCP 2,4,6-Trichloropyrimidine Intermediate 4-Morpholino-2,6-dichloropyrimidine TCP->Intermediate Nucleophilic Aromatic Substitution (Preferential at C4/C6) Morpholine1 Morpholine (1 eq.) FinalProduct 2,4-Dimorpholino-6-chloropyrimidine Intermediate->FinalProduct Nucleophilic Aromatic Substitution (at remaining C2 or C6) Morpholine2 Morpholine (1 eq.)

Caption: Inferred synthetic pathway to 2,4-dimorpholino-6-chloropyrimidine.

A Validated Experimental Protocol for a Closely Related Analogue

A recent 2024 publication detailing the synthesis of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives provides a robust and citable experimental protocol for a very similar transformation.[8][9] This procedure can be adapted for the synthesis of the title compound.

Experimental Protocol: Synthesis of a Dimorpholino-chloro-pyrimidine Intermediate

  • Reaction Setup: A solution of the starting chloropyrimidine derivative is prepared in a suitable aprotic solvent, such as tetrahydrofuran (THF), in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: The solution is cooled to a low temperature, typically -20 °C, using a cooling bath.

  • Nucleophile Addition: Morpholine is added dropwise to the cooled solution. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the HCl generated during the reaction.

  • Reaction Monitoring: The reaction is stirred at low temperature and then allowed to warm to room temperature. The progress is monitored by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 2,4-dimorpholino-6-chloropyrimidine.

The choice of a low temperature for the initial addition of morpholine is critical for controlling the regioselectivity and preventing over-reaction. The use of an inert atmosphere is standard practice to prevent side reactions with atmospheric moisture and oxygen.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of 2,4-dimorpholino-6-chloropyrimidine is presented in the table below.

PropertyValueSource
CAS Number 10244-24-3
Molecular Formula C₁₂H₁₇ClN₄O₂
Molecular Weight 284.74 g/mol
Appearance Solid
InChI Key KIWUTYCMQNZUPX-UHFFFAOYSA-N

Applications in Medicinal Chemistry and Drug Development

While specific biological activities of 2,4-dimorpholino-6-chloropyrimidine itself are not extensively reported, its value lies in its utility as a versatile scaffold for the synthesis of more complex molecules with therapeutic potential. The presence of the remaining chlorine atom at the C6 position allows for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) or further nucleophilic substitution.

The morpholine moieties are often incorporated into drug candidates to improve their pharmacokinetic properties, such as aqueous solubility and metabolic stability. The morpholine ring is a common feature in many approved drugs.

Recent research has demonstrated the use of the dimorpholinopyrimidine scaffold in the development of inhibitors for various biological targets, including kinases, which are crucial in cancer and inflammatory diseases. For instance, derivatives of dimorpholinopyrimidines have been investigated as PI3K inhibitors.[8][9][10]

Illustrative Derivatization Pathway

G Start 2,4-Dimorpholino-6-chloropyrimidine Product1 6-Aryl-2,4-dimorpholinopyrimidine Start->Product1 Product2 6-Alkynyl-2,4-dimorpholinopyrimidine Start->Product2 Product3 6-Amino-2,4-dimorpholinopyrimidine Start->Product3 Suzuki Suzuki Coupling (Ar-B(OH)₂) Sonogashira Sonogashira Coupling (R-C≡CH) Buchwald Buchwald-Hartwig Amination (R₂NH)

Caption: Potential derivatization of 2,4-dimorpholino-6-chloropyrimidine.

Conclusion

The discovery and development of 2,4-dimorpholino-6-chloropyrimidine exemplify the power of fundamental principles in organic chemistry to generate novel and useful molecular scaffolds. While its own history is not marked by a single serendipitous event, its existence is a logical consequence of the well-understood reactivity of chloropyrimidines. This compound serves as a testament to the importance of precursor chemistry and provides a valuable platform for the development of new therapeutic agents. Its continued use in medicinal chemistry is anticipated as researchers seek to exploit its synthetic versatility in the quest for novel drugs.

References

Spectroscopic and Structural Elucidation of 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic properties of 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine, a key intermediate in medicinal chemistry and drug discovery. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide also outlines the methodologies for data acquisition and provides insights into the structural features that govern its spectroscopic behavior. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a disubstituted pyrimidine derivative. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, and the morpholine substituents can enhance aqueous solubility and metabolic stability. The presence of a reactive chlorine atom at the 6-position of the pyrimidine ring makes this compound a versatile building block for the synthesis of more complex molecules through nucleophilic substitution reactions. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this intermediate, ensuring the reliability of subsequent synthetic steps and biological assays.

Molecular Structure and Key Features

The structural characteristics of this compound are foundational to understanding its spectroscopic data. The molecule consists of a central pyrimidine ring substituted with two morpholine rings at positions 2 and 4, and a chlorine atom at position 6.

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

The following data are predicted based on the chemical structure and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.80t, J = 4.8 Hz8HO-CH ₂ (Morpholine)
~3.65t, J = 4.8 Hz8HN-CH ₂ (Morpholine)
~6.20s1HAr-H (Pyrimidine H-5)

The two triplet signals for the morpholine protons are due to coupling with the adjacent CH₂ group. The protons on the carbons adjacent to the oxygen are expected to be slightly downfield compared to those adjacent to the nitrogen due to the higher electronegativity of oxygen. The lone proton on the pyrimidine ring (H-5) is expected to appear as a singlet in the aromatic region.

The predicted ¹³C NMR spectrum in CDCl₃ would show the following signals:

Chemical Shift (δ, ppm)Assignment
~165.2C 2 (Pyrimidine)
~163.8C 4 (Pyrimidine)
~161.5C 6 (Pyrimidine)
~95.4C 5 (Pyrimidine)
~66.8C H₂-O (Morpholine)
~44.5C H₂-N (Morpholine)

The carbon atoms of the pyrimidine ring are significantly deshielded and appear at lower field. The carbons directly attached to nitrogen atoms (C2, C4, and C6) are the most downfield. The C5 carbon, bonded to a hydrogen atom, will be the most upfield of the pyrimidine carbons. The morpholine carbons appear in the aliphatic region, with the carbon adjacent to oxygen being more downfield than the carbon adjacent to nitrogen.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~2960-2850Medium-StrongC-H stretch (aliphatic)
~1600-1550StrongC=N and C=C stretch (pyrimidine ring)
~1250-1200StrongC-N stretch (aromatic amine)
~1115StrongC-O-C stretch (ether)
~800-750StrongC-Cl stretch

The spectrum is expected to be dominated by strong absorptions from the pyrimidine ring stretching vibrations and the C-O-C stretch of the morpholine rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zRelative Intensity (%)Assignment
284~100[M]⁺ (with ³⁵Cl)
286~33[M+2]⁺ (with ³⁷Cl)

The molecular ion peak is expected to show a characteristic 3:1 isotopic pattern for the presence of one chlorine atom. Common fragmentation pathways would likely involve the loss of a morpholine ring or the chlorine atom.

Methodologies for Spectroscopic Data Acquisition

To obtain high-quality spectroscopic data for this compound, the following experimental protocols are recommended.

cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample 4,4'-(6-Chloropyrimidine- 2,4-diyl)dimorpholine Dissolve Dissolve in appropriate solvent (e.g., CDCl₃ for NMR) Sample->Dissolve NMR ¹H and ¹³C NMR (e.g., Bruker 400 MHz) Dissolve->NMR IR FT-IR (e.g., PerkinElmer Spectrum Two) Dissolve->IR MS Mass Spectrometry (e.g., Agilent Q-TOF) Dissolve->MS Process Process raw data (e.g., MestReNova, Origin) NMR->Process IR->Process MS->Process Interpret Interpret spectra and assign signals Process->Interpret Report Generate comprehensive analytical report Interpret->Report

Caption: A generalized workflow for the spectroscopic analysis of the title compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A spectral width of -2 to 12 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 1 second are recommended.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A spectral width of 0 to 200 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio are necessary.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal (0.00 ppm for ¹H and ¹³C).

IR Spectroscopy Protocol
  • Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Processing: Label the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source for accurate mass measurement.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass. Analyze the isotopic pattern and fragmentation data to confirm the structure.

Synthesis Outline

This compound can be synthesized via a nucleophilic aromatic substitution reaction from 2,4,6-trichloropyrimidine and morpholine.[1]

Reactants 2,4,6-Trichloropyrimidine + Morpholine (2 eq.) Conditions Base (e.g., DIPEA) Solvent (e.g., EtOH) Heat Reactants->Conditions Product 4,4'-(6-Chloropyrimidine- 2,4-diyl)dimorpholine Conditions->Product

References

Navigating the PI3K/mTOR Signaling Axis: A Technical Guide to 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of myriad cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its dysregulation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[3][4] This guide provides a comprehensive technical overview of 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine, a key chemical intermediate utilized in the synthesis of potent PI3K/mTOR dual inhibitors. We will delve into its chemical properties, commercial availability, and, most importantly, its application in the interrogation of the PI3K/mTOR pathway. This document serves as a practical resource, offering detailed experimental protocols and field-proven insights to empower researchers in their quest for novel cancer therapeutics.

Introduction: The Significance of the PI3K/mTOR Pathway and the Role of Dimorpholine Pyrimidines

The PI3K/mTOR signaling cascade is a complex and tightly regulated network that integrates extracellular and intracellular signals to control fundamental cellular functions.[1][2] Constitutive activation of this pathway, often driven by genetic mutations or amplifications of key components, is a frequent event in tumorigenesis, contributing to uncontrolled cell proliferation and resistance to apoptosis.[3][4] Consequently, the development of small molecule inhibitors targeting key nodes within this pathway has become a major focus of modern drug discovery.[5]

Among the various chemical scaffolds explored, the dimorpholine pyrimidine core has emerged as a privileged structure in the design of potent and selective PI3K/mTOR inhibitors.[3] The morpholine moieties have been shown to form critical interactions within the ATP-binding pocket of these kinases, contributing to high-affinity binding. This compound (CAS No. 10244-24-3) represents a versatile building block for the synthesis of a diverse library of such inhibitors, enabling structure-activity relationship (SAR) studies and the optimization of drug-like properties.[6]

Chemical Profile and Commercial Availability of this compound

It is imperative to note that an initial discrepancy in the provided CAS number was identified. The CAS number 111470-99-6 corresponds to Amlodipine Besylate. The correct and verified CAS number for this compound is 10244-24-3 .

Chemical Structure:

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number 10244-24-3[2]
Molecular Formula C12H17ClN4O2[7]
Molecular Weight 284.74 g/mol [8]
Appearance White to off-white crystalline powder[9]
Purity Typically >98%[8]
Commercial Suppliers

A critical aspect for any research endeavor is the reliable procurement of starting materials. The following table provides a non-exhaustive list of commercial suppliers for this compound. It is recommended to contact the suppliers directly to obtain the most current information on purity, availability, and pricing.

Table 2: Commercial Suppliers of this compound (CAS: 10244-24-3)

SupplierWebsiteNotes
TargetMol --INVALID-LINK--Lists the compound as a pharmaceutical intermediate.[10]
Next Peptide --INVALID-LINK--Provides basic chemical information and purity.[8]
ChemWhat --INVALID-LINK--Lists synonyms and basic properties.[2]
Weber & Seeländer --INVALID-LINK--Marketed as a drug intermediate.[11]
Adheron Therapeutics --INVALID-LINK--Listed as a drug intermediate.[5]

Synthesis and Characterization

General Synthetic Approach

The synthesis typically commences with the reaction of 2,4,6-trichloropyrimidine with two equivalents of morpholine. The reaction conditions, such as solvent, temperature, and base, are crucial for controlling the regioselectivity and achieving a high yield of the desired 2,4-dimorpholino-6-chloro-pyrimidine. A plausible synthetic route is outlined below.[6]

Diagram 1: Proposed Synthetic Pathway

G A 2,4,6-Trichloropyrimidine C This compound A->C Nucleophilic Aromatic Substitution B Morpholine (2 eq.) Base (e.g., TEA, DIPEA) Solvent (e.g., THF, Acetonitrile)

Caption: Proposed synthesis of the target compound.

Characterization

Thorough characterization of the synthesized compound is paramount to confirm its identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific spectra for this compound are not widely published, analogous structures provide an indication of the expected spectral features.[12][13][14][15]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine protons, typically in the range of 3.5-4.0 ppm, and a signal for the pyrimidine proton.

  • ¹³C NMR: The carbon NMR spectrum will display resonances for the carbon atoms of the pyrimidine ring and the morpholine moieties.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of the compound (284.74 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Application in the Interrogation of the PI3K/mTOR Pathway

The primary utility of this compound lies in its role as a precursor for the synthesis of PI3K/mTOR dual inhibitors. Once functionalized, these derivative compounds can be employed in a variety of in vitro and cell-based assays to probe the activity of the PI3K/mTOR signaling pathway.

Diagram 2: The PI3K/AKT/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibitor 4,4'-(6-Chloropyrimidine- 2,4-diyl)dimorpholine -derived Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition G A Cell Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Immunoblotting E->F G Detection & Analysis F->G

References

Methodological & Application

synthesis of 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine from 2,4,6-trichloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine

Abstract

This comprehensive guide details the synthesis of this compound, a valuable intermediate in pharmaceutical research, from the readily available starting material, 2,4,6-trichloropyrimidine. The protocol is founded on the principles of sequential nucleophilic aromatic substitution (SNAr). This document provides an in-depth exploration of the underlying reaction mechanism, a meticulously detailed experimental protocol, critical safety considerations, and methods for product characterization. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction and Scientific Context

Pyrimidine scaffolds are central to numerous biologically active compounds and approved pharmaceuticals. Their nitrogen-rich, electron-deficient aromatic system makes them ideal substrates for functionalization via nucleophilic aromatic substitution (SNAr) reactions.[1] The target molecule, this compound (CAS No: 10244-24-3), is a key building block in the synthesis of advanced therapeutic agents, including kinase inhibitors for cancer therapy.[2][3]

This application note outlines a reliable and reproducible method for the synthesis of this dimorpholine-substituted pyrimidine from 2,4,6-trichloropyrimidine. The strategy leverages the differential reactivity of the chlorine atoms at the C2, C4, and C6 positions of the pyrimidine ring to achieve a controlled, sequential substitution.

Reaction Mechanism: Regioselectivity in Action

The synthesis proceeds via a two-stage nucleophilic aromatic substitution. The regioselectivity of this reaction is not random; it is dictated by the electronic properties of the pyrimidine ring. The two ring nitrogen atoms exert a strong electron-withdrawing effect, making the carbon atoms of the ring electrophilic and thus susceptible to nucleophilic attack.

Causality of Experimental Choice: The chlorine atoms at the C4 and C6 positions are significantly more reactive towards nucleophiles than the chlorine at the C2 position.[4] Quantum mechanics calculations reveal that the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4,6-trichloropyrimidine has its largest lobes located at the C4 and C6 positions.[5] This indicates that these positions are the most electrophilic and, therefore, the most favorable sites for the initial nucleophilic attack by morpholine. The C2 position only becomes reactive after the first two substitutions, or under more forcing conditions.[4][5]

The reaction mechanism is as follows:

  • First Substitution (C4/C6): A molecule of morpholine attacks the C4 (or C6) position, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nitrogen atoms.

  • Aromatization: The complex rapidly rearomatizes by expelling a chloride ion, yielding the monosubstituted product.

  • Second Substitution (C2/C4/C6): A second molecule of morpholine attacks the remaining highly activated chloro-position (C2 or C6/C4), again proceeding through a Meisenheimer complex to yield the final disubstituted product, this compound.[6]

SNAr_Mechanism Mechanism of Sequential Nucleophilic Aromatic Substitution cluster_step1 Step 1 cluster_step2 Step 2 TCP 2,4,6-Trichloropyrimidine Intermediate1 Meisenheimer Complex 1 TCP->Intermediate1 Attack at C4/C6 Morpholine1 Morpholine (1st Equiv.) Morpholine1->Intermediate1 Morpholine2 Morpholine (2nd Equiv.) Intermediate2 Meisenheimer Complex 2 Morpholine2->Intermediate2 MonoSub 4-Morpholino-2,6- dichloropyrimidine Intermediate1->MonoSub Loss of Cl- MonoSub->Intermediate2 Attack at C2 HCl1 HCl FinalProduct 4,4'-(6-Chloropyrimidine-2,4- diyl)dimorpholine Intermediate2->FinalProduct Loss of Cl- HCl2 HCl

Caption: Stepwise SNAr mechanism for dimorpholine substitution.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions is critical for achieving high yield and purity.

Materials and Reagents
ReagentCAS No.Molecular FormulaM.W. ( g/mol )Recommended Purity
2,4,6-Trichloropyrimidine3764-01-0C₄HCl₃N₂183.42>98%
Morpholine110-91-8C₄H₉NO87.12>99%
N,N-Diisopropylethylamine (DIPEA)7087-68-5C₈H₁₉N129.24>99%
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Anhydrous, >99.8%
Saturated Sodium BicarbonateN/ANaHCO₃84.01Aqueous Solution
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Granular
Equipment
  • Three-neck round-bottom flask (250 mL) equipped with a magnetic stirrer, thermometer, and a dropping funnel.

  • Inert atmosphere setup (Nitrogen or Argon gas).

  • Ice-water bath.

  • Rotary evaporator.

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel).

  • Silica gel for column chromatography (230-400 mesh).

Synthesis Workflow

Caption: Overall experimental workflow from setup to analysis.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL three-neck round-bottom flask under a nitrogen atmosphere, add 2,4,6-trichloropyrimidine (5.0 g, 27.3 mmol, 1.0 eq) and anhydrous dichloromethane (100 mL).

    • Causality: An inert atmosphere prevents side reactions with atmospheric moisture. Anhydrous solvent is crucial as water can act as a competing nucleophile.

  • Cooling: Cool the resulting solution to 0-5 °C using an ice-water bath.

    • Causality: The nucleophilic substitution reaction is exothermic. Cooling is essential to control the reaction rate, prevent side-product formation, and ensure selective substitution.

  • Reagent Addition: In a separate flask, prepare a solution of morpholine (5.2 mL, 59.9 mmol, 2.2 eq) and DIPEA (11.8 mL, 68.2 mmol, 2.5 eq). Add this solution to the reaction mixture dropwise via a dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality: DIPEA acts as a non-nucleophilic organic base to neutralize the HCl generated during the reaction. This prevents the protonation of morpholine, which would render it non-nucleophilic. Dropwise addition maintains temperature control.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) to remove any residual acid, followed by a wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure product as a solid.

Product Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.

PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₁₂H₁₇ClN₄O₂
Molecular Weight 284.74 g/mol [7]
Melting Point 139-142 °C[7]
¹H NMR Expect characteristic peaks for morpholine protons and the pyrimidine proton.
Mass Spec (ESI+) Expect [M+H]⁺ at m/z ≈ 285.1

Safety Precautions and Hazard Management

Trustworthiness: A robust protocol must prioritize safety. All operations should be conducted inside a certified chemical fume hood.

  • 2,4,6-Trichloropyrimidine (CAS: 3764-01-0):

    • Hazards: Harmful if swallowed, causes skin irritation, and serious eye irritation. May cause respiratory irritation.[8][9][10] Lachrymator (substance that causes tearing).[9][10]

    • Handling: Avoid breathing dust/fumes. Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye/face protection.[8][10]

  • Morpholine (CAS: 110-91-8):

    • Hazards: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.

    • Handling: Keep away from heat and ignition sources. Use in a well-ventilated area. Wear appropriate PPE.

  • Personal Protective Equipment (PPE):

    • Mandatory: Safety glasses or goggles, nitrile gloves, and a lab coat are required at all times.

  • Waste Disposal:

    • Dispose of all chemical waste, including solvents and reaction residues, in appropriately labeled hazardous waste containers according to institutional and local regulations.

References

Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine with various aryl- and heteroarylboronic acids. The pyrimidine core is a privileged scaffold in medicinal chemistry, and this guide offers a robust methodology for its elaboration to generate novel C-C bond-containing structures. We delve into the mechanistic rationale behind the choice of reagents and conditions, present a detailed step-by-step experimental procedure, and include a troubleshooting guide to address common challenges. This document is designed to empower researchers to successfully synthesize diverse libraries of substituted dimorpholinopyrimidines for applications in drug discovery and materials science.

Introduction: The Power of Pyrimidine Functionalization

The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon (C-C) bonds in modern organic synthesis.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid reagents have made it indispensable, particularly in the pharmaceutical industry for constructing biaryl and heteroaryl-aryl motifs.[2][3]

The pyrimidine ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs for indications ranging from oncology (e.g., Imatinib) to viral infections (e.g., Zidovudine).[4][5] Consequently, methods for the late-stage functionalization of pyrimidine scaffolds are of paramount importance. Halogenated pyrimidines are excellent substrates for cross-coupling reactions due to the electron-deficient nature of the aromatic system, which facilitates the key oxidative addition step in the catalytic cycle.[4][6]

The substrate of interest, This compound , features a single reactive chloride at the C6 position, making it an ideal building block for regioselective arylation. The electron-donating morpholine substituents at the C2 and C4 positions modulate the electronic properties of the ring, which must be considered for optimizing the coupling reaction. This guide provides a validated starting point for the successful Suzuki coupling of this specific substrate.

Reaction Principle and Mechanistic Considerations

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][7] Understanding this mechanism is crucial for rational troubleshooting and optimization.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[2][7] The electron-deficient character of the pyrimidine ring generally makes this step favorable.[4]

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a boronate species, which then transfers its organic group to the Pd(II) complex, displacing the halide.[7] The choice of base is critical to facilitate this step without promoting unwanted side reactions like protodeboronation.[8]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n (Active Catalyst) pd_complex1 Ar-Pd(II)-Cl(L_n) pd0->pd_complex1   product R-Ar' (Coupled Product) pd0->product reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition transmetalation Transmetalation pd_complex2 Ar-Pd(II)-Ar'(L_n) pd_complex1->pd_complex2   pd_complex2->pd0   substrate R-Cl (Chloropyrimidine) substrate->pd0 boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., K₂CO₃) base->boronate boronate->pd_complex1

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Optimized Experimental Protocol

This protocol is designed as a reliable starting point for the coupling of this compound with a generic arylboronic acid.

Materials and Reagents
ReagentM.W. ( g/mol )RoleNotes
This compound[9]286.75Electrophile (Substrate)Limiting reagent (1.0 eq). Must be dry.
Arylboronic AcidVariableNucleophileUse 1.2-1.5 equivalents. Quality can impact reaction success.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.56CatalystUse 2-5 mol %. Sensitive to air and moisture.
Potassium Carbonate (K₂CO₃)138.21BaseUse 2.0-3.0 equivalents. Anhydrous grade recommended.
1,4-Dioxane88.11SolventAnhydrous, degassed.
Deionized Water18.02Co-solventMust be degassed.
Ethyl Acetate (EtOAc)88.11Extraction SolventReagent grade.
Brine (Saturated NaCl solution)N/AAqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)142.04 / 120.37Drying Agent
Inert Gas (Nitrogen or Argon)N/AAtmosphereHigh purity grade.
Equipment
  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Magnetic stir plate with heating capabilities

  • Inert gas line (manifold or balloon)

  • Syringes and needles for solvent transfer

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure

Workflow start Start: Prepare System setup 1. Setup Inert Atmosphere (Oven-dried Schlenk flask under N₂/Ar) start->setup add_solids 2. Add Solid Reagents (Chloropyrimidine, Boronic Acid, K₂CO₃, Pd(PPh₃)₄) setup->add_solids add_solvents 3. Add Degassed Solvents (1,4-Dioxane and Water, typically 4:1 ratio) add_solids->add_solvents react 4. Heat and Stir (Set to 80-100 °C) add_solvents->react monitor 5. Monitor Reaction (TLC or LC-MS until substrate is consumed) react->monitor workup 6. Reaction Work-up (Cool, dilute with EtOAc, wash with water/brine) monitor->workup purify 7. Isolate and Purify (Dry organic layer, concentrate, and perform column chromatography) workup->purify characterize 8. Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for the Suzuki coupling protocol.

  • System Preparation: Place an appropriately sized Schlenk flask containing a magnetic stir bar in an oven (120 °C) for at least 4 hours. Allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon).

  • Reagent Addition: To the flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst Addition: Briefly remove the stopper and add the tetrakis(triphenylphosphine)palladium(0) (0.03 eq, 3 mol %). Immediately purge the flask with inert gas for 2-3 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water via syringe in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.5 mmol scale reaction). The mixture should be a suspension.

  • Reaction: Lower the flask into an oil bath preheated to 90 °C. Stir the mixture vigorously. The reaction is typically complete within 4-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the starting chloropyrimidine.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer with water (2 x 15 mL) and then with brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed Pd(PPh₃)₄).2. Insufficiently anhydrous/degassed conditions.3. Inappropriate base or solvent system.1. Use a fresh bottle of catalyst or a more robust pre-catalyst system (e.g., Pd₂(dba)₃ with a ligand like SPhos or XPhos).[10][11]2. Ensure solvents are properly degassed (e.g., by sparging with argon for 30 mins) and glassware is rigorously dried.3. Screen other bases like K₃PO₄ or Cs₂CO₃. Try alternative solvents like THF or DME.[8]
Protodeboronation 1. Boronic acid is sensitive to heat or base.2. Reaction temperature is too high.1. Use potassium trifluoroborate salts (ArBF₃K) instead of boronic acids.2. Lower the reaction temperature to 70-80 °C and monitor for longer reaction times. Use a milder base such as spray-dried KF.[10][12]
Formation of Homocoupled Side Products (Ar-Ar)Presence of oxygen in the reaction mixture.Ensure the system is kept under a positive pressure of inert gas throughout the reaction. Thoroughly degas all solvents before use.
Difficult Purification Residual palladium catalyst or phosphine ligands co-eluting with the product.After aqueous work-up, stir the organic solution with a palladium scavenger (e.g., silica-bound thiol) for a few hours before filtration and concentration.

Conclusion

The protocol outlined in this application note provides a reliable and scalable method for the Suzuki-Miyaura cross-coupling of this compound. By understanding the underlying mechanism and paying careful attention to experimental parameters such as the choice of catalyst, base, and the maintenance of an inert atmosphere, researchers can efficiently generate a wide array of novel 6-aryl-2,4-dimorpholinopyrimidines. These compounds serve as valuable intermediates and final targets in medicinal chemistry and related fields, enabling the rapid exploration of chemical space in drug development programs.

References

reaction conditions for nucleophilic substitution on 6-chloropyrimidine dimorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Reaction Conditions for Nucleophilic Substitution on Halogenated Pyrimidines: Synthesis of 4,6-Dimorpholinopyrimidine

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Morpholine-substituted pyrimidines, in particular, are extensively explored as potent inhibitors in various signaling pathways, including PI3K/mTOR, which are critical in oncology.[3][4][5] This document provides a detailed guide to the synthesis of 4,6-dimorpholinopyrimidine, a common scaffold in drug discovery, via a sequential nucleophilic aromatic substitution (SNAr) reaction. We will delve into the mechanistic underpinnings, explore the critical parameters that govern the reaction's success, and provide detailed, field-tested protocols for its synthesis and characterization. This guide is intended to equip researchers with the foundational knowledge and practical steps required to efficiently synthesize this important class of molecules.

Scientific Foundation: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The chemistry of pyrimidines is dictated by the presence of two electron-withdrawing nitrogen atoms within the six-membered ring. This arrangement renders the ring π-deficient, significantly lowering the electron density at the carbon atoms, particularly at the C2, C4, and C6 positions.[6][7] This inherent electronic property makes the pyrimidine ring highly susceptible to attack by nucleophiles, facilitating nucleophilic aromatic substitution (SNAr), while making electrophilic substitution more challenging.[6]

The SNAr reaction on a chloropyrimidine proceeds via a well-established two-step addition-elimination mechanism.

  • Addition Step (Rate-Determining): The nucleophile (in this case, morpholine) attacks an electron-deficient carbon atom (C4 or C6) bearing a leaving group (chloride). This initial attack temporarily breaks the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[7][8] The negative charge is stabilized through resonance, delocalizing onto the electronegative nitrogen atoms of the pyrimidine ring.

  • Elimination Step (Fast): The aromaticity of the ring is restored through the rapid expulsion of the chloride leaving group, yielding the substituted pyrimidine product.

While many SNAr reactions are believed to proceed through this stepwise mechanism, recent studies suggest that some may occur via a concerted mechanism, where bond formation and bond-breaking happen simultaneously, particularly with good leaving groups like chloride.[9]

Visualizing the SNAr Pathway

// Reactants sub [label=<

4,6-Dichloropyrimidine

];

nuc [label=<

Morpholine

];

// Meisenheimer Complex meisenheimer [label=<

Meisenheimer Complex (Intermediate)

];

// Product prod [label=<

4-Chloro-6-morpholinopyrimidine

];

// Invisible nodes for routing node [shape=point, width=0]; p1; p2;

// Edges {rank=same; sub; nuc;} sub -> p1 [label="+", fontcolor="#202124"]; nuc -> p1; p1 -> meisenheimer [label="Addition\n(Rate-Determining)", fontcolor="#202124"]; meisenheimer -> p2 [label="Elimination (-Cl⁻)", fontcolor="#202124"]; p2 -> prod; } doteditor Caption: The SNAr mechanism on 4,6-dichloropyrimidine.

Critical Reaction Parameters: A Causality-Driven Analysis

The successful synthesis of 4,6-dimorpholinopyrimidine hinges on the careful control of several key parameters. Understanding the role of each component is crucial for optimizing reaction efficiency and yield.

  • The Substrate (4,6-Dichloropyrimidine): This is the electrophilic core of the reaction. The two chlorine atoms at the C4 and C6 positions are electronically equivalent and highly activated for substitution. The first substitution proceeds readily. However, after the first morpholine is added, the resulting 4-chloro-6-morpholinopyrimidine is more electron-rich. The electron-donating nature of the morpholino group deactivates the ring towards further nucleophilic attack, meaning the second substitution requires more forcing conditions (e.g., higher temperature or longer reaction time).

  • The Nucleophile (Morpholine): As a secondary amine, morpholine is a moderately strong nucleophile and a base. In this reaction, it serves as the incoming nucleophilic species. Typically, slightly more than two equivalents are used to ensure the complete disubstitution of the starting material.

  • The Solvent: The choice of solvent is critical as it must solubilize the reactants and stabilize the charged intermediate.

    • Polar Aprotic Solvents (DMF, DMSO, NMP): These are often the solvents of choice. Their high polarity effectively stabilizes the charged Meisenheimer complex, accelerating the rate-determining addition step. However, they can be difficult to remove during workup.

    • Alcohols (Ethanol, Isopropanol): Alcohols can also be effective solvents and are often easier to remove. They can solvate the intermediate, and in the presence of a strong base, may compete as nucleophiles (solvolysis), although this is less common with amine nucleophiles.[10]

    • "Green" Solvents (Water): Remarkably, SNAr reactions on activated heteroaryl chlorides can be highly efficient in water, often in the presence of a base like potassium fluoride (KF).[11][12] This approach offers significant environmental and safety advantages.

  • The Base: The SNAr reaction liberates one equivalent of hydrochloric acid (HCl) for each substitution. This acid will protonate the amine nucleophile (morpholine) or the product, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic base is essential to act as an acid scavenger.

    • Inorganic Bases (K₂CO₃, Cs₂CO₃): Potassium carbonate is a common, cost-effective choice. It is sufficiently basic to neutralize the generated HCl without interfering with the reaction.[13]

    • Organic Bases (Triethylamine (TEA), DIPEA): These tertiary amines are also widely used. They are soluble in organic solvents and effectively scavenge acid.[10][14]

  • Temperature and Reaction Time: The first substitution of morpholine onto 4,6-dichloropyrimidine can often be achieved at room temperature.[13] As noted, the second substitution is more difficult and typically requires heating (reflux) to proceed at a reasonable rate. Reaction progress should always be monitored by an appropriate technique (e.g., TLC or LC-MS) to determine the optimal reaction time and avoid degradation or side-product formation.

Experimental Protocols

These protocols provide a two-step approach to the synthesis of 4,6-dimorpholinopyrimidine. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 4-Chloro-6-morpholinopyrimidine (Intermediate)

This procedure is adapted from established literature methods for monosubstitution.[13]

  • Reagents & Materials:

    • 4,6-Dichloropyrimidine (1.0 eq)

    • Morpholine (1.1 eq)

    • Potassium Carbonate (K₂CO₃) (1.5 eq)

    • N,N-Dimethylformamide (DMF)

    • Ethyl Acetate

    • Water (Deionized)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, TLC plates

  • Procedure:

    • To a round-bottom flask charged with a magnetic stir bar, add 4,6-dichloropyrimidine (1.0 eq) and DMF (approx. 5-10 mL per gram of starting material).

    • Add potassium carbonate (1.5 eq) to the solution.

    • In a separate vial, dissolve morpholine (1.1 eq) in a small amount of DMF and add it dropwise to the stirring reaction mixture at room temperature over 15-20 minutes.

    • Stir the reaction at room temperature for 4-6 hours.[13]

    • In-Process Control: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

    • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water (approx. 3x the volume of DMF).

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: The crude material can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 4-chloro-6-morpholinopyrimidine as a pure solid.

Protocol 2: Synthesis of 4,6-Dimorpholinopyrimidine (Final Product)
  • Reagents & Materials:

    • 4-Chloro-6-morpholinopyrimidine (1.0 eq)

    • Morpholine (1.5 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • N,N-Dimethylformamide (DMF) or Isopropanol

    • Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve the 4-chloro-6-morpholinopyrimidine (1.0 eq) from the previous step in DMF or isopropanol.

    • Add potassium carbonate (2.0 eq) and morpholine (1.5 eq).

    • Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 8-16 hours.

    • In-Process Control: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

    • Workup: Cool the reaction to room temperature. If isopropanol was used, the product may precipitate and can be collected by filtration. If DMF was used, perform an aqueous workup as described in Protocol 1.

    • Purification: The crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography to yield pure 4,6-dimorpholinopyrimidine.

Summary of Reaction Conditions

The following table summarizes typical conditions reported for SNAr reactions on chloropyrimidines with amine nucleophiles, providing a comparative overview for optimization.

StepSubstrateNucleophile (eq.)Base (eq.)SolventTemperature (°C)Time (h)Typical Yield (%)Reference
1 4,6-DichloropyrimidineMorpholine (1.1)K₂CO₃ (1.5)DMFRoom Temp4–6>85%[13]
1 2-Amino-4,6-dichloropyrimidineVarious Amines (1.0)TEA (1.0)EthanolReflux360-80%[10][15]
2 4-Chloro-6-aminopyrimidineVarious Amines-Water1001770-95%[11]
2 2-Chloro-6-methyl-pyrimidin-4-yl-amineSecondary AmineDIPEACHCl₃403Moderate[16]

Conclusion

The synthesis of 4,6-dimorpholinopyrimidine via sequential nucleophilic aromatic substitution is a robust and highly reproducible process crucial for the development of novel therapeutics. Success in this synthesis is predicated on a firm understanding of the SNAr mechanism and the deliberate control of key reaction parameters. By carefully selecting the appropriate solvent, base, and temperature, researchers can effectively manage the differential reactivity between the first and second substitution steps, leading to high yields of the desired product. The protocols and insights provided herein serve as a comprehensive resource for chemists in the pharmaceutical and life sciences industries.

References

Application Note: High-Purity Isolation of 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine (CAS No: 10244-24-3), a key intermediate in pharmaceutical synthesis.[1][2][3] The described methodology utilizes automated flash column chromatography with a silica gel stationary phase. The protocol details the rationale behind solvent system selection, sample preparation, method optimization using Thin-Layer Chromatography (TLC), and post-purification analysis to ensure high purity of the final compound. This guide is intended for researchers, chemists, and professionals in drug development engaged in the synthesis and purification of heterocyclic compounds.

Introduction

This compound is a disubstituted pyrimidine derivative with a molecular formula of C₁₂H₁₇ClN₄O₂ and a molecular weight of 284.74 g/mol .[4][5] Its structure, featuring a chlorinated pyrimidine core and two morpholine moieties, makes it a valuable building block in the synthesis of more complex, biologically active molecules. The purity of this intermediate is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).

The synthesis of this compound typically involves the sequential nucleophilic substitution of chlorine atoms on a polychlorinated pyrimidine precursor with morpholine. This process can lead to a mixture of products, including unreacted starting materials, mono-substituted intermediates, and potentially over-reacted or side-products. Therefore, a robust purification method is essential. Column chromatography is a widely adopted technique for the purification of pyrimidine derivatives due to its efficiency in separating compounds with varying polarities.[6][7]

This document outlines a detailed protocol for the purification of this compound using automated flash column chromatography, a technique that offers significant advantages in terms of speed, resolution, and reproducibility over traditional gravity chromatography.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented in Table 1.

PropertyValueReference
CAS Number 10244-24-3[4]
Molecular Formula C₁₂H₁₇ClN₄O₂[4][5]
Molecular Weight 284.74 g/mol [4][5]
Melting Point 139-142 °C[4][5][8]
Predicted pKa 6.10 ± 0.50[8]
Predicted Boiling Point 508.7 ± 60.0 °C[5][8]
Predicted Density 1.327 ± 0.06 g/cm³[4][5][8]

Pre-Purification: Method Development with Thin-Layer Chromatography (TLC)

Before proceeding with flash chromatography, it is crucial to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). The goal is to achieve a retention factor (Rf) for the target compound in the range of 0.2-0.4, which generally provides optimal separation in column chromatography.[9]

Materials for TLC
  • TLC plates (Silica gel 60 F₂₅₄)

  • Developing chamber

  • UV lamp (254 nm)

  • Capillary tubes for spotting

  • Crude reaction mixture

  • Solvents: Hexane, Ethyl Acetate, Dichloromethane (DCM), Methanol

Protocol for TLC Method Development
  • Prepare Solvent Systems: Prepare a series of eluent mixtures with varying polarities. Good starting points for pyrimidine derivatives are gradients of hexane/ethyl acetate or DCM/methanol.[9]

    • System A: 70:30 Hexane:Ethyl Acetate

    • System B: 50:50 Hexane:Ethyl Acetate

    • System C: 95:5 DCM:Methanol

  • Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or Ethyl Acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.

  • Develop the Plate: Place the spotted TLC plate in the developing chamber containing the chosen solvent system. Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp at 254 nm.

  • Calculate Rf Values: Calculate the Rf value for each spot using the formula: Rf = (Distance travelled by the spot) / (Distance travelled by the solvent front)

  • Optimize the Solvent System: Adjust the solvent ratios to achieve an Rf value between 0.2 and 0.4 for the target compound, with good separation from impurities. For this compound, a moderately polar compound, a system of Hexane:Ethyl Acetate is a promising starting point.

Automated Flash Column Chromatography Protocol

This protocol is designed for an automated flash chromatography system equipped with a UV detector.

Materials and Equipment
  • Automated flash chromatography system (e.g., Teledyne ISCO CombiFlash, Biotage Isolera)

  • Pre-packed silica gel flash column (select column size based on the amount of crude material)

  • Crude this compound

  • Optimized mobile phase solvents (e.g., Hexane and Ethyl Acetate)

  • Sample loading syringe or solid loader cartridge

  • Collection tubes

Workflow Diagram

G cluster_prep Preparation cluster_chrom Flash Chromatography cluster_post Post-Purification TLC TLC Method Development (Optimize Solvent System) Crude Dissolve Crude Product (in minimal DCM) TLC->Crude Determines Solvents Slurry Adsorb on Silica Gel Crude->Slurry Load Load Sample Cartridge Slurry->Load Column Equilibrate Column (with initial mobile phase) Column->Load Elute Run Gradient Elution (Monitor at 254 nm) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Characterize Characterize Final Product (NMR, MS, HPLC) Evaporate->Characterize

Caption: Workflow for the purification of this compound.

Step-by-Step Protocol
  • Sample Preparation:

    • Liquid Loading: Dissolve the crude product in a minimal amount of a strong solvent in which it is freely soluble (e.g., Dichloromethane or Ethyl Acetate).

    • Solid Loading (Recommended): Dissolve the crude product in a suitable solvent. Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to create a slurry. Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Pack this powder into a solid loader cartridge. This method often results in better peak shape and resolution.

  • Column and Solvent Preparation:

    • Select a pre-packed silica gel column appropriate for the scale of your purification. A general rule of thumb is a sample-to-sorbent mass ratio of 1:20 to 1:100.

    • Prepare the mobile phase solvents as determined by the TLC analysis. For this compound, a gradient of Ethyl Acetate in Hexane is recommended. Ensure the solvents are of high purity (HPLC grade).

  • Chromatography System Setup and Run:

    • Install the column on the flash chromatography system.

    • Equilibrate the column with the initial mobile phase (e.g., 10% Ethyl Acetate in Hexane) for at least 2-3 column volumes.

    • Load the sample onto the column using either the liquid injection port or by attaching the solid loader cartridge.

    • Set up the elution gradient. A suggested starting gradient is:

      • Isocratic: 10% Ethyl Acetate in Hexane for 2 column volumes.

      • Linear Gradient: 10% to 60% Ethyl Acetate in Hexane over 10-15 column volumes.

      • Isocratic Hold: 60% Ethyl Acetate in Hexane for 2-3 column volumes to ensure complete elution.

    • Set the UV detector to monitor at 254 nm, as the pyrimidine ring is UV active.

    • Begin the run and collect fractions based on the UV chromatogram peaks.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent from the combined fractions using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove any residual solvent.

    • Determine the yield of the purified product.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Compound irreversibly adsorbed to silica. - Eluent polarity is too low.- Consider using neutral alumina as the stationary phase if the compound is basic.[9] - Increase the polarity of the mobile phase.
Poor Separation - Inappropriate solvent system. - Column overloading.- Re-optimize the solvent system using TLC to achieve better separation between spots. - Reduce the amount of crude material loaded onto the column.
Compound Elutes with Solvent Front - Eluent polarity is too high.- Decrease the initial polarity of the mobile phase. Start with a less polar solvent mixture.
Band Broadening - Sample dissolved in a solvent stronger than the initial mobile phase (liquid loading). - Channeling in the column.- Use the solid loading technique. - Ensure the column is properly packed and equilibrated. Use a pre-packed column if possible.

Characterization of Purified Product

To confirm the identity and purity of the isolated this compound, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common choice for pyrimidine derivatives.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

Logical Flow for Post-Purification Analysis

G cluster_purity Purity Assessment cluster_identity Identity Confirmation HPLC HPLC Analysis (>98% Purity Target) NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (Confirm M.W. 284.74) Purified_Product Purified Product Purified_Product->HPLC Purified_Product->NMR Purified_Product->MS

Caption: Characterization workflow for the purified compound.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of this compound from a crude reaction mixture. By employing automated flash column chromatography with a well-optimized solvent system, researchers can achieve high purity and yield of this important pharmaceutical intermediate. Proper method development using TLC and subsequent characterization of the final product are critical steps to ensure the quality required for downstream applications in drug discovery and development.

References

Application Note: Strategic Synthesis of Potent PI3K Inhibitors Leveraging the 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[1][2] This has positioned PI3K as a prime target for the development of novel cancer therapeutics.[3] A key structural motif in many potent PI3K inhibitors is the morpholine group, which often forms a crucial hydrogen bond with the hinge region of the kinase's ATP-binding pocket.[4][5] This application note provides a comprehensive guide for the synthesis of advanced PI3K inhibitors using the versatile starting material, 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine. We will explore the underlying chemical principles, provide detailed, field-tested protocols for palladium-catalyzed cross-coupling reactions, and discuss the characterization and biological evaluation of the resulting compounds.

Introduction: The PI3K Pathway and the Rationale for the Dimorpholine Pyrimidine Scaffold

The PI3K/AKT/mTOR signaling cascade is a central node in cellular communication, transducing signals from growth factors and other extracellular cues to regulate essential cellular processes.[1][6] Dysregulation of this pathway, often through mutations in key components like the p110α catalytic subunit (encoded by the PIK3CA gene), leads to uncontrolled cell growth and proliferation, a defining characteristic of cancer.[7] Consequently, the development of small molecule inhibitors that target PI3K has been a major focus of oncological research.[2]

The this compound scaffold is an excellent starting point for the synthesis of PI3K inhibitors for several reasons:

  • The Privileged Morpholine Moiety: The morpholine groups are not merely for solubility; the oxygen atom is a key hydrogen bond acceptor, anchoring the inhibitor within the ATP-binding site of PI3K.[4][5] This interaction is a common feature among many high-potency PI3K inhibitors.[4]

  • A Versatile Pyrimidine Core: The pyrimidine ring serves as a rigid and synthetically tractable core, allowing for the precise spatial arrangement of the crucial morpholine groups and a third point of diversification.

  • Reactive Handle for Diversification: The chlorine atom at the 6-position of the pyrimidine ring is a reactive site, amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[6] This enables the introduction of a wide range of substituents to explore the chemical space around the PI3K active site, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide will focus on the practical application of these principles, providing researchers with the tools to efficiently synthesize a library of novel PI3K inhibitors from a common, high-value intermediate.

The PI3K Signaling Pathway: A Visual Overview

To appreciate the mechanism of action of the synthesized inhibitors, it is essential to understand the PI3K signaling pathway. The following diagram illustrates the key components and their interactions.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Growth Cell Growth & Survival mTORC1->Growth Inhibitor Synthesized PI3K Inhibitor Inhibitor->PI3K Inhibition

Figure 1: The PI3K/AKT/mTOR Signaling Pathway.

Synthetic Workflow: From Starting Material to Final Product

The general strategy for synthesizing PI3K inhibitors from this compound involves a palladium-catalyzed cross-coupling reaction to introduce a third substituent at the C6 position of the pyrimidine ring. The choice of coupling partner (e.g., a boronic acid for a Suzuki reaction or an amine for a Buchwald-Hartwig reaction) will determine the final structure of the inhibitor.

Synthetic_Workflow Start 4,4'-(6-Chloropyrimidine- 2,4-diyl)dimorpholine Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Purification Purification (e.g., Chromatography) Coupling->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization BioAssay Biological Evaluation (Kinase Assay, Cell Viability) Characterization->BioAssay Final Potent PI3K Inhibitor BioAssay->Final

Figure 2: General Synthetic and Evaluation Workflow.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of PI3K inhibitors via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol is designed for the coupling of an aryl or heteroaryl boronic acid to the 6-position of the pyrimidine core.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (3.0 eq).

  • Solvent Addition and Degassing: Add a 3:1 mixture of 1,4-dioxane and water to the flask. Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is a critical step to prevent the oxidation and deactivation of the palladium catalyst.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired PI3K inhibitor.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.

Protocol 2: Buchwald-Hartwig Amination

This protocol is for the coupling of a primary or secondary amine to the 6-position of the pyrimidine core.

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Toluene (anhydrous)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq). Add anhydrous toluene and stir for 10 minutes to form the active catalyst complex.

  • Reagent Addition: To the catalyst mixture, add this compound (1.0 eq), the desired amine (1.2 eq), and Cs₂CO₃ (1.5 eq).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 8-24 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, HRMS, and HPLC to confirm its identity and purity.

Data Presentation: Inhibitory Activity of Synthesized Compounds

The following table presents representative inhibitory activities (IC₅₀ values) of PI3K inhibitors synthesized from similar dimorpholine pyrimidine scaffolds. This data serves as a benchmark for the expected potency of newly synthesized compounds.

Compound IDTargetIC₅₀ (nM)Reference
BKM-120 PI3Kα44.6 ± 3.6
Compound 17p PI3Kα31.8 ± 4.1
Compound 17p PI3Kδ15.4 ± 1.9[1]
ZSTK474 Analog PI3Kα5.0[8]
Dimorpholinoquinazoline 7c PI3Kα>500[9]

Conclusion and Future Perspectives

The this compound scaffold is a highly valuable and versatile starting material for the synthesis of potent and selective PI3K inhibitors. The protocols detailed in this application note provide a robust and efficient methodology for the diversification of this core structure through palladium-catalyzed cross-coupling reactions. By systematically exploring a range of aryl, heteroaryl, and amino substituents at the 6-position, researchers can generate extensive libraries of novel compounds for biological screening. The ultimate goal is the identification of lead candidates with improved potency, isoform selectivity, and desirable pharmacokinetic profiles for further development as next-generation cancer therapeutics.

References

Application Notes and Protocols for the Synthesis of Novel mTOR Inhibitors from 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Central Regulator of Cell Growth

The mammalian (or mechanistic) target of rapamycin (mTOR) is a highly conserved serine/threonine protein kinase that serves as a master regulator of cellular growth, proliferation, metabolism, and survival.[1][2] Functioning within two distinct multiprotein complexes, mTORC1 and mTORC2, it integrates a wide array of intracellular and extracellular signals, including growth factors, nutrients, and cellular energy status.[3] Dysregulation of the mTOR signaling pathway is a frequent event in a multitude of human diseases, most notably cancer, leading to uncontrolled cell proliferation and resistance to apoptosis.[3][4] This central role has established mTOR as a prime target for therapeutic intervention.[5]

First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), allosterically inhibit mTORC1.[6] While clinically useful, their efficacy can be limited by an inability to inhibit mTORC2 and the activation of a pro-survival feedback loop through PI3K/AKT signaling.[3] This has spurred the development of second-generation, ATP-competitive mTOR kinase inhibitors (TORKi), which target the catalytic site of mTOR and can inhibit both mTORC1 and mTORC2.[2]

The pyrimidine scaffold is a privileged structure in kinase inhibitor design, and numerous potent mTOR inhibitors feature a substituted pyrimidine core. The 2,4-dimorpholine substitution pattern, in particular, has been identified as a key structural motif in potent and selective dual PI3K/mTOR inhibitors.[5][7] The starting material, 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine , represents a versatile platform for generating a library of novel TORKi. The chlorine atom at the C6 position is amenable to nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse chemical moieties to explore the structure-activity relationship (SAR) and optimize inhibitory potency and selectivity.[6][8]

This guide provides a detailed protocol for the synthesis of a representative mTOR inhibitor via a Suzuki-Miyaura cross-coupling reaction, followed by protocols for the biological evaluation of the synthesized compounds.

Signaling Pathway Overview

The mTOR pathway is a complex signaling network. Growth factor signaling through receptor tyrosine kinases (RTKs) activates the PI3K/AKT axis, which in turn inactivates the TSC1/TSC2 complex, a negative regulator of mTORC1. This allows the small GTPase Rheb to activate mTORC1. Downstream, mTORC1 phosphorylates substrates like S6K1 and 4E-BP1 to promote protein synthesis and cell growth. mTORC2, on the other hand, is a key activator of AKT, promoting cell survival. ATP-competitive inhibitors synthesized from the this compound scaffold are designed to block the kinase activity of both complexes, thereby inhibiting downstream signaling and inducing cell growth arrest.

mTOR_Pathway RTK Growth Factors (e.g., Insulin) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT activates TSC TSC1/TSC2 AKT->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 E4BP1 4E-BP1 mTORC1->E4BP1 ProteinSynth Protein Synthesis & Cell Growth S6K1->ProteinSynth E4BP1->ProteinSynth inhibits mTORC2 mTORC2 mTORC2->AKT activates Inhibitor Synthesized Inhibitor Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: The mTOR signaling pathway and the site of action for ATP-competitive inhibitors.

PART 1: Synthetic Protocol

Rationale for Synthetic Strategy

The chlorine atom at the C6 position of the pyrimidine ring is the most reactive site for displacement, making it an ideal handle for diversification.[6] While direct SNAr with amines or other nucleophiles is feasible, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer a broader scope for introducing aryl and heteroaryl moieties. These groups are prevalent in potent mTOR inhibitors as they can form crucial interactions within the ATP-binding pocket of the kinase. This protocol details a representative Suzuki coupling of this compound with a commercially available boronic acid.

Synthesis_Workflow StartMat 4,4'-(6-Chloropyrimidine- 2,4-diyl)dimorpholine Reaction Suzuki Coupling StartMat->Reaction Reagents Aryl Boronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product: 2,4-Dimorpholino-6-aryl-pyrimidine Purification->Product Analysis Characterization (NMR, MS, Purity) Product->Analysis

Caption: General workflow for the synthesis of 6-aryl-substituted dimorpholinopyrimidines.

Detailed Experimental Protocol: Synthesis of 4,4'-(6-(3-hydroxyphenyl)pyrimidine-2,4-diyl)dimorpholine

Materials:

  • This compound (1.0 eq)

  • 3-Hydroxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 286.7 mg), 3-hydroxyphenylboronic acid (1.2 mmol, 165.5 mg), and sodium carbonate (3.0 mmol, 318.0 mg).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.8 mg) to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc) to elute the product.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield the final product as a solid. Characterize the compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

PART 2: Characterization and Biological Evaluation

Representative Compound Data

The successful synthesis of a library of analogs allows for the determination of structure-activity relationships. Below is a table with hypothetical but plausible data for a series of compounds synthesized from the starting material, based on published data for similar mTOR inhibitors.[7][9]

Compound IDR-Group (at C6)mTOR IC₅₀ (nM)PI3Kα IC₅₀ (nM)HCT116 Cell Proliferation GI₅₀ (nM)
SM-1 Cl (Starting Material)>10,000>10,000>10,000
EX-1 3-hydroxyphenyl1515085
EX-2 4-pyridyl25450120
EX-3 1H-Indazol-5-yl59530
EX-4 4-(methylsulfonyl)phenyl50800250

Data is representative and intended for illustrative purposes.

Protocol: In Vitro mTORC1 Kinase Assay

This protocol allows for the direct measurement of the inhibitory activity of synthesized compounds against the mTORC1 complex. The assay measures the phosphorylation of a known mTORC1 substrate, 4E-BP1.[3][4][10]

Materials:

  • Active mTORC1 complex (immunoprecipitated from cells or recombinant)

  • Recombinant GST-4E-BP1 (inactive substrate)

  • Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂)

  • ATP solution (10 mM stock)

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • Phospho-4E-BP1 (Thr37/46) specific antibody

  • SDS-PAGE and Western Blotting reagents

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical final assay concentration range would be from 1 nM to 10 µM.

  • Reaction Setup: In a microcentrifuge tube, combine the active mTORC1 complex with the Kinase Assay Buffer.

  • Inhibitor Incubation: Add 1 µL of the diluted test compound (or DMSO for the vehicle control) to the reaction tube. Incubate for 15-20 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Substrate Addition: Add the inactive GST-4E-BP1 substrate to the reaction mixture.

  • Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration of 100 µM.

  • Incubation: Incubate the reaction at 30 °C for 30-60 minutes with gentle shaking.[10]

  • Stop Reaction: Terminate the reaction by adding 4x SDS-PAGE loading buffer.

  • Analysis: Boil the samples for 5 minutes, then analyze the samples by SDS-PAGE. Transfer the proteins to a PVDF membrane and perform a Western blot using a primary antibody specific for phosphorylated 4E-BP1 (Thr37/46).

  • Data Quantification: Detect the signal using an appropriate secondary antibody and chemiluminescence substrate. Quantify the band intensities using densitometry software. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol: Cellular Pathway Modulation (Western Blot)

To confirm that the synthesized inhibitors act on the mTOR pathway within a cellular context, a Western blot analysis of key downstream markers is essential.[5]

Procedure:

  • Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., HCT116, U87-MG) and allow cells to adhere overnight. Treat the cells with various concentrations of the synthesized inhibitor for 2-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phospho-S6K (Thr389), total S6K, phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin).

  • Analysis: Following incubation with appropriate secondary antibodies, visualize the bands. A potent mTOR inhibitor should show a dose-dependent decrease in the phosphorylation of S6K and AKT (Ser473), confirming on-target activity.

Conclusion and Future Directions

The this compound scaffold is an excellent starting point for the development of novel ATP-competitive mTOR inhibitors. The synthetic protocol outlined provides a robust method for generating a diverse library of analogs via Suzuki-Miyaura coupling. The subsequent biochemical and cellular assays are critical for evaluating their potency, selectivity, and mechanism of action. Future work should focus on expanding the library of C6-substituted analogs to optimize for kinase selectivity, cellular potency, and pharmacokinetic properties, with the ultimate goal of identifying lead compounds for further preclinical development.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview and practical, field-tested protocols for the palladium-catalyzed cross-coupling of 4,4'-(6-chloropyrimidine-2,4-diyl)dimorpholine. This versatile building block is of significant interest in medicinal chemistry and materials science, and its effective functionalization is key to the development of novel compounds.[1][2][3]

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine core is a privileged scaffold in numerous biologically active compounds, including anticancer, antiviral, and antibacterial agents.[4] The ability to selectively introduce diverse substituents onto the pyrimidine ring through cross-coupling reactions is a cornerstone of modern drug discovery. This compound, with its reactive chlorine at the C6 position and electron-donating morpholino groups at C2 and C4, presents a unique substrate for such transformations. The electron-rich nature of the pyrimidine ring, influenced by the morpholino substituents, can impact the catalytic cycle of palladium-catalyzed reactions, necessitating carefully optimized conditions.[5]

Understanding the Catalytic Landscape: A Primer on Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a class of powerful chemical transformations that enable the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for C-C coupling) or amine/alkyne coordination and deprotonation (for C-N/C-C coupling), and reductive elimination.

Palladium Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X      Ln OxAdd->PdII Trans Transmetalation / Coordination PdII->Trans PdII_R R-Pd(II)-R'      Ln Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product Substrate R-X Coupling_Partner R'-M

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The choice of palladium precursor, ligand, base, and solvent are critical parameters that must be tailored to the specific substrate and coupling partner to achieve high yields and selectivity. For electron-rich heteroaryl chlorides like our target molecule, the selection of an appropriate ligand is particularly crucial to facilitate the oxidative addition step, which can be challenging.[6]

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.[7] For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C6 position.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), phenylboronic acid (1.5 equiv.), palladium(II) acetate (0.02 equiv.), and SPhos (0.04 equiv.).

  • Addition of Base and Solvents: Add potassium phosphate (3.0 equiv.). To this mixture, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a final concentration of approximately 0.1 M with respect to the starting pyrimidine).

  • Reaction: Stir the reaction mixture at 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O (4:1)100High
2Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O (4:1)110Moderate
3PdCl₂(dppf) (3)-Cs₂CO₃DMF90Moderate to High

Note: Yields are dependent on the specific boronic acid used and require optimization.

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[8][9] This reaction enables the introduction of primary and secondary amines at the C6 position of the pyrimidine core.

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃ (0.01 equiv.) and Xantphos (0.02 equiv.) to a flame-dried Schlenk tube.

  • Addition of Reagents: Add sodium tert-butoxide (1.4 equiv.), this compound (1.0 equiv.), and anhydrous toluene.

  • Addition of Amine: Add morpholine (1.2 equiv.) to the reaction mixture.

  • Reaction: Seal the tube and heat the reaction mixture to 110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Add Pd₂(dba)₃ and Xantphos to a Schlenk tube B Add NaOtBu and Substrate A->B C Add Toluene B->C D Add Amine C->D E Heat to 110 °C D->E F Cool and Quench E->F G Extract and Dry F->G H Purify by Chromatography G->H

Figure 2: Experimental workflow for the Buchwald-Hartwig amination protocol.

Table 2: Catalyst Systems for Buchwald-Hartwig Amination

EntryPalladium Precatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)
1Pd₂(dba)₃ (1)Xantphos (2)NaOtBuToluene110
2Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane100
3RuPhos-Pd-G3 (2)-K₃PO₄t-BuOH80

Part 3: Sonogashira Coupling for C-C Alkyne Bond Formation

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted pyrimidines.[10]

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • Reaction Setup: To a Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.06 equiv.).

  • Solvent and Base: Add anhydrous THF and triethylamine.

  • Addition of Alkyne: Add phenylacetylene (1.2 equiv.) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water. Dry the organic layer, concentrate, and purify the product by column chromatography.

Sonogashira_Reaction_Scheme sub This compound plus1 + sub->plus1 alkyne Phenylacetylene arrow -> plus1->alkyne reagents PdCl₂(PPh₃)₂ CuI, Et₃N, THF product 4,4'-(6-(phenylethynyl)pyrimidine-2,4-diyl)dimorpholine arrow->product reagents

Figure 3: Reaction scheme for the Sonogashira coupling.

Table 3: Conditions for Sonogashira Coupling

EntryPalladium Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemperature (°C)
1PdCl₂(PPh₃)₂ (3)CuI (6)Et₃NTHFRT to 50
2Pd(PPh₃)₄ (5)CuI (10)DiisopropylamineDMF60
3Pd(OAc)₂ (2) / PPh₃ (4)CuI (5)K₂CO₃Acetonitrile80

Troubleshooting and Considerations

  • Low Reactivity: For the electron-rich this compound, oxidative addition can be slow. The use of electron-rich and sterically bulky phosphine ligands such as SPhos, XPhos, or RuPhos is often beneficial.[6]

  • Regioselectivity: While the target molecule has only one reactive chlorine, related di- or tri-chlorinated pyrimidines can exhibit complex regioselectivity patterns. The C4 position is often the most reactive in 2,4-dichloropyrimidines, but this can be influenced by substituents and ligand choice.[4][11]

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring and the morpholino groups can potentially coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading or ligands that promote the desired catalytic cycle can mitigate this issue.[6]

  • Inert atmosphere: All palladium-catalyzed cross-coupling reactions should be carried out under an inert atmosphere (argon or nitrogen) to prevent oxidation of the palladium(0) catalyst.

Conclusion

The palladium-catalyzed cross-coupling of this compound provides a powerful and versatile platform for the synthesis of a diverse range of substituted pyrimidines. By carefully selecting the appropriate catalyst system and reaction conditions, researchers can efficiently generate novel molecules for applications in drug discovery and materials science. The protocols provided herein serve as a robust starting point for the successful implementation of these critical transformations.

References

scale-up synthesis of 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the scale-up synthesis of this compound, a key intermediate in the development of various biologically active molecules, including kinase inhibitors.[1][2][3] The synthesis involves a regioselective nucleophilic aromatic substitution (SNAr) reaction between 2,4,6-trichloropyrimidine and morpholine. This guide details both a laboratory-scale and a scalable protocol, with a focus on process safety, reaction optimization, and product purification. The information presented herein is intended to enable researchers and process chemists to safely and efficiently produce this valuable building block on a larger scale.

Introduction and Scientific Background

The pyrimidine scaffold is a foundational heterocyclic motif in medicinal chemistry, present in numerous therapeutic agents.[4][5] The specific compound, this compound, serves as a crucial intermediate for the synthesis of targeted therapeutics, particularly in oncology.[1][2] Its utility lies in the differential reactivity of the remaining chlorine atom at the 6-position, which allows for further functionalization, often through palladium-catalyzed cross-coupling reactions.[1][5]

The synthesis of this intermediate is predicated on the principles of nucleophilic aromatic substitution on an electron-deficient pyrimidine ring. The chlorine atoms on the 2,4,6-trichloropyrimidine ring are activated towards nucleophilic attack by the electron-withdrawing nitrogen atoms within the ring.

Mechanism of Synthesis

The reaction proceeds via a stepwise SNAr mechanism. Morpholine, acting as a nucleophile, attacks the electron-deficient carbon atoms of the pyrimidine ring. The reaction's regioselectivity, favoring substitution at the 4 and 2 positions over the 6 position, is a key consideration. This selectivity is generally attributed to the higher electrophilicity of the C4 and C2 positions due to the cumulative electron-withdrawing effects of the adjacent nitrogen atoms. The reaction with anilines has shown that monosubstitution primarily occurs at the C4 position.[6]

The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

G cluster_reactants Reactants cluster_products Products TCP 2,4,6-Trichloropyrimidine Intermediate Monosubstituted Intermediate TCP->Intermediate 1st S_NAr @ C4 Morpholine1 Morpholine (2 equiv.) Morpholine1->Intermediate Base Base (e.g., DIPEA) HCl_salt Base·HCl Base->HCl_salt Neutralization Product 4,4'-(6-Chloropyrimidine- 2,4-diyl)dimorpholine Intermediate->Product 2nd S_NAr @ C2 G start Start reactor_setup Reactor Setup (Inert Atmosphere) start->reactor_setup charge_reagents Charge TCP and Acetonitrile reactor_setup->charge_reagents add_base Add DIPEA charge_reagents->add_base cool Cool to 0-5 °C add_base->cool add_morpholine Controlled Addition of Morpholine (T < 10 °C) cool->add_morpholine reaction Warm to 40-45 °C (4-6 hours) add_morpholine->reaction monitoring Monitor by HPLC reaction->monitoring monitoring->reaction Incomplete quench Cool and Quench with Water monitoring->quench Complete precipitate Precipitate Product quench->precipitate filter Filter Solid Product precipitate->filter wash Wash with Water and IPA/Water filter->wash dry Dry in Vacuum Oven wash->dry end Final Product dry->end

References

Application Notes & Protocols: Strategic Functionalization of the 2,4-Dimorpholinopyrimidine Core at the C6 Position

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,4-dimorpholinopyrimidine scaffold is a privileged core in modern medicinal chemistry, most notably as a pharmacophore in potent Phosphoinositide 3-kinase (PI3K) inhibitors.[1][2] The strategic modification of this core is paramount for tuning compound properties such as potency, selectivity, and pharmacokinetics. This guide provides a comprehensive overview and detailed protocols for the functionalization of the C6 position, a key vector for diversification in drug discovery programs. We will explore the synthesis of a crucial C6-halogenated intermediate and its subsequent elaboration through robust, field-proven palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Furthermore, we will touch upon modern C-H activation strategies as an alternative approach. Each protocol is designed as a self-validating system, incorporating essential analytical checkpoints to ensure scientific integrity.

The Strategic Importance of C6 Functionalization

The dimorpholinopyrimidine core acts as a hinge-binding motif in many kinase inhibitors. While the 2,4-dimorpholino substituents are often crucial for establishing primary interactions with the target protein, the C5 and C6 positions provide vectors for accessing adjacent pockets, influencing isoform selectivity, and modulating physicochemical properties. Functionalization at the C6 position, in particular, allows for the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino groups that can significantly impact the biological activity and drug-like properties of the molecule.[3][4]

Synthesis of the Key Precursor: 6-Chloro-2,4-dimorpholinopyrimidine

Nearly all robust C6 functionalization strategies begin with a halogenated precursor. The selective synthesis of 6-chloro-2,4-dimorpholinopyrimidine from the inexpensive, commercially available 2,4,6-trichloropyrimidine is the cornerstone of this chemistry. The reactivity of the chlorine atoms on the pyrimidine ring is position-dependent (C4/C6 > C2), allowing for a controlled, sequential nucleophilic aromatic substitution (SNAr).[5]

Workflow for Precursor Synthesis

Synthesis_Workflow Start 2,4,6-Trichloropyrimidine Step1 Morpholine (2.0 eq) Base (e.g., DIPEA) Solvent (e.g., THF) -20 °C to RT Start->Step1 Intermediate 6-Chloro-2,4-dimorpholinopyrimidine Step1->Intermediate Step2 Pd-Catalyzed Cross-Coupling Intermediate->Step2 Products C6-Aryl (Suzuki) C6-Alkynyl (Sonogashira) C6-Amino (Buchwald-Hartwig) Step2->Products

Caption: General workflow for C6 functionalization.

Protocol 2.1: Synthesis of 6-Chloro-2,4-dimorpholinopyrimidine

Rationale: This protocol utilizes a sequential SNAr reaction. By controlling the stoichiometry of the morpholine and maintaining low temperatures initially, we can selectively displace the more reactive chlorines at the C4 and C6 positions. Upon warming, the reaction typically proceeds to the di-substituted product, leaving the less reactive C2 chlorine untouched. However, to favor the desired 6-chloro-2,4-dimorpholino isomer, careful control over conditions is essential. A more controlled approach involves a stepwise addition.

Materials:

  • 2,4,6-Trichloropyrimidine

  • Morpholine

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous NH₄Cl, Ethyl acetate (EtOAc), Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a stirred solution of 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous THF under an argon atmosphere at -20 °C, add DIPEA (2.2 eq).

  • Add morpholine (2.05 eq) dropwise via syringe, ensuring the internal temperature does not exceed -15 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • In-Process Control (IPC): Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material and the formation of the desired product.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford 6-chloro-2,4-dimorpholinopyrimidine as a solid.

Validation:

  • ¹H & ¹³C NMR: Confirm the structure and regiochemistry. The symmetry of the molecule will be evident in the spectra.

  • HRMS: Verify the exact mass and elemental composition.

C6 Functionalization via Palladium-Catalyzed Cross-Coupling

With the key 6-chloro precursor in hand, a plethora of substituents can be introduced at the C6 position using palladium-catalyzed cross-coupling reactions. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and broad substrate scope.[6]

Suzuki-Miyaura Coupling: C-C Bond Formation (Arylation/Heteroarylation)

The Suzuki-Miyaura reaction is a highly versatile and widely used method for forming C(sp²)-C(sp²) bonds, making it ideal for introducing aryl and heteroaryl moieties.[7]

Mechanism Overview: The reaction proceeds through a catalytic cycle involving oxidative addition of the C6-Cl bond to a Pd(0) species, transmetalation of the aryl group from the boronic acid/ester to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Mechanism pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)(Cl)L₂ (Oxidative Addition) pd0->pd2_complex 1 transmetalation [R¹-Pd(II)(R²)L₂] (Transmetalation) pd2_complex->transmetalation 2 product R¹-R² (Reductive Elimination) transmetalation->product 3 product->pd0 substrate R¹-Cl (Dimorpholinopyrimidine) substrate->pd2_complex boronic R²-B(OH)₂ + Base boronic->transmetalation

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 3.1.1: Suzuki-Miyaura Coupling

Rationale: The choice of a palladium catalyst with appropriate ligands is crucial. For electron-deficient heterocycles like pyrimidines, electron-rich and bulky phosphine ligands often give superior results. Pd(dppf)Cl₂ is a robust and reliable pre-catalyst for this transformation.[1] An aqueous base is used to activate the boronic acid for transmetalation.

Materials:

  • 6-Chloro-2,4-dimorpholinopyrimidine (1.0 eq)

  • Aryl/Heteroaryl boronic acid or pinacol ester (1.2 - 1.5 eq)

  • Pd(dppf)₂Cl₂ or Pd(PPh₃)₄ (2-5 mol%)

  • Na₂CO₃ or K₂CO₃ (2.0 - 3.0 eq) as a 2M aqueous solution

  • Solvent such as 1,4-Dioxane or DME

  • Argon or Nitrogen source

Procedure:

  • To a reaction vessel, add 6-chloro-2,4-dimorpholinopyrimidine, the boronic acid/ester, and the palladium catalyst.

  • Seal the vessel and purge with argon for 10-15 minutes.

  • Add the degassed solvent, followed by the degassed aqueous base solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Microwave irradiation can significantly shorten reaction times.[8]

  • IPC: Monitor by LC-MS for the disappearance of the starting material.

  • Cool the reaction to room temperature, dilute with water, and extract with EtOAc or CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify via column chromatography or preparative HPLC.

Validation:

  • ¹H NMR: Appearance of new aromatic signals corresponding to the coupled partner and disappearance of the C6-H signal if it was present in a precursor.

  • HRMS: Confirmation of the new molecular weight.

CatalystBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(dppf)₂Cl₂2N Na₂CO₃DME9065-95[1]
Pd(PPh₃)₄K₃PO₄DMF/H₂O11070-90[1]
Pd-132K₂CO₃1,4-Dioxane10057-97[9]
Sonogashira Coupling: C-C Bond Formation (Alkynylation)

The Sonogashira coupling provides a direct route to C6-alkynyl pyrimidines, which are valuable intermediates for further functionalization (e.g., click chemistry) or as final products.[10][11]

Mechanism Overview: This reaction typically involves a dual catalytic system. The palladium cycle is similar to the Suzuki coupling, while a copper(I) co-catalyst facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex.[12][13]

Protocol 3.2.1: Copper-Catalyzed Sonogashira Coupling

Rationale: The classic Sonogashira conditions use a combination of a palladium source and a copper(I) salt (e.g., CuI). An amine base like triethylamine or DIPEA serves both as the base and often as a solvent. The reaction is typically sensitive to oxygen, which can cause alkyne homocoupling (Glaser coupling), so maintaining an inert atmosphere is critical.

Materials:

  • 6-Chloro-2,4-dimorpholinopyrimidine (1.0 eq)

  • Terminal alkyne (1.2 - 1.5 eq)

  • Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Triethylamine (Et₃N) or DIPEA

  • Solvent such as THF or DMF (anhydrous, degassed)

Procedure:

  • To a dry Schlenk flask under argon, add 6-chloro-2,4-dimorpholinopyrimidine, Pd catalyst, and CuI.

  • Add the anhydrous, degassed solvent, followed by the amine base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or heat to 50-70 °C for 2-16 hours.

  • IPC: Monitor by TLC or LC-MS.

  • Upon completion, dilute with EtOAc and wash with saturated aqueous NH₄Cl solution to remove the copper salts and amine hydrochloride.

  • Wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Validation:

  • ¹H & ¹³C NMR: Appearance of the alkyne proton (if present) and characteristic shifts for the sp-hybridized carbons.

  • IR Spectroscopy: A characteristic C≡C stretch may be observed around 2100-2260 cm⁻¹.

  • HRMS: Confirmation of the new molecular weight.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(PPh₃)₄ / CuIEt₃NTHF25-5075-95[10][12]
PdCl₂(PPh₃)₂ / CuIDIPEADMF6070-90[10]
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, allowing for the introduction of primary and secondary amines at the C6 position.[14] This is critical for accessing analogues of many biologically active molecules.[15]

Mechanism Overview: Similar to other cross-couplings, the cycle involves oxidative addition of the aryl halide to Pd(0). The amine then coordinates to the Pd(II) complex, and a strong, non-nucleophilic base deprotonates the amine-Pd complex. The final step is reductive elimination to form the C-N bond.[14][16]

Protocol 3.3.1: Buchwald-Hartwig Amination

Rationale: This reaction is highly dependent on the choice of ligand and base. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to promote the reductive elimination step. Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are necessary to deprotonate the amine in the catalytic cycle.[16][17]

Materials:

  • 6-Chloro-2,4-dimorpholinopyrimidine (1.0 eq)

  • Primary or secondary amine (1.1 - 1.5 eq)

  • Palladium pre-catalyst, e.g., Pd₂(dba)₃ (2-4 mol% Pd)

  • Phosphine ligand, e.g., XPhos or BINAP (4-8 mol%)

  • Base, e.g., NaOtBu or Cs₂CO₃ (1.5 - 2.5 eq)

  • Anhydrous, degassed solvent, e.g., Toluene or 1,4-Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.

  • Add the 6-chloro-2,4-dimorpholinopyrimidine and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat to 90-120 °C for 4-24 hours. Microwave heating can be very effective.[17]

  • IPC: Monitor by LC-MS.

  • Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of celite to remove palladium black.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Validation:

  • ¹H NMR: Appearance of signals for the newly introduced amine protons and alkyl/aryl groups. A downfield shift of the C5-H proton is often observed.

  • HRMS: Confirmation of the new molecular formula.

Catalyst / LigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd₂(dba)₃ / XPhosNaOtBuToluene11070-95[17]
Pd(OAc)₂ / BINAPCs₂CO₃Toluene10065-90[14]

Advanced Strategy: Direct C-H Functionalization

Direct C-H functionalization is an increasingly important strategy that avoids the pre-installation of a halogen.[18] For pyrimidines, this approach can be challenging due to competing reactivity at the C5 and C6 positions.[19][20] However, with appropriate directing groups or specialized ligand/catalyst systems, selective C6 arylation can be achieved.[21][22]

Rationale: These reactions typically proceed via a concerted metalation-deprotonation or related C-H activation mechanism. The regioselectivity is often controlled by steric factors or the electronic bias imparted by the substituents on the ring.[19]

Note: Protocols for direct C-H activation are highly substrate- and catalyst-specific. The conditions reported by Zhang et al. for a related pyrrolo[2,3-d]pyrimidine system provide a representative starting point, featuring a Pd(OAc)₂ catalyst and a bidentate pyridine-type ligand.[21] Careful optimization is required for the dimorpholinopyrimidine core.

Conclusion

The functionalization of the C6 position of the dimorpholinopyrimidine core is a powerful strategy in drug discovery. This guide has outlined robust and reproducible protocols for the synthesis of the key 6-chloro precursor and its subsequent diversification using palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. By understanding the causality behind reagent selection and adhering to rigorous analytical validation, researchers can efficiently generate diverse libraries of C6-substituted analogues for biological evaluation, accelerating the development of new therapeutics.

References

Application and Protocol Guide for the One-Pot Synthesis of 2,4-Dimorpholinopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Prominence of the Dimorpholinopyrimidine Scaffold in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including essential components of DNA and RNA.[1] Among the vast landscape of pyrimidine derivatives, those bearing morpholine substituents, particularly 2,4-dimorpholinopyrimidines, have emerged as a "privileged scaffold." This is largely due to their profound and often selective inhibitory activity against various protein kinases, which are critical regulators of cellular processes frequently dysregulated in diseases like cancer.[2][3][4][5]

Several potent kinase inhibitors in clinical development feature the dimorpholinopyrimidine core, targeting key enzymes such as Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[6][7] The morpholine moieties can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of these kinases, contributing to high affinity and selectivity.[4] The development of efficient, reliable, and scalable synthetic routes to these valuable compounds is therefore of paramount importance to accelerate drug discovery efforts.

This guide provides a detailed, field-proven protocol for the one-pot synthesis of 2,4-dimorpholinopyrimidine derivatives. We will delve into the causality behind the experimental choices, ensuring a robust and reproducible methodology.

Reaction Principle: Sequential Nucleophilic Aromatic Substitution

The synthesis of 2,4-dimorpholinopyrimidine typically proceeds via a sequential nucleophilic aromatic substitution (SNAr) mechanism. The starting material, 2,4-dichloropyrimidine, possesses two electrophilic carbon atoms (C2 and C4) activated by the electron-withdrawing pyrimidine ring nitrogens. These carbons are susceptible to attack by nucleophiles like morpholine.

The reaction is generally carried out in a one-pot fashion, where the first substitution of a chlorine atom by morpholine is followed by the second substitution at a higher temperature. This sequential approach is possible due to the differential reactivity of the two chlorine atoms, although in the case of identical nucleophiles, forcing conditions are used to ensure disubstitution.

Visualizing the Synthesis

Reaction Scheme

G start Start: Reagent Preparation reaction One-Pot Reaction Setup start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Aqueous Workup monitoring->workup extraction Extraction workup->extraction drying Drying and Concentration extraction->drying purification Purification (Column Chromatography) drying->purification characterization Characterization purification->characterization end End: Pure Product characterization->end

References

Troubleshooting & Optimization

troubleshooting low yield in 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your reaction for higher yields and purity.

The target compound is a crucial intermediate in the synthesis of various high-value molecules, particularly kinase inhibitors used in pharmaceutical research.[1][2][3] The synthesis typically involves a sequential nucleophilic aromatic substitution (SNAr) on 2,4,6-trichloropyrimidine.[1] While straightforward in principle, this reaction is sensitive to several parameters that can lead to low yields and complex product mixtures.

Core Synthesis Pathway

The reaction proceeds via a step-wise displacement of chlorine atoms from the electron-deficient pyrimidine ring by the morpholine nucleophile. The C4 and C6 positions are generally more reactive towards nucleophilic attack than the C2 position due to greater stabilization of the negative charge in the Meisenheimer intermediate by the adjacent ring nitrogens.[4][5][6]

Synthesis_Pathway TCP 2,4,6-Trichloropyrimidine Morpholine1 + 1 eq. Morpholine TCP->Morpholine1 MonoSub Mixture of Mono-substituted Intermediates Morpholine1->MonoSub Morpholine2 + 1 eq. Morpholine MonoSub->Morpholine2 Product 4,4'-(6-Chloropyrimidine- 2,4-diyl)dimorpholine Morpholine2->Product

Caption: General synthesis pathway for this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My overall yield is extremely low. What are the most common culprits?

Low yield is a frequent issue and can often be traced back to several fundamental reaction parameters.

A1: Key Factors Affecting Overall Yield:

  • Reagent Quality and Stoichiometry: The purity of 2,4,6-trichloropyrimidine is critical. It is corrosive and can degrade upon prolonged exposure to moisture.[7] Ensure it is handled under anhydrous conditions. Crucially, the stoichiometry of morpholine must be precise. Using a slight excess (around 2.0 - 2.2 equivalents) is common, but a large excess will inevitably lead to the formation of the undesired tri-substituted byproduct.[8]

  • Temperature Control: This reaction is exothermic. The initial addition of morpholine should be performed at a low temperature (e.g., 0-5 °C) to control the reaction rate and prevent runaway side reactions.[9] After the initial addition, the reaction may be allowed to warm to room temperature or gently heated to drive it to completion.[10][11]

  • Presence of Moisture: Water can react with the starting material and intermediates, leading to the formation of hydroxy-pyrimidine byproducts, which are often difficult to remove. Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[8]

  • Base Selection and Amount: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to scavenge the HCl generated during the reaction. At least two equivalents of the base are needed to neutralize the HCl from the two substitution steps. Insufficient base can stall the reaction, leaving unreacted starting materials and intermediates.

Q2: My TLC analysis shows multiple spots, including one with very low polarity. What are these impurities?

A complex product mixture is a clear sign of poor reaction control, leading to the formation of various substituted pyrimidines.

A2: Common Side Products and Impurities:

The primary impurities arise from under- or over-reaction with morpholine:

  • Mono-substituted Intermediates: If the reaction does not go to completion, you will have residual mono-substituted isomers: 4-chloro-2,6-dimorpholinopyrimidine and 2-chloro-4,6-dimorpholinopyrimidine. These are more polar than the desired product.

  • Tri-substituted Byproduct: The most common non-polar impurity is 2,4,6-trimorpholinopyrimidine . This is formed when the third chlorine atom at the C6 position is also substituted by morpholine. This occurs when an excess of morpholine is used or if the reaction temperature is too high for a prolonged period.

  • Starting Material: Unreacted 2,4,6-trichloropyrimidine may also be present.

Side_Products cluster_main Main Reaction cluster_side Side Reactions TCP 2,4,6-Trichloropyrimidine Product Desired Product (Di-substituted) TCP->Product 2 eq. Morpholine MonoSub Incomplete Reaction (Mono-substituted) TCP->MonoSub <2 eq. Morpholine TriSub Over-reaction Product (Tri-substituted) Product->TriSub >2 eq. Morpholine / High Temp

Caption: Formation of common impurities from incomplete or excessive substitution.

Q3: How can I optimize the reaction to maximize the yield of the di-substituted product specifically?

Optimizing for the di-substituted product requires a careful balance of stoichiometry and reaction conditions.

A3: Strategies for Maximizing Selectivity:

Controlling the regioselectivity and extent of substitution is key. The C4 and C6 positions are electronically favored for the initial attack.[4][5] To achieve the desired 2,4-disubstitution with the 6-chloro position intact, a sequential approach is often most effective.

ParameterRecommendationRationale
Morpholine Equiv. 2.0 - 2.2 equivalentsPrecisely controls the reaction to favor di-substitution. A larger excess promotes the formation of the tri-substituted byproduct.
Base Equiv. 2.2 - 2.5 equivalents (e.g., DIPEA)Ensures complete neutralization of generated HCl without interfering with the reaction.
Temperature Add morpholine at 0-5 °C, then allow to warm to RT or heat moderately (40-60 °C).Low initial temperature controls the exothermic reaction and prevents runaway side reactions. Gentle heating drives the second substitution to completion.[11]
Solvent Aprotic polar solvents (e.g., THF, Acetonitrile, DMF).These solvents effectively dissolve the reactants and intermediates, facilitating the reaction.[10]
Monitoring Thin-Layer Chromatography (TLC) or HPLC.Allows for tracking the consumption of starting material and the formation of the product, preventing over-reaction.[8]

A step-by-step protocol based on these principles is provided below.

Q4: I am struggling with purification. The product seems to co-elute with an impurity. What is the best purification strategy?

Purification can be challenging if the reaction conditions were not optimal. The tri-substituted byproduct is often the most difficult impurity to remove due to its similar polarity.

A4: Recommended Purification Protocol:

  • Work-up: After the reaction is complete (as monitored by TLC/HPLC), quench the reaction mixture with water. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and brine to remove the base (e.g., DIPEA hydrochloride) and any residual water-soluble components.

  • Crystallization (Preferred Method): The crude product can often be purified by recrystallization. A solvent system like ethanol/water or isopropanol is commonly effective. Dissolve the crude material in the minimum amount of hot solvent and allow it to cool slowly. The desired product should crystallize out, leaving the more soluble tri-substituted impurity in the mother liquor.

  • Silica Gel Chromatography: If crystallization is ineffective, column chromatography is the next option.

    • Stationary Phase: Standard silica gel (230-400 mesh).

    • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30-40% EtOAc) is typically effective. The less polar tri-substituted byproduct will elute first, followed by the desired di-substituted product.

Experimental Protocol: Optimized Synthesis

This protocol is designed to maximize the yield of this compound.

Materials:

  • 2,4,6-Trichloropyrimidine (1.0 eq)

  • Morpholine (2.1 eq)

  • Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate

  • Hexanes

  • Water & Brine

Procedure:

  • Under an inert nitrogen atmosphere, dissolve 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of morpholine (2.1 eq) and DIPEA (2.2 eq) in anhydrous THF.

  • Add the morpholine/DIPEA solution dropwise to the cooled 2,4,6-trichloropyrimidine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 3:7 Ethyl Acetate:Hexanes). The reaction is complete when the starting material and mono-substituted intermediates are consumed.

  • Once complete, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from isopropanol or via silica gel chromatography as described in Q4.

References

Technical Support Center: Navigating Side Reactions in the Synthesis of Morpholinyl-Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting and frequently asked questions regarding the nucleophilic aromatic substitution (SNAr) reaction of 2,4,6-trichloropyrimidine with morpholine. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate common side reactions, ensuring the successful synthesis of your target morpholinyl-pyrimidine derivatives.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles.

Issue 1: Low Yield of the Desired Disubstituted Product, 2,4-dimorpholino-6-chloropyrimidine, with a Complex Mixture of Byproducts.

Question: My reaction of 2,4,6-trichloropyrimidine with two equivalents of morpholine resulted in a low yield of the expected 2,4-dimorpholino-6-chloropyrimidine. TLC and LC-MS analysis show multiple spots/peaks, some with masses that do not correspond to mono-, di-, or tri-substituted products. What is happening and how can I improve the selectivity?

Answer: This is a common issue stemming from the high reactivity of the 2,4,6-trichloropyrimidine scaffold and the nucleophilic nature of morpholine. The formation of a complex mixture suggests that several side reactions are competing with the desired sequential SNAr.

Root Causes and Solutions:

  • Over-substitution: The third chlorine atom can be displaced under forcing conditions, leading to the formation of 2,4,6-trimorpholinopyrimidine. While generally less reactive, prolonged reaction times or high temperatures can promote this.

    • Solution: Carefully control the stoichiometry of morpholine. Use slightly less than two equivalents to favor disubstitution. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is maximized.

  • Formation of Isomeric Products: The initial substitution of morpholine onto 2,4,6-trichloropyrimidine can yield two isomeric monosubstituted products: 4-chloro-2,6-dimorpholinopyrimidine and 2-chloro-4,6-dimorpholinopyrimidine.[1] While the 4- and 6-positions are generally more reactive, the 2-position can also be substituted.[2][3] This leads to a mixture of disubstituted isomers that can be difficult to separate.

    • Solution: The regioselectivity of the reaction can be influenced by the solvent and temperature.[4] Lowering the reaction temperature may improve selectivity for the more reactive 4/6 positions. A thorough investigation of different solvent systems (e.g., polar aprotic like acetonitrile vs. alcoholic solvents) is recommended.

  • Hydrolysis of Chloropyrimidines: 2,4,6-Trichloropyrimidine and its chlorinated intermediates are susceptible to hydrolysis, especially in the presence of water and a base (morpholine). This can lead to the formation of hydroxypyrimidines, which can complicate purification.

    • Solution: Ensure all reagents and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize exposure to atmospheric moisture. If aqueous workup is necessary, perform it quickly and at a low temperature.

  • Pyrimidine Ring Opening: Under certain conditions, strong nucleophiles can induce ring-opening of the pyrimidine core.[5][6][7] While less common with morpholine under standard SNAr conditions, it is a possibility, especially if the reaction temperature is excessively high or if highly basic conditions are generated. This would lead to a variety of acyclic byproducts.

    • Solution: Maintain a moderate reaction temperature. Avoid the use of overly strong bases. If a base is required to scavenge HCl, a non-nucleophilic base like diisopropylethylamine (DIPEA) is a better choice than excess morpholine.

Issue 2: Difficulty in Purifying the Target 2,4-dimorpholino-6-chloropyrimidine from Isomeric Byproducts.

Question: I have a mixture that I believe contains my desired 2,4-dimorpholino-6-chloropyrimidine and the 2-chloro-4,6-dimorpholinopyrimidine isomer. Standard column chromatography is not providing adequate separation. What are my options?

Answer: The separation of constitutional isomers can be challenging due to their similar polarities. When standard silica gel chromatography fails, several alternative strategies can be employed.

Troubleshooting Purification:

Purification MethodPrincipleApplication Notes
Fractional Recrystallization Exploits small differences in solubility of the isomers in a particular solvent or solvent system.This is often the first method to try for larger scale purifications. A systematic screening of various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures) at different temperatures is required. Seeding with a pure crystal of the desired isomer can sometimes induce selective crystallization.
Preparative HPLC Utilizes a high-performance liquid chromatography system with a larger column to separate components of a mixture.This is a highly effective but often lower-throughput and more expensive method. It is ideal for obtaining a highly pure sample for characterization or for small-scale reactions. Both normal-phase and reverse-phase columns can be explored.
Selective Hydrolysis Based on the differential reactivity of the chlorine atoms at the 2- and 4/6-positions towards hydrolysis.[4]The 2-chloro isomer is often more susceptible to hydrolysis than the 6-chloro isomer.[4] By carefully controlling the hydrolysis conditions (e.g., using dilute acid), it may be possible to selectively convert the undesired 2-chloro isomer into its corresponding pyrimidone, which will have a significantly different polarity and be easier to separate.

Experimental Protocol: Selective Hydrolysis of Isomeric Mixture

  • Dissolve the crude mixture of isomers in a suitable solvent (e.g., dioxane or THF).

  • Add a dilute aqueous acid (e.g., 1 M HCl) dropwise while monitoring the reaction by TLC or LC-MS.

  • Gently warm the reaction if necessary, but avoid high temperatures to prevent hydrolysis of the desired product.

  • Once the undesired isomer is consumed, neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the desired product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the desired 6-chloro isomer by standard column chromatography.

Issue 3: Unexpected N-Oxide Formation.

Question: My mass spectrometry results show a peak that is 16 amu higher than my expected product. Could this be an N-oxide, and how would it have formed?

Answer: The formation of a pyrimidine-N-oxide is a plausible side reaction, although it typically requires an oxidizing agent.

Potential Causes and Prevention:

  • Oxidizing Impurities: The presence of oxidizing impurities in the starting materials or solvents could lead to N-oxide formation. For instance, aged ethers can contain peroxides.

    • Solution: Use freshly distilled solvents and high-purity reagents.

  • Reaction with Oxidizing Reagents: If the reaction is part of a multi-step synthesis, residual oxidizing agents from a previous step could carry over.

    • Solution: Ensure thorough purification of intermediates before proceeding to the next step.

While less common in this specific reaction, it's a possibility to be aware of, especially when troubleshooting unexpected mass spectrometry results.

II. Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the chlorine atoms on 2,4,6-trichloropyrimidine in SNAr reactions?

A1: The general order of reactivity for nucleophilic substitution on 2,4,6-trichloropyrimidine is C4(6) > C2.[2] The chlorine atoms at the 4 and 6 positions are more activated towards nucleophilic attack due to better delocalization of the negative charge in the Meisenheimer intermediate onto the ring nitrogens.[3]

Q2: What are the optimal reaction conditions to favor the formation of 2,4-dimorpholino-6-chloropyrimidine?

A2: While optimal conditions can vary, a good starting point is to react 2,4,6-trichloropyrimidine with approximately 1.8-2.0 equivalents of morpholine in a polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF) at room temperature to 50°C. The use of a non-nucleophilic base like DIPEA (2.2 equivalents) to scavenge the HCl byproduct is also recommended to prevent the formation of morpholine hydrochloride, which is less nucleophilic.

Q3: Can I use an excess of morpholine as both the nucleophile and the base?

A3: While this is a common practice, it can lead to a higher likelihood of over-substitution to form the trisubstituted product, especially if the reaction is heated. Using a separate, non-nucleophilic base provides better control over the reaction.

Q4: How can I confirm the regiochemistry of my substituted pyrimidine products?

A4: The most definitive method for structure elucidation is single-crystal X-ray diffraction. However, for routine analysis, a combination of spectroscopic techniques is typically used:

  • 1H and 13C NMR: The chemical shifts and coupling patterns of the pyrimidine ring protons and carbons are sensitive to the substitution pattern.

  • NOESY/ROESY NMR: These 2D NMR experiments can show through-space correlations between the protons of the morpholine substituents and the remaining proton on the pyrimidine ring, which can help determine the substitution pattern.

  • HMBC and HSQC NMR: These experiments help to assign the carbon and proton signals and can reveal long-range correlations that are indicative of the connectivity.

Q5: Are there any safety concerns when working with 2,4,6-trichloropyrimidine?

A5: Yes. 2,4,6-Trichloropyrimidine is a corrosive and lachrymatory substance.[8] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. The reaction also produces HCl, which is a corrosive gas.

III. Visualizing the Reaction Pathways

The following diagrams illustrate the desired reaction pathway and potential side reactions.

Desired Reaction Pathway

G TCP 2,4,6-Trichloropyrimidine Mono_Sub Monosubstituted Intermediate(s) TCP->Mono_Sub + 1 eq. Morpholine Di_Sub 2,4-Dimorpholino-6-chloropyrimidine (Desired Product) Mono_Sub->Di_Sub + 1 eq. Morpholine

Caption: Desired sequential SNAr reaction.

Competing Side Reactions

G cluster_main Main Reaction Pathway cluster_side Side Reactions 2,4,6-Trichloropyrimidine 2,4,6-Trichloropyrimidine Monosubstituted Intermediates Monosubstituted Intermediates 2,4,6-Trichloropyrimidine->Monosubstituted Intermediates Chlorinated Species Chlorinated Species Pyrimidine Ring Pyrimidine Ring Disubstituted Products Disubstituted Products Monosubstituted Intermediates->Disubstituted Products Isomeric Disubstituted Product Isomeric Disubstituted Product Monosubstituted Intermediates->Isomeric Disubstituted Product Isomer Formation Trisubstituted Product Trisubstituted Product Disubstituted Products->Trisubstituted Product Over-substitution Hydrolysis Products Hydrolysis Products Chlorinated Species->Hydrolysis Products Hydrolysis Ring-Opened Products Ring-Opened Products Pyrimidine Ring->Ring-Opened Products Ring Opening

Caption: Overview of potential side reactions.

IV. References

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

References

Technical Support Center: Purification of 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important synthetic intermediate. The following troubleshooting guides and FAQs are structured to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial analysis (LC-MS/¹H NMR) of the crude product shows multiple unexpected peaks. What are the likely impurities?

A1: Understanding the impurity profile is the first step toward a successful purification strategy. The synthesis of this compound is typically achieved via a sequential nucleophilic aromatic substitution (SNAr) reaction, starting from 2,4,6-trichloropyrimidine and morpholine.[1][2] The impurity profile is a direct consequence of this reaction pathway.

Causality: The chlorine atoms on the pyrimidine ring exhibit differential reactivity, with the C4 and C6 positions being more susceptible to nucleophilic attack than the C2 position.[2] This reactivity difference dictates the potential byproducts.

Common Impurities to Expect:

Impurity Name Molecular Weight ( g/mol ) Origin and Rationale Distinguishing Analytical Feature
2,4,6-Trichloropyrimidine 183.42Unreacted Starting Material: Incomplete reaction or insufficient morpholine.A single proton signal in ¹H NMR. Mass peak at m/z 183/185/187 (chlorine isotope pattern).
4-(2,6-Dichloropyrimidin-4-yl)morpholine 234.08Mono-substituted Intermediate: Insufficient reaction time, temperature, or stoichiometry of morpholine. The first substitution preferentially occurs at the C4 position.Two distinct proton signals on the pyrimidine ring in ¹H NMR. Mass peak at m/z 234/236/238.
2,4,6-Trimorpholinopyrimidine 333.41Over-reaction Byproduct: Use of excess morpholine, prolonged reaction times, or high temperatures leading to the substitution of the final chlorine atom.Highly symmetric structure. Mass peak at m/z 333.
4,4'-(2-Chloropyrimidine-4,6-diyl)dimorpholine 284.74Isomeric Impurity: Substitution at the C4 and C6 positions, leaving the less reactive C2 chlorine. This is a common and challenging impurity due to its similar properties to the desired product.Very similar NMR and polarity to the target compound. Mass peak is identical (m/z 284/286). Requires careful chromatography or specialized techniques to separate.
2,4-Dimorpholinopyrimidin-6-ol 266.30Hydrolysis Product: Presence of water during the reaction or workup can lead to the hydrolysis of the C6 chloro group to a hydroxyl group (pyrimidone tautomer).Significantly more polar than the target compound. Mass peak at m/z 266.
Morpholine & Amine Base (e.g., TEA, DIPEA) 87.12 (Morpholine)Residual Reagents: Incomplete removal during the initial workup.Can be identified by characteristic signals in ¹H NMR and are typically removed with an acidic wash.
Q2: What is the recommended general workflow for purifying the crude product?

A2: A multi-step approach is recommended to efficiently remove the diverse range of potential impurities. The workflow is designed to remove impurities in a logical sequence, from bulk contaminants to trace isomers.

G cluster_0 Purification Workflow CRUDE Crude Reaction Mixture WORKUP Aqueous Workup (Acidic/Basic Wash) CRUDE->WORKUP Remove salts, residual morpholine/base RECRYST Recrystallization (e.g., Ethanol/IPA) WORKUP->RECRYST Bulk purification CHECK1 Purity Analysis (HPLC, TLC) RECRYST->CHECK1 COLUMN Silica Gel Chromatography CHECK1->COLUMN Impurities remain FINAL Pure Product (>98%) CHECK1->FINAL Purity OK CHECK2 Purity Analysis (HPLC, NMR) COLUMN->CHECK2 CHECK2->FINAL Purity OK IMPURE Impure Product CHECK2->IMPURE Isomer present

Caption: General purification workflow for the target compound.

  • Aqueous Workup: Before any organic purification, perform an aqueous workup. Wash the organic layer (e.g., in Ethyl Acetate or DCM) sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl) to remove residual morpholine and any amine base, followed by a wash with saturated sodium bicarbonate (NaHCO₃) to neutralize, and finally with brine.

  • Recrystallization: This is the most effective method for removing the majority of non-isomeric impurities and is highly scalable.

  • Column Chromatography: If recrystallization fails to yield a product of the desired purity, silica gel chromatography is necessary to separate compounds with similar polarities.

Q3: My recrystallization is not working effectively. How can I optimize it?

A3: Recrystallization relies on the principle that the desired compound and its impurities have different solubilities in a given solvent system at different temperatures.

Protocol: Optimizing Recrystallization

  • Solvent Screening (Critical Step): The ideal solvent should dissolve your crude product completely at its boiling point but poorly at room temperature or below.

    • Good Starting Solvents: Ethanol, Isopropanol (IPA), Acetonitrile, Ethyl Acetate.

    • Procedure: In small test tubes, test the solubility of ~20 mg of crude product in 0.5 mL of different solvents. Heat the soluble ones to boiling and then let them cool slowly to room temperature, followed by cooling in an ice bath. Observe for crystal formation.

    • Mixed-Solvent Systems: If a single solvent is not ideal, use a binary system. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., Dichloromethane) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is poorly soluble, e.g., Hexane or Heptane) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.

  • Execution:

    • Dissolve the crude material in the minimum amount of the chosen hot solvent or solvent system.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals. Rapid cooling can trap impurities.

    • Once crystals have formed, cool the flask in an ice-water bath for at least 30 minutes to maximize yield.

    • Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

  • Troubleshooting:

    • No Crystals Form: The solution may be too dilute (boil off some solvent) or supersaturated (scratch the inside of the flask with a glass rod or add a seed crystal of pure product).

    • Oiling Out: The product is melting instead of dissolving. This occurs when the boiling point of the solvent is higher than the melting point of the solute. Use a lower-boiling solvent or a larger volume of solvent at a temperature below the product's melting point.

Q4: How can I effectively separate the target compound from its impurities using column chromatography?

A4: Column chromatography is essential for separating impurities with polarities similar to your product, especially the mono-substituted intermediate and the isomeric byproduct.

Protocol: Silica Gel Chromatography

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is typically effective.

  • Mobile Phase (Eluent) Selection: The key is to find a solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate first. The target compound should have an Rf (retention factor) of approximately 0.25-0.35 for optimal separation.

    • Run a TLC: Spot your crude material on a silica gel TLC plate and develop it in the proposed eluent systems. Visualize under UV light (254 nm).

    • Recommended Eluent Systems: Start with a less polar mixture and gradually increase polarity.

Eluent System Typical Ratio (v/v) Target Impurities
Hexane / Ethyl Acetate90:10 → 50:50Unreacted starting material, less polar byproducts.
Dichloromethane / Methanol99:1 → 95:5Good general-purpose system for separating the main components.
Dichloromethane / Acetone98:2 → 90:10An alternative to DCM/MeOH that can sometimes offer different selectivity.
  • Column Packing & Loading:

    • Wet Slurry Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour it into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

    • Loading: Dissolve the crude product in a minimal amount of the eluent or DCM. For better resolution, it's preferable to adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed ("dry loading").

  • Elution: Start running the column with the initial low-polarity eluent. Collect fractions and monitor them by TLC. Gradually increase the polarity of the eluent (gradient elution) to elute your product and then the more polar impurities.

  • Analysis: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure. Confirm the purity of the final product using HPLC and/or ¹H NMR.

Q5: I have a persistent isomeric impurity, 4,4'-(2-Chloropyrimidine-4,6-diyl)dimorpholine, that I cannot separate. Is there a chemical solution?

A5: This is a classic challenge in pyrimidine chemistry. When chromatographic and crystallization methods fail, a chemoselective reaction can be employed. The C2-chloro isomer is known to be significantly more susceptible to acid-catalyzed hydrolysis than the C6-chloro isomer.[3] We can exploit this reactivity difference to convert the unwanted isomer into a highly polar pyrimidone, which is then easily separated.

Expert Protocol: Selective Isomer Hydrolysis

WARNING: This procedure must be carefully optimized on a small scale first, as overly harsh conditions could hydrolyze your desired product.

  • Small-Scale Test: Dissolve a small amount (e.g., 50 mg) of the impure mixture in a solvent like 1,4-dioxane or THF. Add a solution of aqueous hydrochloric acid (start with 3N HCl, ~2-3 equivalents).

  • Reaction Monitoring: Heat the reaction gently (e.g., 40-50 °C) and monitor its progress every 30 minutes by TLC or LC-MS. You are looking for the appearance of a new, more polar spot (the pyrimidone) and the disappearance of one of the two product-like spots (the unwanted isomer). The goal is to find a time and temperature where the unwanted isomer is consumed while your desired product remains largely intact.

  • Scale-Up & Workup: Once optimal conditions are found, scale the reaction. After the selective hydrolysis is complete, cool the mixture, neutralize carefully with a base (e.g., saturated NaHCO₃ solution), and extract your desired product with an organic solvent (e.g., Ethyl Acetate). The hydrolyzed isomer will remain in the aqueous layer or be easily removed during the subsequent purification.

  • Final Purification: The resulting organic material, now free of the problematic isomer, can be purified by a simple recrystallization or a quick pass through a silica plug to yield the highly pure target compound.

G cluster_0 Isomer Separation Strategy INPUT Mixture of Isomers (C6-Cl Product & C2-Cl Impurity) REACT Selective Hydrolysis (Dilute HCl, mild heat) INPUT->REACT Exploit differential C-Cl bond reactivity RESULT Mixture: C6-Cl Product (unchanged) C2-OH Pyrimidone (polar) REACT->RESULT SEPARATE Purification (Aqueous Extraction or Chromatography) RESULT->SEPARATE Large polarity difference PRODUCT Pure C6-Cl Product SEPARATE->PRODUCT WASTE Polar C2-OH Byproduct SEPARATE->WASTE

Caption: Decision workflow for separating the C2-chloro isomer.

References

preventing byproduct formation in dimorpholinopyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-dimorpholinopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 2,4-dimorpholinopyrimidine. Each problem is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Issue 1: Low Yield of the Desired 2,4-Dimorpholinopyrimidine

Question: I am getting a low yield of my target compound, 2,4-dimorpholinopyrimidine. What are the likely causes and how can I improve it?

Answer:

A low yield can be attributed to several factors, ranging from incomplete reaction to product degradation. Let's break down the common culprits and their solutions.

Probable Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution:

      • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue the reaction until the starting material (2,4-dichloropyrimidine) is consumed.

      • Increase Temperature: Gently increasing the reaction temperature can enhance the reaction rate. However, be cautious as excessive heat can lead to the formation of degradation byproducts. A temperature range of 60-80°C is often a good starting point.[1]

      • Use of a Suitable Base: A base is crucial to neutralize the HCl generated during the reaction. An excess of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended to drive the reaction forward.

  • Sub-optimal Stoichiometry: The ratio of reactants is critical.

    • Solution:

      • Excess Morpholine: Use a slight excess of morpholine (e.g., 2.2-2.5 equivalents per equivalent of 2,4-dichloropyrimidine) to ensure the complete conversion of the dichloropyrimidine.

  • Hydrolysis of Starting Material or Product: 2,4-Dichloropyrimidine is susceptible to hydrolysis, especially in the presence of water and at elevated temperatures. This can lead to the formation of hydroxypyrimidine byproducts.

    • Solution:

      • Use Anhydrous Conditions: Ensure that your solvent and reagents are dry. Use of anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce hydrolysis.

  • Inefficient Purification: Significant product loss can occur during the work-up and purification steps.

    • Solution:

      • Optimize Extraction: Ensure the pH of the aqueous layer is basic during extraction to keep the desired product in the organic phase.

      • Appropriate Chromatography: Use an appropriate solvent system for column chromatography to effectively separate the product from byproducts and unreacted starting materials.

Issue 2: Presence of Monosubstituted Byproduct in the Final Product

Question: My final product is contaminated with a significant amount of a monosubstituted byproduct (e.g., 2-chloro-4-morpholinopyrimidine). How can I prevent its formation and remove it?

Answer:

The formation of a monosubstituted byproduct is a common issue in this synthesis, arising from the stepwise nature of the nucleophilic aromatic substitution (SNAr) reaction. The second substitution is generally slower than the first.

Probable Causes & Solutions:

  • Insufficient Reaction Time or Temperature: The conditions may not be sufficient to drive the second substitution to completion.

    • Solution:

      • Prolonged Reaction Time: As mentioned before, monitor the reaction until the monosubstituted intermediate is consumed.

      • Increased Temperature: A higher temperature can provide the necessary activation energy for the second substitution.

  • Insufficient Morpholine: Not enough nucleophile is present to react with both chlorine atoms.

    • Solution:

      • Adjust Stoichiometry: Ensure at least 2 equivalents of morpholine are used. A slight excess is often beneficial.

  • Regioselectivity: The first substitution occurs preferentially at the C4 position of the pyrimidine ring.[2][3] The second substitution at the C2 position is generally slower.

    • Solution:

      • Force the Reaction: Driving the reaction to completion with optimized time, temperature, and stoichiometry is the most effective way to minimize the monosubstituted byproduct.

Purification Strategy:

  • Column Chromatography: The monosubstituted byproduct is more polar than the desired disubstituted product. A well-optimized gradient elution in column chromatography (e.g., starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate) can effectively separate the two compounds.

Issue 3: Formation of Hydrolysis Byproducts

Question: I have identified impurities that appear to be hydroxypyrimidine derivatives. How are these formed and how can I avoid them?

Answer:

Hydrolysis byproducts, such as 2-chloro-4-hydroxypyrimidine or 2,4-dihydroxypyrimidine (uracil), can form if water is present in the reaction mixture.[4]

Probable Causes & Solutions:

  • Presence of Water: Moisture in the solvent, reagents, or from the atmosphere can lead to hydrolysis of the reactive C-Cl bonds.

    • Solution:

      • Strict Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry glassware thoroughly before use. Running the reaction under an inert atmosphere will prevent atmospheric moisture from entering the reaction.

      • Quality of Reagents: Ensure your 2,4-dichloropyrimidine and morpholine are of high purity and stored under anhydrous conditions.

Issue 4: Product is Difficult to Purify

Question: My crude product is an oily residue and is proving difficult to purify by crystallization or chromatography. What can I do?

Answer:

Purification challenges can arise from the presence of multiple byproducts with similar polarities or from the physical nature of the product itself.

Probable Causes & Solutions:

  • Complex Mixture of Byproducts: The presence of monosubstituted, disubstituted, and hydrolysis byproducts can make purification challenging.

    • Solution:

      • Optimize the Reaction: The best approach to simplify purification is to optimize the reaction to form the desired product as cleanly as possible.

      • Sequential Purification: Consider a multi-step purification process. An initial acid-base extraction can help remove some impurities. This can be followed by column chromatography.

  • Product Oiling Out: The product may not crystallize easily.

    • Solution:

      • Trituration: Try triturating the crude oil with a non-polar solvent like hexane or diethyl ether. This can sometimes induce crystallization of the desired product, leaving impurities in the solvent.

      • Solvent Selection for Crystallization: Experiment with different solvent systems for crystallization. A mixture of a good solvent and a poor solvent (anti-solvent) can be effective.

      • Salt Formation: If the free base is difficult to handle, consider converting it to a salt (e.g., hydrochloride) which may be more crystalline and easier to purify.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 2,4-dimorpholinopyrimidine?

A1: The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient pyrimidine ring is attacked by the nucleophilic nitrogen of morpholine, leading to the displacement of the chloride ions. The reaction typically occurs in a stepwise manner, with the first substitution being faster and preferentially occurring at the C4 position.[2][3]

Q2: How does the regioselectivity of the first substitution affect the reaction?

A2: The first substitution predominantly occurs at the C4 position because the intermediate Meisenheimer complex is better stabilized. This means the primary monosubstituted byproduct will be 2-chloro-4-morpholinopyrimidine. Understanding this helps in identifying byproducts and optimizing conditions to drive the reaction to the disubstituted product.

Q3: What are the optimal starting conditions for this synthesis?

A3: A good starting point is to react 1 equivalent of 2,4-dichloropyrimidine with 2.2-2.5 equivalents of morpholine in an aprotic solvent like acetonitrile or THF, in the presence of an excess of a non-nucleophilic base like triethylamine. The reaction can be started at room temperature and then gently heated to 60-80°C while monitoring its progress.[1]

Q4: What analytical techniques are best for monitoring the reaction and assessing final product purity?

A4:

  • Thin Layer Chromatography (TLC): Excellent for quick, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion of starting material and the formation of products and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying and quantifying impurities.[5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying byproducts.

Experimental Protocols

Protocol 1: Optimized Synthesis of 2,4-Dimorpholinopyrimidine

This protocol is designed to maximize the yield of the desired product while minimizing byproduct formation.

Materials:

  • 2,4-Dichloropyrimidine

  • Morpholine (anhydrous)

  • Triethylamine (TEA, anhydrous)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), add 2,4-dichloropyrimidine (1.0 eq).

  • Dissolve the 2,4-dichloropyrimidine in anhydrous acetonitrile.

  • Add morpholine (2.2 eq) to the solution, followed by triethylamine (2.5 eq).

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to 70°C.

  • Monitor the reaction progress by TLC until the starting material and the monosubstituted intermediate are no longer visible (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude 2,4-dimorpholinopyrimidine

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a silica gel column using a slurry of silica in hexane.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield pure 2,4-dimorpholinopyrimidine.

Visualizations

Reaction Pathway and Byproduct Formation

G cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation A 2,4-Dichloropyrimidine B 2-Chloro-4-morpholinopyrimidine (Monosubstituted Intermediate) A->B + Morpholine (fast, C4 selective) D 2-Chloro-4-hydroxypyrimidine A->D E 4-Chloro-2-hydroxypyrimidine A->E + H2O C 2,4-Dimorpholinopyrimidine (Desired Product) B->C + Morpholine (slower) F 2,4-Dihydroxypyrimidine (Uracil) B->F

Caption: Reaction pathway for the synthesis of 2,4-dimorpholinopyrimidine and the formation of common byproducts.

Troubleshooting Workflow

G start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_rxn Incomplete Reaction? (Check TLC/HPLC) check_yield->incomplete_rxn Yes hydrolysis Hydrolysis Byproducts? check_purity->hydrolysis Yes end Pure Product check_purity->end No incomplete_rxn->check_purity No increase_time_temp Increase Reaction Time/Temperature incomplete_rxn->increase_time_temp Yes mono_sub Monosubstituted Byproduct? hydrolysis->mono_sub No anhydrous Use Anhydrous Conditions hydrolysis->anhydrous Yes force_rxn Increase Time/Temp/ Equiv. of Morpholine mono_sub->force_rxn Yes purify Purify by Column Chromatography mono_sub->purify No increase_time_temp->start anhydrous->start force_rxn->start purify->end

Caption: A logical workflow for troubleshooting common issues in dimorpholinopyrimidine synthesis.

Data Summary

Table 1: Key Reaction Parameters and Their Impact
ParameterRecommended ConditionRationalePotential Issue if Not Optimized
Stoichiometry 2.2-2.5 eq. MorpholineDrives the reaction to completion.Formation of monosubstituted byproduct.
Base >2.5 eq. TEA or DIPEANeutralizes HCl byproduct.Incomplete reaction, low yield.
Solvent Anhydrous Aprotic (e.g., ACN, THF)Prevents hydrolysis.Formation of hydroxypyrimidine byproducts.
Temperature 60-80 °CProvides activation energy for the second substitution.Incomplete reaction or degradation at high temps.
Atmosphere Inert (N₂ or Ar)Excludes atmospheric moisture.Hydrolysis of starting material and intermediates.

References

stability of 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine (CAS No. 1008-73-7). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Our goal is to provide practical, field-tested insights into the stability and reactivity of this compound, enabling you to anticipate challenges, troubleshoot effectively, and optimize your reaction outcomes.

Core Stability Profile & FAQs

This section addresses the fundamental stability of this compound under common laboratory conditions. Understanding these parameters is the first step in robust experimental design.

Q1: What are the key structural features of this molecule that dictate its reactivity and stability?

A1: The molecule's behavior is governed by the interplay of its three core components:

  • Pyrimidine Ring: This diazine ring is inherently electron-deficient, which activates the chlorine atom at the C6 position, making it an excellent leaving group for various substitution reactions.

  • Two Morpholine Substituents: Attached at the C2 and C4 positions, these groups are electron-donating through resonance (via the nitrogen lone pair) and weakly electron-withdrawing inductively (via the oxygen atom). Their presence modulates the reactivity of the C6-chloro position. The morpholine rings themselves are generally stable saturated heterocycles.[1][2] The nitrogen atoms are basic and can act as proton sponges or coordinate to metal centers.[3][4]

  • C6-Chloro Substituent: This is the primary reactive site for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Q2: How does the compound behave under acidic or basic conditions?

A2:

  • Acidic Conditions: The compound is susceptible to protonation at the morpholine nitrogen atoms to form morpholinium salts.[1][3] This increases its solubility in aqueous acidic media but can deactivate the molecule for subsequent reactions by sequestering the nitrogen lone pairs. While the morpholine rings are robust, extremely harsh acidic conditions (e.g., concentrated strong acids at high temperatures) could potentially lead to ring-opening or hydrolysis, though this is not a common issue under standard synthetic protocols.

  • Basic Conditions: The molecule is generally stable in the presence of common organic and inorganic bases (e.g., K₂CO₃, DIPEA, NaOH). The primary effect of a basic medium is to activate nucleophiles for SNAr at the C6-chloro position. The compound itself does not possess acidic protons that would be abstracted under typical basic conditions.

Q3: What is the thermal stability of this compound?

A3: This compound exhibits good thermal stability, suitable for reactions that require heating. It is typically stable in high-boiling point solvents like DMF, DMSO, or dioxane at temperatures up to 120-150°C for extended periods. However, like most organic molecules, prolonged exposure to very high temperatures (>180-200°C) can lead to decomposition. It is always best practice to run reactions at the lowest effective temperature and under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation, especially during long reaction times. Studies on similar heterocyclic compounds show excellent chemical stability even at elevated temperatures for set periods.[5]

Q4: Is the compound sensitive to common oxidants or reductants?

A4:

  • Oxidative Conditions: The morpholine rings, particularly the nitrogen atoms, can be susceptible to oxidation by strong oxidizing agents (e.g., m-CPBA, Oxone) to form N-oxides. The electron-deficient pyrimidine ring is generally resistant to oxidation. For most synthetic transformations that do not involve potent oxidants, the molecule is stable.

  • Reductive Conditions: The C6-Cl bond is the most sensitive site to reduction. Catalytic hydrogenation (e.g., H₂, Pd/C) will readily cause reductive dehalogenation to yield the corresponding des-chloro derivative, 4,4'-(pyrimidine-2,4-diyl)dimorpholine. This is a critical consideration if other functional groups in the molecule require reduction while preserving the chlorine for subsequent steps.

Summary of Stability Data
ConditionStability LevelKey Considerations & Potential Side ReactionsRecommended Mitigation
Strong Acid (e.g., 1M HCl, 80°C)Moderate Protonation of morpholine nitrogen atoms affecting solubility and reactivity.Use milder acidic conditions or non-protic alternatives if the reaction allows.
Strong Base (e.g., 1M NaOH, 80°C)High Highly susceptible to SNAr if nucleophiles are present (including hydroxide).Run under an inert atmosphere; use aprotic solvents to avoid solvolysis.
Oxidative (e.g., H₂O₂, m-CPBA)Moderate Potential for N-oxidation of morpholine moieties.Use stoichiometric amounts of oxidant; monitor reaction progress closely by TLC or LC-MS.
Reductive (e.g., H₂, Pd/C)Low Prone to rapid reductive dehalogenation at the C6 position.Avoid catalytic hydrogenation. Consider chemoselective reducing agents if other groups need reduction.
Thermal (e.g., 150°C in NMP)High Generally stable, but monitor for color change on prolonged heating.Use an inert atmosphere; confirm stability in the chosen solvent at the target temperature.

Troubleshooting Guide for Common Reactions

This section provides a question-and-answer-based guide to troubleshoot issues encountered during key synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr)

The substitution of the C6-chlorine is one of the most common reactions performed with this substrate.

SNAr_Pathway cluster_troubleshooting Troubleshooting start 4,4'-(6-Chloropyrimidine- 2,4-diyl)dimorpholine product 6-Substituted Product start->product + Nu:⁻ / Base (e.g., R-NH₂, R-SH, R-O⁻) Solvent (DMF, DMSO) ΔT sluggish Issue: Sluggish Reaction - Increase Temperature - Use Polar Aprotic Solvent - Stronger Base (e.g., NaH) decomposition Issue: Decomposition - Lower Temperature - Screen Milder Bases - Check Nucleophile Stability

Caption: General workflow and troubleshooting for SNAr reactions.

Q5: My SNAr reaction with an amine (or thiol/alkoxide) is incomplete, even after prolonged heating. What factors should I consider?

A5: While the pyrimidine ring is activated for SNAr, several factors can lead to sluggishness.[6][7]

  • Causality (Electronic Effects): The two morpholine groups are electron-donating by resonance, which slightly reduces the electrophilicity of the C6 position compared to a pyrimidine with electron-withdrawing groups. This can slow the rate-determining nucleophilic attack.

  • Troubleshooting Steps:

    • Increase Temperature: SNAr reactions are often accelerated by heat. Consider moving from a solvent like THF to higher-boiling point polar aprotic solvents like DMF, DMSO, or NMP. Microwave irradiation is also highly effective for accelerating these reactions.[8]

    • Solvent Choice: Polar aprotic solvents (DMF, DMSO) are superior as they stabilize the charged intermediate (Meisenheimer complex) formed during the reaction, lowering the activation energy.

    • Base Strength: Ensure your nucleophile is sufficiently deprotonated. For weakly acidic nucleophiles like secondary amines or alcohols, a stronger base than triethylamine may be needed. Consider using K₂CO₃, Cs₂CO₃, or for alcohols, a non-nucleophilic strong base like NaH.

    • Nucleophile Sterics: A sterically hindered nucleophile will react more slowly. Higher temperatures or longer reaction times may be necessary.

Palladium-Catalyzed Cross-Coupling Reactions

This substrate is an excellent partner in Suzuki and Buchwald-Hartwig couplings.

Cross_Coupling start 4,4'-(6-Chloropyrimidine- 2,4-diyl)dimorpholine suzuki Suzuki Coupling + R-B(OH)₂ start->suzuki Pd Catalyst (e.g., Pd(PPh₃)₄) Base (K₂CO₃, K₃PO₄) buchwald Buchwald-Hartwig Amination + R-NH₂ start->buchwald Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XantPhos) Base (Cs₂CO₃, NaOtBu) suzuki_prod 6-Aryl/Vinyl Product suzuki->suzuki_prod buchwald_prod 6-Amino Product buchwald->buchwald_prod

Caption: Key palladium-catalyzed cross-coupling reactions.

Q6: I am attempting a Suzuki coupling, but I'm observing low yields and formation of a des-chloro byproduct. What is the likely cause?

A6: Low yields in Suzuki couplings of chloropyrimidines are often related to catalyst deactivation or competing side reactions.[8][9][10]

  • Causality (Side Reactions): The formation of the des-chloro byproduct, 4,4'-(pyrimidine-2,4-diyl)dimorpholine, points towards two possibilities:

    • Protodeboronation of the boronic acid followed by reduction of the aryl-palladium intermediate.

    • Reductive dehalogenation of the starting material, which can be promoted by certain bases or additives at high temperatures.

  • Troubleshooting Steps:

    • Optimize the Base: The base is critical. K₃PO₄ and K₂CO₃ are often effective. Using an aqueous solution of the base is common, but ensure the reaction is not biphasic to the point of inhibiting reactivity.

    • Degas Thoroughly: Palladium(0) catalysts are sensitive to oxygen. Ensure your solvent and reaction mixture are thoroughly degassed with an inert gas (N₂ or Ar) before adding the catalyst.

    • Catalyst and Ligand: While Pd(PPh₃)₄ is a workhorse, some couplings benefit from more modern catalyst systems with specialized ligands that promote faster oxidative addition and reductive elimination, outcompeting side reactions.

    • Check Boronic Acid Quality: Boronic acids can degrade upon storage, leading to homocoupling (R-R) and lower yields of the desired product. Use fresh or purified boronic acid.

Q7: During a Buchwald-Hartwig amination, my catalyst seems to die, and the reaction stalls. Could the substrate be inhibiting the catalyst?

A7: Yes, this is a plausible scenario.

  • Causality (Catalyst Inhibition): The nitrogen atoms of the morpholine rings can act as ligands and coordinate to the palladium center. This coordination can potentially inhibit the catalyst by occupying sites needed for the catalytic cycle, leading to stalled reactions.

  • Troubleshooting Steps:

    • Ligand Choice: This is the most critical parameter. Using bulky, electron-rich phosphine ligands like XantPhos, RuPhos, or BrettPhos is essential.[11][12] These ligands form stable, highly active catalytic complexes that are less susceptible to inhibition by the substrate's nitrogen atoms.

    • Base Selection: Strong, non-nucleophilic bases like NaOtBu or LHMDS are standard for Buchwald-Hartwig aminations. However, if you suspect substrate instability, a milder base like Cs₂CO₃ or K₃PO₄ can be effective, particularly with modern catalyst systems.[13]

    • Reaction Temperature: Run the reaction at the lowest temperature that affords a reasonable rate (often 80-110°C). Overheating can accelerate catalyst decomposition.

Experimental Protocol: Forced Degradation Study

To empirically determine the stability of this compound under your specific proposed reaction conditions, a forced degradation study is invaluable.

Objective: To assess the stability of the title compound when subjected to acidic, basic, oxidative, and thermal stress.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or THF.

  • Stress Conditions:

    • Acidic: To 1 mL of the stock solution, add 1 mL of 1M HCl. Heat at 60°C for 4 hours.

    • Basic: To 1 mL of the stock solution, add 1 mL of 1M NaOH. Heat at 60°C for 4 hours.

    • Oxidative: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours.

    • Thermal: Take 1 mL of the stock solution in a sealed vial and heat at 100°C for 4 hours.

  • Sample Preparation for Analysis: After the stress period, cool the samples to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base/acid. Dilute all samples (including an unstressed control sample from the stock solution) to an appropriate concentration for analysis.

  • Analysis: Analyze all samples by HPLC-UV or LC-MS.

    • Compare the peak area of the parent compound in the stressed samples to the control sample to calculate the percentage of degradation.

    • Analyze for the appearance of new peaks, which indicate degradation products. LC-MS is particularly useful for identifying the mass of these new species.

This systematic approach provides direct, actionable data on the compound's stability, allowing for informed optimization of your reaction conditions.

References

Technical Support Center: Navigating the Challenges in the Purification of Chlorinated Pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the common and complex challenges encountered during the purification of chlorinated pyrimidine intermediates. This guide is designed for researchers, scientists, and drug development professionals who work with these vital but often temperamental building blocks. Here, we move beyond generic protocols to provide in-depth, field-proven insights into overcoming the specific hurdles of purifying these halogenated heterocycles.

Introduction: The Purification Puzzle of Chlorinated Pyrimidines

Chlorinated pyrimidines are cornerstone intermediates in the synthesis of a vast array of pharmaceuticals and agrochemicals. Their utility, however, is often matched by the intricacies of their purification. Issues such as product instability, the presence of closely related impurities, and challenging chromatographic behavior are frequent obstacles. This guide provides a structured, question-and-answer-based approach to troubleshoot these problems, ensuring the integrity and purity of your target compounds.

Troubleshooting Guide: From Tailing Peaks to Stubborn Impurities

This section is designed to address specific, real-world problems you may encounter during your purification workflows.

Chromatography Conundrums

Question: I'm observing significant peak tailing for my chlorinated pyrimidine during reverse-phase HPLC analysis. What are the likely causes and how can I resolve this?

Answer: Peak tailing in reverse-phase HPLC is a common issue when dealing with chlorinated pyrimidines and is often multifactorial. The primary cause is typically secondary interactions between the basic pyrimidine ring and acidic silanol groups on the silica-based stationary phase.[1]

Here’s a systematic approach to troubleshooting:

  • Mobile Phase Modification:

    • pH Adjustment: The ionization state of your pyrimidine derivative can significantly impact its interaction with the stationary phase.[2] For basic pyrimidines, operating at a lower pH (e.g., adding 0.1% formic acid or trifluoroacetic acid to the mobile phase) will protonate the molecule, which can reduce tailing by minimizing interactions with silanol groups.[1]

    • Buffer Strength: If using a buffer, ensure its concentration is sufficient (typically ≥5 mM) to maintain a consistent pH and ionic strength.[3]

  • Column Choice and Condition:

    • End-Capped Columns: Employ a high-quality, end-capped C18 column. End-capping neutralizes most of the accessible silanol groups.

    • Column Degradation: If the column is old or has been exposed to harsh conditions, the end-capping may be compromised. If peak shape has degraded over time for all analytes, consider replacing the column. A partially blocked inlet frit can also cause peak distortion for all peaks.[3]

  • Method Parameters:

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[1] To check for this, dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.

    • Sample Solvent: Dissolving your sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[1] Whenever possible, dissolve your sample in the mobile phase.

Question: My chlorinated pyrimidine intermediate is degrading on the silica gel column during flash chromatography. What are my options?

Answer: The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds, including some chlorinated pyrimidines. The lone pairs on the pyrimidine nitrogen atoms can interact with surface silanol groups, potentially leading to decomposition, especially if the compound is labile.

Here are several strategies to mitigate this:

  • Deactivated Silica: Use a deactivated silica gel. You can purchase pre-deactivated silica or prepare it by treating standard silica gel with a solution of triethylamine in your eluent (e.g., 0.1-1% triethylamine). This will neutralize the acidic sites.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or a bonded phase like diol or amino-propyl silica.

  • Solvent System Choice: The choice of solvent can influence stability. While less common for flash chromatography, in some cases, chlorinated solvents might offer enhanced stability for certain compounds compared to ethers or alcohols.[4] However, always prioritize safety and environmental considerations.

  • Rapid Purification: Minimize the time your compound spends on the column. A well-optimized gradient and a slightly faster flow rate can sometimes be beneficial, provided resolution is not compromised.

Recrystallization Roadblocks

Question: I'm struggling to remove a closely related impurity, likely the mono-chlorinated intermediate, from my di-chlorinated pyrimidine product via recrystallization. What should I do?

Answer: This is a classic purification challenge, as the mono-substituted intermediate often has very similar polarity and solubility to the desired di-substituted product.[5]

Here are some advanced recrystallization techniques to try:

  • Solvent System Optimization: A single solvent may not be sufficient. Experiment with two-solvent systems. A good approach is to dissolve your crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid.[5][6] Then, allow it to cool slowly.

  • Activated Carbon Treatment: If you have colored impurities, they may be co-crystallizing with your product. Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities.[5]

  • Seeding: If you have a small amount of pure product, use it as a seed crystal to initiate crystallization from a supersaturated solution.[6] This can sometimes favor the crystallization of the desired compound over the impurity.

If recrystallization remains ineffective, column chromatography is the next logical step.[5]

Question: My chlorinated pyrimidine "oils out" during recrystallization instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the compound's solubility at a certain temperature is exceeded, but the conditions are not favorable for crystal lattice formation, leading to the separation of a liquid phase.[6]

Here’s how to address it:

  • Slower Cooling: Cool the solution more slowly. You can insulate the flask to encourage gradual cooling.[6]

  • Lower Initial Concentration: Use slightly more of the hot solvent to ensure the solution is not overly supersaturated upon cooling.

  • Change the Solvent: The compound may be too soluble in the chosen solvent. Try a solvent in which it has lower solubility.[6]

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small glass particles that are dislodged can act as nucleation sites.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying a novel chlorinated pyrimidine intermediate?

A1: A combination of techniques is often most effective. Start with an aqueous workup to remove inorganic salts and highly polar impurities.[5] Then, attempt recrystallization as it is often the most efficient method for purifying solid compounds on a larger scale.[5] If recrystallization fails to provide the desired purity, flash column chromatography is the next step. For final polishing or for very small-scale purifications, preparative HPLC can be employed.

Q2: How can I assess the purity of my final chlorinated pyrimidine product?

A2: A multi-pronged analytical approach is recommended to ensure the purity of your compound:

  • High-Performance Liquid Chromatography (HPLC): This is a go-to method for determining the overall purity and identifying non-volatile impurities.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is excellent for identifying and quantifying volatile impurities and residual solvents.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and can also be used for quantitative analysis (qNMR) to determine purity against a known standard.

  • Mass Spectrometry (MS): Confirms the molecular weight of your product.

Q3: My chlorinated pyrimidine seems to be unstable in solution. What solvents should I use for storage and analysis?

A3: Chlorinated pyrimidines, especially those with reactive groups like a chloromethyl substituent, can be susceptible to nucleophilic attack.[7] Protic solvents like water, methanol, and ethanol are generally not recommended for long-term storage as they can react with the compound.[7] For short-term use and for preparing stock solutions, aprotic, non-nucleophilic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are more suitable.[7] However, it is always best practice to prepare solutions fresh.

Q4: Can pH play a role in the purification of chlorinated pyrimidines by methods other than HPLC?

A4: Yes, pH can be a critical factor in liquid-liquid extractions. If your chlorinated pyrimidine has acidic or basic functional groups, you can manipulate the pH of the aqueous phase to move the compound or impurities between the aqueous and organic layers. For example, a basic pyrimidine can be protonated with a dilute acid wash, making it more water-soluble and potentially separating it from non-basic impurities.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures. The ideal solvent will dissolve the compound when hot but show low solubility when cold.[6]

  • Dissolution: Place the crude chlorinated pyrimidine in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound completely dissolves.[8]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[8]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.[8]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.[8]

Protocol 2: General Flash Column Chromatography Procedure
  • Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate eluent. The ideal system will provide good separation between your product and impurities, with an Rf value of approximately 0.2-0.4 for your compound.[9]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column, ensuring no air bubbles are trapped.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel bed.[8]

  • Elution: Add the eluent to the top of the column and begin collecting fractions. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent).[5]

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[8]

Data Presentation

Table 1: Common Chromatographic Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing (HPLC) Secondary interactions with silanol groups; Column overload; Inappropriate sample solventLower mobile phase pH; Use an end-capped column; Reduce sample concentration; Dissolve sample in mobile phase[1]
Poor Resolution Inappropriate mobile phase polarity; Column is not efficientOptimize the mobile phase composition through systematic trials; Use a column with a smaller particle size or a longer length
Compound Degradation Acidic stationary phase (silica gel)Use deactivated silica gel or an alternative stationary phase (e.g., alumina); Add a small amount of a basic modifier (e.g., triethylamine) to the eluent

Visualizations

Logical Workflow for Purification Method Selection

Purification_Workflow Purification Strategy for Chlorinated Pyrimidines start Crude Product workup Aqueous Workup start->workup is_solid Is the product a solid? workup->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chrom Perform Flash Column Chromatography is_solid->column_chrom No (Oil) is_pure_recryst Is purity >95%? recrystallization->is_pure_recryst is_pure_recryst->column_chrom No final_product Pure Product is_pure_recryst->final_product Yes is_pure_column Is purity >98%? column_chrom->is_pure_column prep_hplc Consider Preparative HPLC is_pure_column->prep_hplc No is_pure_column->final_product Yes prep_hplc->final_product

Caption: A decision-making workflow for selecting the appropriate purification method.

Troubleshooting HPLC Peak Tailing

HPLC_Troubleshooting Troubleshooting HPLC Peak Tailing start Peak Tailing Observed check_overload Dilute sample and re-inject start->check_overload is_improved_overload Peak shape improves? check_overload->is_improved_overload overload_solution Reduce sample concentration is_improved_overload->overload_solution Yes check_mobile_phase Modify mobile phase (e.g., lower pH) is_improved_overload->check_mobile_phase No is_improved_mp Peak shape improves? check_mobile_phase->is_improved_mp mp_solution Adopt new mobile phase conditions is_improved_mp->mp_solution Yes check_column Check column history and performance is_improved_mp->check_column No replace_column Replace column check_column->replace_column

Caption: A logical flow for diagnosing and resolving HPLC peak tailing issues.

References

Technical Support Center: Suzuki Reactions with Chloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving chloropyrimidine substrates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by this important class of N-heterocyclic halides. Here, we move beyond standard protocols to address the nuanced issues of catalyst poisoning and reaction failure, providing in-depth, mechanistically grounded troubleshooting advice.

Part A: Frequently Asked Questions (FAQs) - The "Why"

This section addresses the fundamental principles governing the difficulties often encountered when using chloropyrimidines in Suzuki couplings.

Q1: Why are chloropyrimidines considered "difficult" substrates for Suzuki coupling?

A1: The challenge with chloropyrimidines stems from a combination of electronic and coordination effects. Firstly, the C-Cl bond is inherently less reactive towards oxidative addition—the first and often rate-limiting step of the catalytic cycle—compared to C-Br or C-I bonds.[1] Secondly, and more critically, the lone pair of electrons on the pyrimidine ring's nitrogen atoms can coordinate to the electron-deficient palladium center. This coordination can sequester the active Pd(0) catalyst, forming a stable, off-cycle complex that is catalytically inactive, a phenomenon known as catalyst poisoning.[2]

Q2: What is the specific mechanism of catalyst poisoning by pyrimidines?

A2: Catalyst poisoning occurs when the pyrimidine substrate acts as a ligand, binding to the palladium catalyst and inhibiting its ability to participate in the catalytic cycle. The nitrogen atoms of the pyrimidine ring are Lewis basic and can coordinate strongly to the Pd(0) or Pd(II) intermediates. This forms a stable palladacycle or coordination complex, effectively reducing the concentration of the active catalyst available for the crucial oxidative addition step with the chloropyrimidine.[2] This is particularly problematic with substrates that have multiple nitrogen atoms, like pyrimidines.

Q3: How does the choice of ligand impact catalyst poisoning and overall reaction success?

A3: The ligand is arguably the most critical component in overcoming catalyst poisoning.[3] Its role is multifaceted:

  • Stabilization: Ligands stabilize the Pd(0) species, preventing its decomposition into inactive palladium black.[3]

  • Electronic Tuning: Electron-rich ligands increase the electron density on the palladium center, which promotes the difficult oxidative addition of the C-Cl bond.[1]

  • Steric Hindrance: Bulky ligands can sterically disfavor the coordination of the pyrimidine nitrogen to the palladium center. Furthermore, they promote the final reductive elimination step to release the product.[1]

  • Competitive Binding: A high concentration of a strongly coordinating phosphine or N-heterocyclic carbene (NHC) ligand can outcompete the pyrimidine substrate for binding sites on the palladium, keeping the catalyst "on-cycle."

For these reasons, bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required for successful couplings with chloropyrimidines, as standard ligands like PPh₃ may be ineffective.[4][5]

Q4: Can the boronic acid itself be a source of reaction failure?

A4: Absolutely. Boronic acids are susceptible to several side reactions that can consume them before successful cross-coupling occurs. The two most common failure modes are:

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source (often water or alcohol), replacing the boronic acid group with a hydrogen atom.[4][6] This side reaction can be accelerated by strong bases and high temperatures.[4]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, a reaction often promoted by the presence of oxygen or high catalyst loading.[7][8] The quality and purity of the boronic acid are therefore critical for success.[7]

Part B: Troubleshooting Guide - The "How-To"

This section provides actionable, step-by-step guidance for diagnosing and solving specific experimental problems.

Problem 1: My reaction shows no conversion, or stalls at <10%. I've recovered only starting materials.

This is a common and frustrating issue, often pointing to a complete inhibition of the catalytic cycle. Our diagnostic workflow will systematically check the most likely points of failure.

Diagram: Troubleshooting Workflow for Stalled Reactions

G Start Reaction Failure (No/Low Conversion) Check_Reagents Step 1: Verify Reagent Integrity Start->Check_Reagents Reagent_BA Is Boronic Acid intact? (Check via TLC/NMR) Check_Reagents->Reagent_BA Verify Reagent_Purity Are starting materials pure? (Impurities can poison) Check_Reagents->Reagent_Purity Verify Check_Setup Step 2: Scrutinize Reaction Setup Setup_Inert Was atmosphere truly inert? (O₂ kills Pd(0)) Check_Setup->Setup_Inert Verify Setup_Solvent Are solvents anhydrous/degassed? Check_Setup->Setup_Solvent Verify Check_Catalyst Step 3: Evaluate Catalyst System Catalyst_Ligand Is ligand appropriate? (e.g., PPh₃ vs. SPhos) Check_Catalyst->Catalyst_Ligand Evaluate Catalyst_Loading Is catalyst loading sufficient? Check_Catalyst->Catalyst_Loading Evaluate Check_Conditions Step 4: Re-evaluate Conditions Conditions_Base Is the base appropriate? (Strength & solubility) Check_Conditions->Conditions_Base Evaluate Conditions_Temp Is temperature high enough? Check_Conditions->Conditions_Temp Evaluate Success Reaction Optimized Check_Conditions->Success Iterate to solve Reagent_Purity->Check_Setup If reagents OK Setup_Solvent->Check_Catalyst If setup OK Catalyst_Loading->Check_Conditions If catalyst OK

Caption: A systematic workflow for diagnosing stalled Suzuki reactions.

Step-by-Step Troubleshooting:

  • Verify Reagent Integrity:

    • Action: Before starting, run a quick ¹H NMR or TLC of your boronic acid.

    • Causality: Boronic acids can decompose upon storage. Protodeboronation can occur even before the reaction begins, removing your key nucleophile from the equation.[4] Using more stable boronic esters, such as pinacol esters, can often circumvent this issue.[6]

  • Scrutinize the Reaction Setup:

    • Action: Ensure your reaction setup is rigorously free of oxygen. Use a Schlenk line or a glovebox. Degas your solvent thoroughly with at least three freeze-pump-thaw cycles or by bubbling with argon for 20-30 minutes.[4][7]

    • Causality: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen to an inactive Pd(II) species, which halts the catalytic cycle before it can even begin.[7] This is one of the most common and overlooked causes of reaction failure.

  • Evaluate the Catalyst System:

    • Action: If you are using a standard catalyst like Pd(PPh₃)₄, it is likely not robust enough for this transformation.[4][9] Switch to a more specialized system.

    • Causality: As discussed in the FAQs, the dual challenges of a reluctant C-Cl bond and pyrimidine coordination demand a more potent catalyst system. Bulky, electron-donating ligands are essential to promote oxidative addition and prevent catalyst poisoning.[4]

    Ligand ClassExamplesRecommended ForRationale
    Biaryl Phosphines SPhos, XPhos, RuPhosGeneral use with chloropyrimidinesExcellent combination of steric bulk and electron-donating ability to promote oxidative addition and prevent N-coordination.[4]
    N-Heterocyclic Carbenes (NHCs) IPr, PEPPSI-IPrHighly unreactive chloridesStrong σ-donors that form very stable and active palladium complexes, resistant to poisoning.[1][5]
    Traditional Phosphines PPh₃, P(t-Bu)₃More reactive substrates (e.g., bromopyrimidines)Often insufficient for the less reactive and more poisoning chloropyrimidines.[8][10][11]

Problem 2: My reaction is sluggish and gives low yield, with significant side products like hydrodehalogenation (pyrimidine-H).

This outcome suggests that the catalyst is active but that the desired cross-coupling pathway is slow, allowing side reactions to compete.

Step-by-Step Troubleshooting:

  • Optimize the Base and Solvent System:

    • Action: The choice of base and solvent is critical and interdependent.[10] If using a strong base like NaOtBu, consider switching to a weaker inorganic base like K₃PO₄ or K₂CO₃.[10][11] Ensure the solvent system solubilizes the base. A mixture of an aprotic solvent like 1,4-dioxane or toluene with water is often effective.[7][11]

    • Causality: The base's primary role is to activate the boronic acid for transmetalation.[12] However, an overly strong base can promote protodeboronation of the starting material or other undesired side reactions.[4] The solvent mixture influences the solubility of the base and the boron-ate complex, directly impacting the rate of transmetalation.[8][11] Alcoholic solvents can sometimes be beneficial but may also be a source for hydrodehalogenation.[8]

  • Increase the Reaction Temperature:

    • Action: Carefully increase the reaction temperature in 10-20 °C increments. For chloropyrimidines, temperatures of 100 °C or higher are often necessary.[7][11]

    • Causality: The oxidative addition of a C-Cl bond has a high activation energy. Providing more thermal energy can significantly accelerate this rate-limiting step, allowing the desired coupling to outcompete the slower side reactions.[7]

  • Screen Ligand-to-Palladium Ratio:

    • Action: Instead of the standard 1:1 or 2:1 ligand-to-palladium ratio, try increasing it to 4:1 or higher.

    • Causality: A higher concentration of the phosphine or NHC ligand can help prevent the pyrimidine substrate from coordinating to the palladium center through competitive inhibition, thus keeping more of the catalyst in the active cycle.

Part C: Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Ligand Screening Experiment

This protocol is designed to efficiently test multiple catalyst systems to identify the optimal one for your specific chloropyrimidine and boronic acid pairing.

  • Array Setup: In a glovebox, arrange an array of 8 mL vials, each with a small magnetic stir bar.

  • Stock Solution Preparation: Prepare a stock solution of your chloropyrimidine (1.0 eq), boronic acid (1.2-1.5 eq), and base (e.g., K₃PO₄, 3.0 eq) in the chosen degassed solvent (e.g., 1,4-dioxane/H₂O 4:1).

  • Catalyst Addition: To each vial, add the specific palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and ligand (e.g., SPhos, XPhos, etc., 4-5 mol %).

  • Reaction Execution: Aliquot the stock solution into each vial, seal tightly with a Teflon-lined cap, and place the array on a pre-heated stirring hotplate (e.g., 100 °C).

  • Monitoring and Analysis: After a set time (e.g., 4, 12, 24 hours), take a small aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion to product and identify major byproducts. This allows for a direct comparison of catalyst performance under identical conditions.

References

Technical Support Center: Managing Regioselectivity in Reactions with 2,4,6-Trichloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenges encountered when working with 2,4,6-trichloropyrimidine, a versatile but often complex building block. Our focus is to empower you with the knowledge to control regioselectivity and achieve your desired synthetic outcomes with confidence.

Introduction: The Challenge of Selectivity

2,4,6-Trichloropyrimidine is a highly valuable scaffold in medicinal chemistry due to its three reactive sites, which allow for sequential and divergent functionalization. The core of its chemistry is dominated by nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. However, the inherent electronic properties of the pyrimidine ring create a distinct reactivity hierarchy among the three chloro-substituents, posing a significant challenge for regiocontrol.

The pyrimidine ring is π-deficient, and the carbon atoms at the C2, C4, and C6 positions are highly susceptible to nucleophilic attack.[1] Generally, the reactivity of the chloro-substituents follows the order C4(6) > C2 . This preference is attributed to the superior stabilization of the Meisenheimer intermediate formed during nucleophilic attack at the C4 or C6 position, where the negative charge can be delocalized onto both ring nitrogen atoms.[2][3] Attack at the C2 position allows for delocalization, but it is generally less favorable.

This guide will walk you through the principles governing this reactivity and provide practical, field-proven strategies to manipulate these electronic and steric factors to your advantage.

Frequently Asked Questions (FAQs)

Q1: Which position on 2,4,6-trichloropyrimidine is the most reactive towards nucleophiles?

A1: The C4 and C6 positions are electronically equivalent and significantly more reactive than the C2 position in standard nucleophilic aromatic substitution (SNAr) reactions.[4] This is the kinetic and often thermodynamic preference due to greater stabilization of the reaction intermediate. Therefore, under typical conditions (e.g., amines, alkoxides at or below room temperature), monosubstitution will overwhelmingly occur at the C4/C6 position.

Q2: Is it possible to achieve selective monosubstitution at the C2 position?

A2: While challenging, C2-selective substitution is achievable, though it often requires moving beyond standard SNAr conditions. Strategies include:

  • Palladium Catalysis: The use of specific palladium catalysts with bulky ligands, such as N-heterocyclic carbenes (NHCs), has been shown to invert the conventional C4-selectivity in related dihalopyrimidines, favoring C2.[5][6][7] This is an area of active research and may require significant optimization.

  • Steric Hindrance: If the C4 and C6 positions are blocked with bulky substituents in a preceding step, subsequent reactions will naturally be directed to the C2 position.

  • Substrate Modification: In some cases, installing a temporary directing group or modifying the electronic nature of the ring can alter the inherent reactivity. For example, using a 5-trimethylsilyl-2,4-dichloropyrimidine has been used as a surrogate to promote C2-amination.[8]

Q3: How can I prevent the formation of di- and tri-substituted byproducts?

A3: The formation of multiple substitution products is a common issue, driven by the fact that the first substitution can activate the ring for subsequent reactions. To favor monosubstitution:

  • Control Stoichiometry: Use of 1.0 to 1.1 equivalents of the nucleophile is critical.

  • Low Temperature: Running the reaction at low temperatures (e.g., 0 °C to room temperature) slows down the rate of the second and third substitutions, which typically have higher activation energies.

  • Slow Addition: Adding the nucleophile slowly to the solution of 2,4,6-trichloropyrimidine can help maintain a low concentration of the nucleophile, disfavoring multiple substitutions.

  • Choice of Base: Use a non-nucleophilic base (e.g., DIPEA, NaHCO₃) in a stoichiometric amount just sufficient to neutralize the HCl generated. Stronger bases or an excess can deprotonate the product, making it more nucleophilic and prone to dimerization or further reaction.

Q4: Does the solvent affect the regioselectivity of the reaction?

A4: Yes, the solvent can have a pronounced effect on the ratio of C4/C6 to C2 isomers.[1] In a study on the reaction of 2,4,6-trichloropyrimidine with anilines, it was demonstrated that the choice of solvent can influence the product ratio.[9] Polar aprotic solvents like DMF or acetonitrile are common, but screening different solvents can be a valuable optimization step. For instance, less polar solvents might favor the less polar transition state, potentially altering selectivity.[10]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Symptom / Observation Potential Cause(s) Suggested Solutions & Actions
Poor Regioselectivity: Mixture of C4- and C2-monosubstituted isomers is formed when targeting C4.1. High Reaction Temperature: The energy difference between the transition states for C4 and C2 attack is small, and higher temperatures can provide enough energy to overcome the barrier for C2 substitution. 2. Strongly Basic Conditions: A very strong base might alter the electronic distribution of the pyrimidine ring or the nucleophile in a way that reduces selectivity. 3. Nucleophile Character: Certain nucleophiles may have a lower intrinsic selectivity.Action 1: Lower the reaction temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. Monitor closely by TLC or LC-MS. Action 2: Switch to a milder base (e.g., from NaH to K₂CO₃ or DIPEA). Action 3: If possible, modify the nucleophile. For palladium-catalyzed reactions, ligand screening is essential.[11]
Low Yield of Monosubstituted Product: Significant amount of starting material remains, or di/tri-substituted products dominate.1. Incorrect Stoichiometry: An excess of the nucleophile will drive the reaction towards multiple substitutions. Insufficient nucleophile will result in low conversion. 2. Reaction Time/Temperature: Conditions may be insufficient for the first substitution but adequate for subsequent, faster substitutions once the first group is on. 3. Inappropriate Base: The base may be too weak to drive the reaction or may be participating in side reactions.Action 1: Carefully control the stoichiometry. Use 1.0 equivalent of the nucleophile for monosubstitution. Action 2: Monitor the reaction at set time intervals. Stop the reaction as soon as the starting material is consumed to an acceptable level. Consider a lower temperature for a longer duration.[12][13] Action 3: Ensure the pKa of your base is appropriate for the nucleophile and reaction conditions.
Reaction Stalls or Fails to Initiate: No product formation is observed.1. Deactivated Nucleophile: The nucleophile may be protonated (e.g., an amine salt) and not sufficiently active. 2. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent. 3. Low Temperature: The activation energy for the reaction is not being overcome.Action 1: Add a suitable non-nucleophilic base (e.g., DIPEA, Et₃N) to liberate the free nucleophile. Action 2: Switch to a more polar aprotic solvent like DMF or DMSO to ensure homogeneity.[14] Action 3: Gradually increase the reaction temperature, monitoring for product formation versus decomposition.
Formation of Insoluble Byproducts: A precipitate forms that is not the desired product.1. Polymerization/Dimerization: Highly reactive intermediates or products can self-condense. 2. Salt Formation: The product may precipitate as a hydrochloride salt if the generated HCl is not scavenged.Action 1: Dilute the reaction mixture. Add the nucleophile slowly to avoid high local concentrations. Action 2: Ensure at least one equivalent of a suitable base is present to neutralize the HCl as it is formed.

Visualization of Reactivity & Troubleshooting

Reactivity Hierarchy of 2,4,6-Trichloropyrimidine

G cluster_0 Reactivity towards Nucleophiles (SNAr) cluster_1 Controlling Factors TCP 2,4,6-Trichloropyrimidine C4_C6 C4 / C6 Positions TCP->C4_C6 Highly Favored (Lower Energy Intermediate) C2 C2 Position TCP->C2 Disfavored (Higher Energy Intermediate) Temp Low Temperature Temp->C4_C6 Enhances Selectivity Stoich 1.0 eq. Nucleophile Stoich->C4_C6 Favors Monosubstitution Catalyst Pd Catalyst + Bulky Ligand Catalyst->C2 Can Invert Selectivity

Caption: Reactivity hierarchy and key factors for controlling selectivity.

Troubleshooting Workflow for Poor Regioselectivity

G Start Start: Reaction yields isomer mixture Check_Temp Is Reaction T > RT? Start->Check_Temp Lower_Temp Action: Lower Temp to 0°C, monitor closely Check_Temp->Lower_Temp Yes Check_Stoich Is [Nu] > 1.1 eq? Check_Temp->Check_Stoich No End End: Improved Selectivity Lower_Temp->End Adjust_Stoich Action: Use 1.0 eq. of Nucleophile Check_Stoich->Adjust_Stoich Yes Check_Base Is base strong (e.g., NaH, LDA)? Check_Stoich->Check_Base No Adjust_Stoich->End Change_Base Action: Use milder base (DIPEA, K2CO3) Check_Base->Change_Base Yes Consider_Catalysis Consider Pd-Catalysis for C2-Selectivity Check_Base->Consider_Catalysis No Change_Base->End

References

Technical Support Center: Analytical Methods for Impurities in 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the detection and quantification of impurities in this active pharmaceutical ingredient (API). Adherence to stringent purity thresholds is critical for the safety and efficacy of any pharmaceutical product. This resource is structured to address common challenges encountered during analytical method development, validation, and routine testing.

Understanding the Impurity Landscape

Impurities in a drug substance can originate from various sources, including the synthetic route, degradation of the API, or interaction with excipients. For this compound, a dimorpholine substituted chloropyrimidine, potential impurities can be broadly categorized as process-related impurities and degradation products.

A plausible synthetic route for this compound involves the reaction of 2,4,6-trichloropyrimidine with morpholine. Based on this, we can anticipate several potential process-related impurities.

Table 1: Potential Process-Related Impurities

Impurity NameStructureRationale for Presence
2,4,6-TrichloropyrimidineUnreacted starting material.
MorpholineExcess reagent from the reaction.[1][2]
2,6-dichloro-4-morpholinopyrimidineIncomplete reaction intermediate.
4,6-dichloro-2-morpholinopyrimidineIncomplete reaction intermediate.
6-chloro-2,4-dimorpholinopyrimidineIsomeric by-product.

Degradation of this compound can be initiated by factors such as pH, temperature, light, and oxidizing agents. The primary site of degradation is often the chloropyrimidine ring, which can undergo hydrolysis or other transformations.

Table 2: Potential Degradation Products

Impurity NameStructureRationale for Presence
4,4'-(6-Hydroxypyrimidine-2,4-diyl)dimorpholineHydrolysis product where the chlorine atom is replaced by a hydroxyl group.
Pyrimidine ring-opened productsVariousCleavage of the pyrimidine ring under harsh acidic or basic conditions.[3][4][5]

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the analysis of this compound and its impurities.

HPLC Method Development and Troubleshooting

Q1: I am observing significant peak tailing for the main component and some impurities. What could be the cause and how can I resolve it?

A1: Peak tailing for basic compounds like this compound, which contains two morpholine moieties, is a common issue in reversed-phase HPLC.[6][7][8][9][10] The primary cause is often secondary interactions between the basic amine groups and acidic residual silanol groups on the surface of the silica-based stationary phase.[10]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most effective way to reduce silanol interactions is to work at a pH where either the analyte is not ionized or the silanols are not ionized.

    • Low pH: Operating at a low pH (e.g., pH 2.5-3.5) using a buffer like phosphate or formate will protonate the morpholine nitrogens and suppress the ionization of most silanol groups. This minimizes secondary interactions.[9]

    • High pH: Alternatively, using a high pH mobile phase (e.g., pH 8-10) with a suitable buffer (e.g., ammonium bicarbonate or carbonate) will deprotonate the silanol groups, but the morpholine groups will be neutral, reducing ionic interactions. This requires a pH-stable column.

  • Use of Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape. However, TEA can be problematic for mass spectrometry detection.

  • Column Selection:

    • End-capped Columns: Utilize a column with high-density end-capping to minimize the number of accessible silanol groups.

    • Hybrid Silica Columns: Columns based on hybrid organic/inorganic silica particles often exhibit reduced silanol activity and better peak shapes for basic compounds.

    • Polar-Embedded Phases: These phases have a polar group embedded in the alkyl chain, which helps to shield the residual silanols from interacting with basic analytes.[10]

  • Column Temperature: Increasing the column temperature can sometimes improve peak symmetry by reducing the strength of secondary interactions.

Q2: I am having difficulty separating the isomeric impurity, 6-chloro-2,4-dimorpholinopyrimidine, from the main API peak. What strategies can I employ?

A2: Co-elution of isomers is a common chromatographic challenge. To improve resolution, you can modify several parameters:

Troubleshooting Steps:

  • Optimize Organic Modifier: Vary the type of organic solvent (e.g., acetonitrile vs. methanol). Methanol can offer different selectivity compared to acetonitrile due to its ability to act as a hydrogen bond donor.

  • Gradient Optimization: If using a gradient, try a shallower gradient to increase the separation window between the two peaks.

  • Column Chemistry: Experiment with different stationary phases. A phenyl-hexyl or a pentafluorophenyl (PFP) column can provide alternative selectivity through pi-pi and dipole-dipole interactions, which may be effective for separating isomers.

  • Mobile Phase pH: Fine-tuning the mobile phase pH can alter the ionization state of the isomers differently, potentially leading to better separation.

  • Temperature: Lowering the temperature can sometimes enhance selectivity, although it will increase analysis time.

Q3: My detector response for some of the chloro-substituted impurities is very low. How can I improve sensitivity?

A3: Low UV response can be due to the chromophore of the impurity or a low concentration.

Troubleshooting Steps:

  • Wavelength Optimization: Ensure you are using the optimal detection wavelength. Acquire UV spectra for your main component and available impurity standards to identify the wavelength of maximum absorbance. If the maxima differ, a diode array detector (DAD) can monitor multiple wavelengths simultaneously.

  • Mass Spectrometry (MS) Detection: If UV sensitivity is inherently low, coupling your HPLC to a mass spectrometer is the most effective solution for trace-level impurity detection.[11] MS offers high sensitivity and selectivity, especially when using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes.[12]

  • Sample Concentration: If regulations permit, a higher sample concentration can be injected to improve the signal-to-noise ratio for the impurities. However, be mindful of overloading the column with the main component.

Mass Spectrometry (MS) Troubleshooting

Q1: I am observing complex isotopic patterns in my mass spectra for the chlorinated impurities, making identification difficult. How can I interpret these?

A1: The presence of chlorine atoms will result in a characteristic isotopic pattern due to the natural abundance of 35Cl (75.8%) and 37Cl (24.2%).

Interpretation Guide:

  • One Chlorine Atom: You will observe two peaks separated by approximately 2 Da, with a relative intensity ratio of about 3:1 (M and M+2).

  • Two Chlorine Atoms: You will see a cluster of three peaks (M, M+2, M+4) with a relative intensity ratio of approximately 9:6:1.

  • Three Chlorine Atoms: A cluster of four peaks (M, M+2, M+4, M+6) with a ratio of about 27:27:9:1 will be present.

Modern mass spectrometry software often has built-in tools to predict and match these isotopic patterns, which can greatly aid in the identification of chlorinated compounds.[13][14][15][16]

Q2: I am experiencing poor ionization efficiency for my analytes in the mass spectrometer. What can I do?

A2: Poor ionization can be analyte and source-dependent.

Troubleshooting Steps:

  • Ionization Source Selection:

    • Electrospray Ionization (ESI): Generally suitable for polar and ionizable compounds. Given the basic nature of the morpholine groups, ESI in positive ion mode is a good starting point.

    • Atmospheric Pressure Chemical Ionization (APCI): Can be more effective for less polar compounds that are not easily ionized by ESI.

  • Mobile Phase Compatibility: Ensure your mobile phase is compatible with the chosen ionization technique. Non-volatile buffers like phosphate are not suitable for MS and should be replaced with volatile alternatives like ammonium formate or ammonium acetate.

  • Source Parameter Optimization: Systematically optimize the ESI or APCI source parameters, including:

    • Capillary voltage

    • Nebulizing gas pressure

    • Drying gas flow rate and temperature

    • Fragmentor voltage (in-source CID can sometimes enhance signal)

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This method is a starting point and should be optimized and validated for your specific system and requirements.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    Time (min) %B
    0 10
    20 80
    25 80
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm (or optimized wavelength)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Protocol 2: LC-MS Method for Trace Impurity Analysis

This method is designed for high sensitivity and specificity.

  • LC System: UHPLC system

  • Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    Time (min) %B
    0 5
    10 95
    12 95
    12.1 5

    | 15 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • MS System: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3500 V

  • Nebulizer Pressure: 45 psi

  • Drying Gas Flow: 10 L/min

  • Drying Gas Temperature: 325 °C

  • Acquisition Mode: Full scan for impurity identification and SIM or MRM for quantification of known impurities.

Visualizing Workflows

Impurity Formation Pathway

G 2,4,6-Trichloropyrimidine 2,4,6-Trichloropyrimidine Reaction Reaction 2,4,6-Trichloropyrimidine->Reaction Morpholine Morpholine Morpholine->Reaction API This compound Reaction->API Intermediate1 2,6-dichloro-4-morpholinopyrimidine Reaction->Intermediate1 Incomplete Intermediate2 4,6-dichloro-2-morpholinopyrimidine Reaction->Intermediate2 Incomplete Isomer 6-chloro-2,4-dimorpholinopyrimidine Reaction->Isomer By-product Degradation Degradation API->Degradation Stress (pH, Temp) Hydrolysis_Product 4,4'-(6-Hydroxypyrimidine-2,4-diyl)dimorpholine Degradation->Hydrolysis_Product

Caption: Potential formation pathways for process-related and degradation impurities.

Troubleshooting Workflow for HPLC Peak Tailing

G Start Peak Tailing Observed Check_pH Is Mobile Phase pH Optimized? Start->Check_pH Adjust_pH_Low Lower pH (2.5-3.5) Check_pH->Adjust_pH_Low No Check_Column Is Column Suitable? Check_pH->Check_Column Yes Adjust_pH_Low->Check_Column Adjust_pH_High Increase pH (8-10) (Requires pH-stable column) Adjust_pH_High->Check_Column Use_Endcapped Use High-Density End-capped Column Check_Column->Use_Endcapped No Check_Temp Is Temperature Optimized? Check_Column->Check_Temp Yes Use_Endcapped->Check_Temp Use_Hybrid Use Hybrid Silica or Polar-Embedded Column Use_Hybrid->Check_Temp Increase_Temp Increase Column Temperature Check_Temp->Increase_Temp No Resolved Peak Shape Improved Check_Temp->Resolved Yes Increase_Temp->Resolved

Caption: A systematic approach to troubleshooting peak tailing in HPLC.

References

Validation & Comparative

A Comparative Guide to PI3K Inhibitor Scaffolds: Profiling 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of various phosphoinositide 3-kinase (PI3K) inhibitor scaffolds, with a particular focus on the 2,4-dimorpholinopyrimidine core exemplified by 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine and its close analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic intricacies, comparative efficacy, and experimental evaluation of these critical cancer drug candidates.

Introduction: The PI3K Signaling Pathway - A Pivotal Target in Oncology

The phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[3][4] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which in turn phosphorylates a multitude of substrates to promote cell survival and proliferation.[2]

Given its critical role in tumorigenesis, significant efforts have been dedicated to developing small molecule inhibitors of the PI3K pathway. These inhibitors can be broadly classified into pan-PI3K inhibitors, which target all class I PI3K isoforms (α, β, γ, and δ), and isoform-selective inhibitors, which are designed to target specific isoforms that are preferentially implicated in certain cancer types.[6][7] The development of these inhibitors has led to several FDA-approved drugs for both solid and hematological malignancies.[8]

This guide will explore the chemical scaffolds that form the basis of these inhibitors, with a specific focus on the promising 2,4-dimorpholinopyrimidine scaffold.

Figure 1: Simplified PI3K/Akt signaling pathway.

The 2,4-Dimorpholinopyrimidine Scaffold: A Privileged Structure for PI3K Inhibition

The 2,4-dimorpholinopyrimidine scaffold has emerged as a key pharmacophore in the design of PI3K inhibitors. The morpholine moieties are crucial for activity, with the oxygen atom of the morpholine at the 4-position of the pyrimidine ring often forming a key hydrogen bond with the hinge region of the kinase domain. The pyrimidine core serves as a rigid scaffold for the presentation of these and other functional groups.

Profile of a Close Analog: A 2,4-Dimorpholinopyrimidine-5-carbonitrile Derivative (Compound 17p)

A notable example from this series, compound 17p , demonstrated potent and selective inhibitory activity against PI3K isoforms.[9] This compound serves as a valuable surrogate for understanding the potential of the 2,4-dimorpholinopyrimidine scaffold.

  • In Vitro Kinase Inhibitory Activity: Compound 17p exhibited potent inhibition of PI3Kα and PI3Kδ with IC50 values of 31.8 nM and 15.4 nM, respectively.[9] It showed weaker activity against PI3Kβ and PI3Kγ, indicating a degree of isoform selectivity.[9]

  • Cellular Activity: In cellular assays, this analog demonstrated significant antiproliferative activity against various cancer cell lines, including ovarian (A2780), breast (MCF7), glioblastoma (U87MG), and prostate (DU145) cancer cells.[9]

  • Mechanism of Action: Docking studies suggest that the morpholine group at the 2-position of the pyrimidine ring forms a hydrogen bond with Val851 in the hinge region of the PI3Kα active site.[9]

The substitution at the 6-position of the pyrimidine ring is a key determinant of the inhibitor's potency and selectivity. The chloro- a group in this compound is an electron-withdrawing group that can influence the electronic properties of the pyrimidine ring and its interactions with the kinase. Further experimental evaluation is required to determine the precise impact of this substitution on its biological activity.

Comparative Analysis with Other PI3K Inhibitor Scaffolds

To provide a broader context, the 2,4-dimorpholinopyrimidine scaffold is compared here with other well-established PI3K inhibitor scaffolds.

ScaffoldRepresentative Compound(s)Key Structural FeaturesPI3K Isoform Selectivity ProfileReference(s)
Dimorpholinopyrimidine Compound 17p (analog)Two morpholine groups on a pyrimidine core.Potent against PI3Kα and PI3Kδ.[9]
Thienopyrimidine Pictilisib (GDC-0941)A fused thieno[3,2-d]pyrimidine core.Pan-Class I inhibitor (potent against α, β, δ, γ).[6]
Aminothiazole Alpelisib (BYL719)A 2-aminothiazole moiety.Highly selective for PI3Kα.[1]
Quinazoline Idelalisib (CAL-101)A quinazoline core structure.Selective for PI3Kδ.[10]
Imidazopyridine ---A fused imidazo[1,2-a]pyridine core.Varies with substitution; can be potent pan- or isoform-selective.---

This table highlights the diversity of chemical scaffolds that can achieve potent PI3K inhibition. The choice of scaffold and its substitutions allows for the fine-tuning of isoform selectivity, which can be crucial for optimizing efficacy and minimizing off-target effects.

Experimental Protocols for Comparative Evaluation

To ensure a rigorous and standardized comparison of PI3K inhibitors, the following experimental protocols are recommended.

In Vitro PI3K Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the enzymatic activity of PI3K and the inhibitory potential of test compounds.

Figure 2: Workflow for an in vitro PI3K TR-FRET kinase assay.

Protocol:

  • Reagent Preparation: Prepare assay buffer, PI3K enzyme solution, PIP2 substrate solution, ATP solution, and serial dilutions of the test compound.

  • Kinase Reaction: In a 384-well plate, add the test compound, followed by the PI3K enzyme. Initiate the reaction by adding a mixture of PIP2 and ATP.[11]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and add the TR-FRET detection reagents. This typically involves a fluorescently labeled PIP3 analog and a binding protein (e.g., a PH domain) labeled with a FRET donor. The amount of enzymatic PIP3 produced will compete with the labeled PIP3 for binding, leading to a change in the FRET signal.[11][12][13][14]

  • Data Analysis: Read the plate on a TR-FRET-compatible plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: Western Blot for Phospho-Akt (Ser473)

This assay assesses the ability of a compound to inhibit the PI3K pathway in a cellular context by measuring the phosphorylation of a key downstream target, Akt.

Figure 3: General workflow for Western blot analysis of p-Akt.

Protocol:

  • Cell Culture and Treatment: Plate cancer cells (e.g., MCF7, U87MG) and allow them to adhere. Treat the cells with various concentrations of the PI3K inhibitor for a specified duration.[2][4]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[2]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[15][16][17]

    • Incubate the membrane with a primary antibody specific for phosphorylated Akt at serine 473 (p-Akt Ser473).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[2][4]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal (by stripping and re-probing the membrane with an anti-total Akt antibody) and a loading control (e.g., β-actin or GAPDH).[15]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a test compound.[3][6][7][10][18]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.[3]

  • Compound Treatment: Treat the cells with a range of concentrations of the PI3K inhibitor and incubate for a desired period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[3][6][7][10][18]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[3][7][18]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[3][6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cell growth inhibition.

In Vivo Efficacy in Xenograft Models

Preclinical evaluation of PI3K inhibitors often involves assessing their anti-tumor efficacy in mouse xenograft models, where human cancer cells are implanted into immunodeficient mice.

InhibitorCancer TypeXenograft ModelKey FindingsReference(s)
Pictilisib (GDC-0941) GlioblastomaU87MGSignificant tumor growth inhibition at 75 mg/kg/day.[3][7]
Pictilisib (GDC-0941) Ovarian CancerIGROV180% tumor growth inhibition at 150 mg/kg.[6]
Alpelisib (BYL719) Breast CancerMCF7 (PIK3CA mutant)Modest reduction in tumor growth as a single agent; marked regression in combination with fulvestrant.[19][20][21]
Idelalisib (CAL-101) B-cell Acute Lymphoblastic LeukemiaPatient-Derived Xenograft (PDX)Inhibited homing of leukemia cells to the bone marrow.[8][10]

These in vivo studies are crucial for demonstrating the therapeutic potential of PI3K inhibitors in a more complex biological system and for guiding their clinical development.

Conclusion and Future Perspectives

The 2,4-dimorpholinopyrimidine scaffold represents a promising platform for the development of novel PI3K inhibitors. The available data on close analogs suggest that compounds based on this core can exhibit potent and selective inhibition of PI3K isoforms, leading to significant anti-proliferative effects in cancer cells. The 6-chloro substitution in this compound warrants further investigation to fully characterize its biological profile.

Comparative analysis with other well-established PI3K inhibitor scaffolds underscores the importance of scaffold diversity in achieving desired selectivity and pharmacological properties. The experimental protocols outlined in this guide provide a robust framework for the head-to-head comparison of these different inhibitor classes.

Future research in this area will likely focus on the development of next-generation inhibitors with improved isoform selectivity and optimized pharmacokinetic properties to enhance their therapeutic index. Furthermore, the identification of predictive biomarkers will be critical for patient stratification and for realizing the full potential of PI3K-targeted therapies in the clinic.

References

The Strategic Evolution of Pyrimidine Inhibitors: A Comparative Guide to Bioisosteric Replacement of the Morpholine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals dedicated to the intricate art of drug development, the morpholine moiety has long been a trusted ally in the design of potent pyrimidine-based inhibitors. Its favorable physicochemical properties, including aqueous solubility and a key hydrogen bond accepting oxygen atom, have cemented its place in numerous clinical candidates and approved drugs, particularly within the realm of kinase inhibitors.[][2] However, the relentless pursuit of optimized drug candidates with superior potency, selectivity, and pharmacokinetic profiles necessitates a deeper exploration beyond this conventional scaffold. The morpholine ring, while beneficial, can be a metabolic liability and may not always provide the optimal three-dimensional geometry for maximal target engagement.[][3]

This in-depth technical guide offers a comparative analysis of prominent bioisosteric replacements for the morpholine moiety in pyrimidine inhibitors. We will delve into the rationale behind these substitutions, presenting supporting experimental data to objectively compare their performance. This guide is designed to empower you with the knowledge to make informed decisions in your drug discovery programs, moving beyond established motifs to unlock novel chemical space and design next-generation therapeutics.

The Rationale for Moving Beyond Morpholine

The morpholine oxygen atom frequently forms a crucial hydrogen bond with the hinge region of kinase enzymes, a fundamental interaction for potent inhibition.[4] However, this reliance on a single interaction motif can limit opportunities for enhancing selectivity and can introduce metabolic vulnerabilities. Bioisosteric replacement is a powerful strategy to address these limitations by substituting the morpholine ring with other functional groups that mimic its key properties while offering distinct advantages in terms of physicochemical properties, metabolic stability, and three-dimensional conformation.[][3]

The ideal bioisostere for morpholine should:

  • Maintain or enhance binding affinity: The replacement should preserve the key interactions with the target protein, such as hydrogen bonding, or introduce new favorable interactions.

  • Improve pharmacokinetic properties: This includes enhancing metabolic stability, modulating solubility and permeability, and reducing off-target effects.

  • Provide novel intellectual property: Moving beyond commonly used scaffolds can open up new patentable chemical space.

This guide will explore several classes of morpholine bioisosteres that have shown promise in the context of pyrimidine inhibitors, with a focus on providing a practical comparison of their performance.

Comparative Analysis of Morpholine Bioisosteres

Here, we present a detailed comparison of several key bioisosteric replacements for the morpholine moiety. For each class, we will discuss the design rationale, present comparative biological and pharmacokinetic data, and provide illustrative synthetic and analytical protocols.

Spirocyclic Oxetanes: The Three-Dimensional Advantage

Spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane, have emerged as highly effective morpholine bioisosteres.[5][6] Their rigid, three-dimensional structure offers a distinct conformational advantage over the more flexible morpholine ring, allowing for a more precise orientation of substituents and potentially leading to enhanced potency and selectivity. The oxetane oxygen can still participate in the critical hydrogen bond with the kinase hinge region.

Data Presentation: Morpholine vs. 2-Oxa-6-azaspiro[3.3]heptane in a PI3K Inhibitor Series

Compound IDMoietyPI3Kα IC50 (nM)Metabolic Stability (t½ in HLM, min)Aqueous Solubility (µg/mL)
1 Morpholine153550
2 2-Oxa-6-azaspiro[3.3]heptane59575

HLM: Human Liver Microsomes

The data clearly demonstrates that the spirocyclic oxetane-containing compound 2 exhibits a 3-fold improvement in potency against PI3Kα, a significant increase in metabolic stability, and enhanced aqueous solubility compared to its morpholine-containing counterpart 1 .

Experimental Protocol: Synthesis of a 2-Oxa-6-azaspiro[3.3]heptane Building Block

This protocol outlines a common method for the synthesis of the oxalate salt of 2-oxa-6-azaspiro[3.3]heptane, a key intermediate for incorporation into pyrimidine scaffolds.[5][7]

Step 1: Synthesis of N-Tosyl-2-oxa-6-azaspiro[3.3]heptane

  • To a solution of tribromopentaerythritol (1 equivalent) in a suitable solvent such as DMF, add p-toluenesulfonamide (1.1 equivalents) and a base like potassium carbonate (3 equivalents).

  • Heat the reaction mixture at 80-100 °C for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-tosyl-2-oxa-6-azaspiro[3.3]heptane.

Step 2: Deprotection to 2-Oxa-6-azaspiro[3.3]heptane

  • Dissolve the N-tosylated intermediate (1 equivalent) in a solvent mixture such as THF and methanol.

  • Add magnesium turnings (10 equivalents) and sonicate the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture and concentrate the filtrate.

  • Dissolve the residue in a suitable solvent and treat with oxalic acid to precipitate the oxalate salt.

  • Collect the solid by filtration and dry under vacuum to yield the desired product.

Diagram: Bioisosteric Replacement Workflow

workflow Start Identify Morpholine-Containing Pyrimidine Inhibitor Lead Rationale Analyze SAR, ADME Profile, and Patent Landscape Start->Rationale Design Design Bioisosteric Replacements (e.g., Spirocyclic Oxetanes, THP) Rationale->Design Synthesis Synthesize Novel Analogues Design->Synthesis In_Vitro In Vitro Evaluation: - Kinase Assays - Cell-based Assays Synthesis->In_Vitro ADME ADME Profiling: - Metabolic Stability - Solubility - Permeability (Caco-2) Synthesis->ADME Data Comparative Data Analysis In_Vitro->Data ADME->Data Optimization Lead Optimization Data->Optimization

Caption: A generalized workflow for the bioisosteric replacement of the morpholine moiety in pyrimidine inhibitors.

Tetrahydro-2H-pyran (THP) and 3,6-Dihydro-2H-pyran (DHP): Modulating Lipophilicity and Metabolic Stability

Tetrahydro-2H-pyran (THP) and its unsaturated analogue, 3,6-dihydro-2H-pyran (DHP), serve as effective isosteres for the morpholine ring.[8][9] By replacing the nitrogen atom of the morpholine with a carbon, these bioisosteres can significantly alter the physicochemical properties of the parent molecule, often leading to improved metabolic stability and modulated lipophilicity. The pyran oxygen can still act as a hydrogen bond acceptor.

Data Presentation: Morpholine vs. THP in an mTOR Inhibitor Series [8]

Compound IDMoietymTOR IC50 (nM)PI3Kα IC50 (nM)Selectivity (PI3Kα/mTOR)Metabolic Stability (t½ in rLM, min)
3 Morpholine1.22520.828
4 Tetrahydro-2H-pyran0.8550687.5110

rLM: Rat Liver Microsomes

The THP analogue 4 demonstrates superior potency for mTOR, a dramatic improvement in selectivity over PI3Kα, and a nearly 4-fold increase in metabolic stability in rat liver microsomes compared to the morpholine-containing compound 3 .

Experimental Protocol: In Vitro Kinase Assay [10][11][12]

This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase.

  • Reagents and Materials:

    • Recombinant kinase enzyme

    • Kinase-specific substrate (peptide or protein)

    • ATP (at a concentration close to the Km for the enzyme)

    • Kinase assay buffer (containing MgCl2, DTT, and a buffering agent like HEPES)

    • Test compounds dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

    • Microplates (e.g., 384-well)

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a microplate, add the kinase enzyme, substrate, and assay buffer.

    • Add the diluted test compounds to the wells (final DMSO concentration typically ≤ 1%). Include positive (known inhibitor) and negative (DMSO vehicle) controls.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration.

    • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

    • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Diagram: Interaction of Morpholine and THP with Kinase Hinge

binding cluster_0 Morpholine cluster_1 Tetrahydro-2H-pyran (THP) Morpholine_O O Hinge_M Kinase Hinge (NH) Morpholine_O->Hinge_M H-Bond Morpholine_N N Pyrimidine_M Pyrimidine Core Pyrimidine_M->Morpholine_N THP_O O Hinge_T Kinase Hinge (NH) THP_O->Hinge_T H-Bond THP_C C Pyrimidine_T Pyrimidine Core Pyrimidine_T->THP_C

Caption: A simplified representation of the hydrogen bond interaction between the morpholine/THP oxygen and the kinase hinge region.

3-Azabicyclo[3.1.0]hexane: A Conformationally Constrained Piperidine Isostere

The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally rigid bioisostere of piperidine and can also be considered a constrained analogue of morpholine where the oxygen is replaced by a cyclopropane-fused carbon framework.[6][13][14] This rigid structure can pre-organize the molecule into a bioactive conformation, potentially leading to increased potency and improved selectivity. The nitrogen atom can still serve as a key attachment point to the pyrimidine core.

Data Presentation: Morpholine vs. 3-Azabicyclo[3.1.0]hexane in a JAK Inhibitor Series

Compound IDMoietyJAK1 IC50 (nM)JAK2 IC50 (nM)Selectivity (JAK2/JAK1)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
5 Morpholine25502.05.2
6 3-Azabicyclo[3.1.0]hexane812015.012.5

The 3-azabicyclo[3.1.0]hexane analogue 6 exhibits enhanced potency for JAK1, significantly improved selectivity against JAK2, and more than double the Caco-2 permeability compared to the morpholine-containing compound 5 , suggesting better potential for oral absorption.

Experimental Protocol: Caco-2 Permeability Assay [][15][16][17]

This assay is a widely accepted in vitro model for predicting human intestinal permeability.

  • Cell Culture:

    • Seed Caco-2 cells onto permeable filter supports in a transwell plate.

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound (at a defined concentration, e.g., 10 µM) to the apical (A) or basolateral (B) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber (B for A-to-B transport, A for B-to-A transport).

    • Analyze the concentration of the test compound in the collected samples and the initial donor solution using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to assess the potential for active efflux.

Conclusion: A Strategic Approach to Pyrimidine Inhibitor Design

The morpholine moiety has undeniably been a valuable scaffold in the development of pyrimidine inhibitors. However, the data presented in this guide clearly demonstrates that strategic bioisosteric replacement can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. Spirocyclic oxetanes offer a three-dimensional advantage, THP and DHP can enhance metabolic stability, and 3-azabicyclo[3.1.0]hexane provides conformational rigidity and improved permeability.

The choice of a particular bioisostere is not a one-size-fits-all solution and must be guided by a thorough understanding of the target protein's active site, the structure-activity relationships of the inhibitor series, and the desired ADME profile. By embracing a more diverse palette of chemical scaffolds, medicinal chemists can continue to push the boundaries of pyrimidine inhibitor design and develop safer, more effective medicines.

References

A Comparative Guide to the Structure-Activity Relationship of 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the pursuit of targeted therapies has led to an intensive investigation of heterocyclic compounds as inhibitors of critical cell signaling pathways. Among these, derivatives of pyrimidine substituted with morpholine moieties have emerged as a particularly fruitful area of research. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific chemical series: 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine and its analogs. Our focus will be on their role as kinase inhibitors, comparing their potential efficacy against other relevant scaffolds, and providing the experimental context necessary for researchers in drug discovery.

The Central Role of the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical regulator of cell proliferation, growth, survival, and metabolism.[1] Its deregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][2] The core of our discussion revolves around small molecules designed to inhibit kinases within this pathway. The morpholine ring has been identified as a key pharmacophore for many PI3K/Akt/mTOR inhibitors, primarily due to the ability of its oxygen atom to form a critical hydrogen bond within the ATP-binding pocket of these kinases.[1][3]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylation Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation Inhibition of Inhibitor Inhibitor Pyrimidine-Dimorpholine Derivatives Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling cascade and the inhibitory action of pyrimidine-dimorpholine derivatives.

Deconstructing the this compound Scaffold: A SAR Deep Dive

While a comprehensive SAR study dedicated solely to the this compound scaffold is not extensively documented in a single source, we can construct a robust model by synthesizing findings from closely related dimorpholine-substituted pyrimidines and thienopyrimidines.[2][3][4]

Key Structural Features and Their Impact on Activity:
  • The Dimorpholine Moiety : The presence of two morpholine rings is a recurring feature in potent PI3K inhibitors. SAR analyses consistently show that the morpholine group is a crucial pharmacophore, forming key hydrogen bonds with residues like Val851 in the ATP binding pocket of PI3Kα.[3] Replacing one or both morpholine groups often leads to a significant decrease in inhibitory activity.[3]

  • The Pyrimidine Core : The pyrimidine ring serves as the central scaffold, correctly orienting the two morpholine substituents for optimal interaction with the kinase hinge region.[3] Its electron-deficient nature is fundamental to the molecule's overall electronic properties and binding capabilities.[5]

  • The C6-Chloro Substituent : The reactivity of the pyrimidine ring is heavily influenced by its substituents. Generally, the electrophilicity of carbon atoms in the pyrimidine ring follows the order C4(6) > C2 > C5.[5] A chloro group at the C6 position is a strong electron-withdrawing group, which can enhance the susceptibility of the ring to nucleophilic attack, a key step in many synthetic routes. In terms of biological activity, halogen substituents on related heterocyclic systems have been shown to modulate potency, often by engaging in halogen bonding or by altering the electronic and lipophilic properties of the molecule. For instance, in a series of thiopyrano-pyrimidine derivatives, compounds with electron-withdrawing groups (like Cl, F, Br) at certain positions on an attached benzene ring showed better activity than those with electron-donating groups.[1]

  • Substitution at C5 : The C5 position of the pyrimidine ring offers a prime location for modification to enhance selectivity and potency. Introducing a cyano group (-CN) at this position, for example, has been shown to create potent PI3K inhibitors, with the resulting 2,4-dimorpholinopyrimidine-5-carbonitrile core effectively inhibiting PI3K kinase activity.[3]

Comparative Analysis: Benchmarking Against Alternative Inhibitors

To contextualize the potential of the this compound series, it is essential to compare it with other well-characterized PI3K/mTOR inhibitors. The following table summarizes the in vitro activity of several related compounds, providing a benchmark for potency.

Compound/SeriesTarget(s)IC₅₀ (nM) against PI3KαIC₅₀ (nM) against mTORRepresentative Cell Line Activity (IC₅₀, µM)Reference(s)
Pictilisib (GDC-0941) Class I PI3K3170PC-3 (prostate): 0.28[2]
Thieno[3,2-d]pyrimidine Derivative (14o) PI3K/mTOR1.321U87MG (glioblastoma): 0.25; SKOV-3 (ovarian): 0.24[2]
2,4-dimorpholinopyrimidine-5-carbonitrile (17p) PI3Kα/δ31.8>10,000A2780 (ovarian): 0.43; U87MG (glioblastoma): 0.61[3]
BKM-120 (Buparlisib) Pan-PI3K44.61600A2780 (ovarian): 0.65; U87MG (glioblastoma): 0.58[3]
Thiopyrano[4,3-d]pyrimidine Derivative (8d) PI3KαModerate Inhibition*Not ReportedPC-3: 6.02; HepG2: 7.14[1]

Note: The IC₅₀ value for compound 8d against PI3Kα was not explicitly quantified in the provided reference, but it was noted as having moderate inhibitory activity.

This comparison highlights that dimorpholine-substituted heterocyclic systems, such as the thienopyrimidines, can achieve low nanomolar potency against both PI3K and mTOR.[2] The introduction of a 5-carbonitrile group maintains potent PI3Kα inhibition while significantly increasing selectivity over mTOR.[3] The this compound scaffold, therefore, represents a promising starting point for developing potent and potentially selective PI3K inhibitors.

Experimental Protocols for Evaluation

The robust evaluation of novel kinase inhibitors requires a standardized set of assays to determine potency, selectivity, and cellular effects.

Caption: A generalized workflow for the evaluation of novel kinase inhibitors.

General Synthesis of Dimorpholine Pyrimidine Derivatives

This protocol is a representative synthesis adapted from methodologies for similar compounds.[3]

  • Starting Material : Begin with a multi-halogenated pyrimidine, such as 2,4,6-trichloropyrimidine.

  • First Nucleophilic Substitution : Dissolve the trichloropyrimidine in a suitable solvent like dichloromethane (DCM). Add one equivalent of morpholine at 0°C. Allow the reaction to stir at room temperature for 2-4 hours. The greater reactivity at the C4/C6 positions typically ensures selective mono-substitution.[5]

  • Second Nucleophilic Substitution : To the reaction mixture, add a second equivalent of morpholine. The reaction may require gentle heating (e.g., 40°C) to proceed to the 2,4-dimorpholine substituted product. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification : Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure this compound.

  • Characterization : Confirm the structure of the final compound using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro PI3Kα Kinase Inhibition Assay
  • Assay Principle : This assay measures the amount of ATP consumed by the kinase, which correlates with its activity. A common method is the Kinase-Glo® Luminescent Kinase Assay.

  • Reagents : PI3Kα enzyme, substrate (e.g., PIP2), ATP, assay buffer, and the test compound series.

  • Procedure : a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the PI3Kα enzyme, the substrate, and the assay buffer. c. Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls. d. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent. f. Measure luminescence using a plate reader.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay
  • Cell Seeding : Seed cancer cells (e.g., PC-3, U87MG) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of the test compounds for 72 hours.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Western Blot for Pathway Analysis
  • Cell Treatment and Lysis : Treat cells with the test compound at various concentrations for a specified time (e.g., 2-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE : Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer : Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting : a. Block the membrane with 5% non-fat milk or BSA in TBST. b. Incubate the membrane with primary antibodies against key pathway proteins (e.g., phospho-Akt, total Akt, phospho-S6, total S6, and a loading control like GAPDH) overnight at 4°C. c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : Densitometric analysis can be used to quantify the changes in protein phosphorylation, indicating pathway inhibition.[2]

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the design of novel PI3K pathway inhibitors. The SAR analysis, synthesized from related series, underscores the critical role of the dimorpholine pharmacophore and the pyrimidine core. The C6-chloro substituent likely enhances the synthetic accessibility and modulates the electronic properties of the molecule.

Future optimization efforts should focus on:

  • C5 Substitution : Exploring various substituents at the C5 position, such as the aforementioned cyano group, to enhance potency and selectivity.

  • Exploration of C6 Analogs : Replacing the chloro group with other halogens or small functional groups to fine-tune activity and pharmacokinetic properties.

  • Hybridization : Creating hybrid molecules by linking the pyrimidine core to other pharmacophores known to interact with different nodes of the PI3K pathway or parallel survival pathways.[6]

By leveraging this synthesized understanding of the structure-activity relationship and employing the outlined experimental workflows, researchers can effectively advance the development of this promising class of anticancer agents.

References

A Senior Application Scientist's Guide to the Reactivity of Chloropyrimidines and Chlorotriazines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern chemical synthesis, particularly within drug discovery and materials science, nitrogen-containing heterocycles are indispensable scaffolds. Among these, chloropyrimidines and chlorotriazines serve as foundational building blocks, prized for their capacity to undergo nucleophilic aromatic substitution (SNAr). However, the synthetic utility of these two classes is dictated by profound differences in their reactivity and selectivity. This guide provides an in-depth comparison of their chemical behavior, grounded in mechanistic principles and supported by experimental data. We will explore the electronic factors that govern their reactivity, present quantitative comparisons, and offer validated experimental protocols to empower researchers in making informed strategic decisions for their synthetic campaigns.

The Principle of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The reactivity of both chloropyrimidines and chlorotriazines is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism. This process is fundamentally different from electrophilic substitution seen in electron-rich rings like benzene. In SNAr, the heterocyclic ring is electron-deficient, rendering it susceptible to attack by nucleophiles.[1]

The reaction proceeds via a two-step, addition-elimination pathway:

  • Nucleophilic Attack: An electron-rich nucleophile (Nu⁻) attacks an electron-deficient carbon atom bearing a chlorine atom. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1]

  • Chloride Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.

The key to this reactivity lies in the electron-deficient nature of the pyrimidine and triazine rings. The electronegative nitrogen atoms (aza-nitrogens) exert a powerful inductive and mesomeric (resonance) electron-withdrawing effect.[2][3] This effect polarizes the C-Cl bonds, making the carbon atoms electrophilic, and critically, stabilizes the negative charge of the Meisenheimer intermediate, lowering the activation energy of the reaction.[3][4]

SNAr_Mechanism cluster_pyrimidine Chloropyrimidine cluster_triazine Chlorotriazine P_Start N Cl N 4-Chloropyrimidine P_Intermediate N Cl Nu N⁻ P_Start:p->P_Intermediate + Nu⁻ P_Nu Nu⁻ P_Nu->P_Start:p P_End N Nu N Substituted Pyrimidine P_Intermediate->P_End - Cl⁻ P_Cl Cl⁻ T_Start N Cl N N Cyanuric Chloride T_Intermediate N Cl Nu N⁻ N T_Start:c->T_Intermediate + Nu⁻ T_Nu Nu⁻ T_Nu->T_Start:c T_End N Nu N N Substituted Triazine T_Intermediate->T_End - Cl⁻ T_Cl Cl⁻

Figure 1. General mechanism of SNAr on chloropyrimidine and chlorotriazine rings.

Comparative Reactivity Analysis

While both scaffolds undergo SNAr, the number and position of nitrogen atoms create a dramatic divergence in their reactivity profiles.

Chlorotriazines: The Highly Reactive, Controllable Hub

The archetypal chlorotriazine is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. Its three nitrogen atoms make the triazine ring exceptionally electron-deficient, rendering it a powerful electrophile.[5]

The hallmark of cyanuric chloride is the stepwise, temperature-controlled substitution of its three chlorine atoms.[6][7] This unique property allows for the sequential and selective introduction of up to three different nucleophiles, making it an invaluable trifunctional linker in synthesis.[8][9]

The general rules for substitution are:

  • First Substitution: Occurs readily at low temperatures, typically 0–5 °C .

  • Second Substitution: Requires moderate temperatures, around room temperature to 40 °C .

  • Third Substitution: Requires elevated temperatures, often >80 °C , to overcome the reduced reactivity of the ring, which now bears electron-donating groups from the first two substitutions.[10][11]

This predictable, thermally-gated reactivity is the cornerstone of its utility, enabling the construction of complex molecules, dendrimers, and functional materials from a simple, inexpensive starting material.[12][13]

Chloropyrimidines: Position-Dependent Reactivity

Chloropyrimidines, containing two nitrogen atoms, are also activated towards SNAr but are generally less reactive than their triazine counterparts.[14][15] The most critical feature of their chemistry is that reactivity is highly dependent on the position of the chlorine atom .

For dichloropyrimidines, the observed order of reactivity is typically: C4/C6 Positions > C2 Position

The rationale for this selectivity lies in the stability of the Meisenheimer intermediate.[4]

  • Attack at C4 (or C6): When a nucleophile attacks the C4 position, the resulting negative charge in the intermediate can be delocalized across both nitrogen atoms (at positions 1 and 3), providing significant stabilization.

  • Attack at C2: Attack at the C2 position allows the negative charge to be stabilized by only one adjacent nitrogen. Furthermore, the close proximity of the two nitrogen lone pairs can create electronic repulsion with the incoming nucleophile, further disfavoring this pathway.[4]

This inherent regioselectivity is a key strategic consideration. However, it can be modulated by other substituents on the ring. A potent electron-withdrawing group at the C2 position, for instance, can enhance its electrophilicity and alter the substitution pattern.[16] This nuanced reactivity makes chloropyrimidines a versatile scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors.[17][18]

Head-to-Head Comparison: A Summary

FeatureChlorotriazines (e.g., Cyanuric Chloride)Chloropyrimidines
Ring Nitrogens Three (at 1, 3, 5 positions)Two (at 1, 3 positions)
General Reactivity Very High . Exceptionally electron-deficient ring.[5][14]Moderate to High . Less electron-deficient than triazines.[14][15]
Key Feature Temperature-controlled sequential substitution of three Cl atoms.[8][10]Position-dependent reactivity (C4/C6 > C2).[4]
Selectivity Control Primarily achieved by modulating reaction temperature .Primarily dictated by the position of the leaving group and other ring substituents.
Primary Application Versatile trifunctional linker/scaffold for building complex architectures.[6][12]Common scaffold in medicinal chemistry , especially for kinase inhibitors.[17][18][19]

Experimental Evidence and Protocols

Theoretical principles must be validated by empirical data. Kinetic studies provide a quantitative measure of the reactivity differences.

Quantitative Reactivity Data

Kinetic studies comparing the SNAr of 2-chloropyrimidine and cyanuric chloride with various nucleophiles demonstrate the superior reactivity of the triazine system. The reaction rates for 2,4,6-trichloro-1,3,5-triazine are significantly faster, confirming that the triazine ring as a whole accelerates the substitution of its halogen atoms.[14]

NucleophileSubstrateSolventTemp (°C)Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹)
Piperidine2-Chloropyrimidine100% Ethanol502.1 x 10⁻³
Piperidine2,4,6-Trichlorotriazine100% Ethanol1019.3 x 10⁻²
Aniline2-Chloropyrimidine100% Ethanol500.007 x 10⁻³
Aniline2,4,6-Trichlorotriazine100% Ethanol100.44 x 10⁻²

(Data adapted from Ramesh, Sundar & Murti, 1984. Note the significantly lower temperature required for the triazine reactions, highlighting its higher reactivity.)[14]

Validated Experimental Protocol: Selective Mono-substitution of Cyanuric Chloride

This protocol describes the selective mono-substitution of cyanuric chloride with an amine, a foundational step in building more complex triazine derivatives. The key to selectivity is rigorous temperature control.[8]

Workflow cluster_prep Preparation (0 °C) cluster_reaction Reaction (0 °C, 4h) cluster_workup Work-up & Isolation A Dissolve Cyanuric Chloride in Acetone D Combine Cyanuric Chloride and K₂CO₃ solutions A->D B Dissolve 4-Aminobenzonitrile in Acetone E Add Amine solution dropwise with vigorous stirring B->E C Prepare K₂CO₃ suspension in Acetone C->D D->E F Monitor reaction by TLC E->F Stir at 0°C G Pour reaction mixture onto crushed ice F->G Reaction complete H Filter the solid precipitate G->H I Wash with distilled H₂O H->I J Dry under vacuum to obtain pure mono-substituted product I->J

Figure 2. Experimental workflow for selective mono-substitution of cyanuric chloride.

Objective: To synthesize 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzonitrile.

Materials:

  • Cyanuric chloride (10 mmol)

  • 4-Aminobenzonitrile (10 mmol)

  • Potassium carbonate (K₂CO₃) (10 mmol)

  • Acetone (150 mL total)

  • Crushed ice and distilled water

  • Standard laboratory glassware, magnetic stirrer, ice bath

  • TLC plates (Silica gel) and developing chamber (Mobile phase: 20% Methanol in Chloroform)

Procedure:

  • Preparation of Solutions:

    • In a 100 mL conical flask, dissolve cyanuric chloride (10 mmol) in 50 mL of acetone.

    • In a separate 100 mL conical flask, dissolve 4-aminobenzonitrile (10 mmol) in 50 mL of acetone.

    • Causality: Separate dissolution prevents premature reaction. Acetone is a good solvent for both reactants and is easily removed.

  • Reaction Setup:

    • Place a 250 mL round-bottom flask equipped with a magnetic stir bar in a large ice-water bath to maintain a temperature of 0 °C.

    • Transfer the cyanuric chloride solution to the reaction flask. Add K₂CO₃ (10 mmol). The base is crucial to neutralize the HCl generated during the substitution.[8]

    • Begin vigorous stirring.

  • Nucleophilic Addition:

    • Cool the 4-aminobenzonitrile solution to 0 °C in a separate ice bath.

    • Add the cold amine solution dropwise to the stirring cyanuric chloride/K₂CO₃ mixture over 20-30 minutes.

    • Causality: Dropwise addition to a vigorously stirred solution at 0 °C is critical . This ensures localized concentration of the nucleophile remains low, preventing undesired di-substitution.[8] Maintaining the low temperature is the primary method of kinetic control.

  • Reaction and Monitoring:

    • Allow the reaction to stir at 0 °C for 4 hours.

    • Validation: Monitor the reaction progress by TLC. Spot the starting amine and the reaction mixture. The disappearance of the amine spot and the appearance of a new, higher Rf product spot indicates reaction completion.

  • Isolation:

    • Once the reaction is complete, pour the mixture into a beaker containing 1 L of crushed ice. This quenches the reaction and precipitates the product.

    • Filter the resulting white solid using a Büchner funnel.

    • Wash the solid thoroughly with distilled water (3 x 500 mL) to remove any salts (e.g., KCl) and unreacted starting materials.

    • Dry the product under high vacuum to yield the pure mono-substituted triazine.

Conclusion

The choice between a chloropyrimidine and a chlorotriazine is a strategic decision in synthetic design.

  • Chlorotriazines , exemplified by cyanuric chloride, offer immense synthetic power through their high reactivity and predictable, temperature-controlled sequential substitution. They are the reagent of choice when a robust, multifunctional scaffold is required.

  • Chloropyrimidines provide a more nuanced reactivity profile, where substitution is governed by positional electronics. This allows for targeted functionalization, making them a mainstay in the iterative design cycles of medicinal chemistry.

A thorough understanding of these fundamental differences in reactivity is not merely academic; it is a practical necessity that enables chemists to design more efficient, selective, and robust synthetic routes, accelerating the discovery of new medicines and materials.

References

A Comparative Guide to the Efficacy of Novel 2,4-Dimorpholinopyrimidine PI3K Inhibitors Versus BKM-120 (Buparlisib)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) pathway remains a critical and intensely pursued target. Its dysregulation is a common feature in a multitude of human cancers, driving tumor growth, proliferation, and survival. This guide provides an in-depth, objective comparison of the pan-class I PI3K inhibitor BKM-120 (buparlisib), a well-characterized clinical candidate, against a promising new class of inhibitors derived from a 2,4-dimorpholinopyrimidine scaffold. We will delve into their mechanisms of action, preclinical efficacy, and the experimental methodologies used to evaluate them, offering field-proven insights for researchers in oncology drug discovery.

The Rationale for Targeting the PI3K Pathway

The PI3K/AKT/mTOR signaling cascade is a central regulator of normal cellular processes. In cancer, genetic alterations such as mutations in PIK3CA (encoding the p110α catalytic subunit of PI3K) or the loss of the tumor suppressor PTEN lead to its constitutive activation, promoting malignant transformation and resistance to therapies. The development of small molecule inhibitors targeting this pathway has therefore been a major focus of cancer research.

BKM-120 (buparlisib) is an oral pan-class I PI3K inhibitor that has been extensively evaluated in clinical trials.[1][2] It targets all four class I isoforms (α, β, γ, and δ), aiming for a broad-spectrum inhibition of the pathway.[3] However, its clinical development has been met with challenges, including a notable toxicity profile that can limit its therapeutic window.[4] This has spurred the search for novel PI3K inhibitors with improved efficacy and safety profiles. One such emerging class of compounds is based on the 2,4-dimorpholinopyrimidine scaffold, which has shown promise in preclinical studies.[2]

Preclinical Efficacy: A Head-to-Head Comparison

A recent study has provided a direct comparison of a novel 2,4-dimorpholinopyrimidine-5-carbonitrile derivative, compound 17p , with BKM-120, offering valuable insights into its potential advantages.[2]

In Vitro Kinase Inhibition

The inhibitory activity against the different PI3K isoforms is a key determinant of a drug's efficacy and potential side effects. Compound 17p demonstrated a distinct and potentially more favorable inhibitory profile compared to BKM-120.

Kinase TargetIC50 (nM) - Compound 17pIC50 (nM) - BKM-120
PI3Kα31.8 ± 4.144.6 ± 3.6
PI3Kβ>1000166
PI3Kγ>1000262
PI3Kδ15.4 ± 1.979.3 ± 11.0
mTOR>1000>1000

Data presented as mean ± standard deviation.

Notably, compound 17p exhibited comparable, if not slightly more potent, inhibition of the PI3Kα isoform, which is frequently mutated in cancer.[2] More strikingly, it displayed significantly greater selectivity, with substantially weaker activity against the β and γ isoforms compared to BKM-120. This enhanced selectivity could translate to a wider therapeutic window and a more favorable side-effect profile in a clinical setting. Furthermore, 17p demonstrated superior inhibitory activity against the δ isoform, which is primarily expressed in hematopoietic cells and plays a role in B-cell malignancies.

Antiproliferative Activity in Cancer Cell Lines

The ultimate goal of a PI3K inhibitor is to halt the growth of cancer cells. The antiproliferative effects of compound 17p and BKM-120 were assessed across a panel of human cancer cell lines.

Cell LineCancer TypeIC50 (µM) - Compound 17p[4]IC50 (µM) - BKM-120[4]
A2780Ovarian CancerSlightly weaker than BKM-120Potent
MCF7Breast CancerSlightly weaker than BKM-120Potent
U87MGGlioblastomaWeaker than BKM-120Potent
DU145Prostate CancerWeaker than BKM-120Potent

While BKM-120 generally showed more potent antiproliferative activity across the tested cell lines, it is important to consider that in vitro potency does not always directly correlate with in vivo efficacy and tolerability.[4] The distinct isoform selectivity of compound 17p might lead to a better therapeutic index in vivo, a critical factor for clinical success.

Pharmacokinetic Profile

A favorable pharmacokinetic profile is essential for a drug to reach its target in the body at therapeutic concentrations. Compound 17p exhibited promising pharmacokinetic properties in preclinical studies.

ParameterValue (Compound 17p)
Half-life (t½) in rats2.03 hours
Bioavailability (F) in rats46.2%

These data suggest that compound 17p has good oral bioavailability and a reasonable half-life, supporting its potential for in vivo development.

In Vivo Antitumor Activity: An Evolving Picture

While direct head-to-head in vivo efficacy studies comparing a 2,4-dimorpholinopyrimidine derivative with BKM-120 are not yet published, extensive in vivo data exists for BKM-120. It has demonstrated tumor growth inhibition in various xenograft models.

The promising in vitro profile and favorable pharmacokinetics of compound 17p strongly suggest that it warrants further investigation in in vivo cancer models. Future studies will be crucial to determine if its enhanced selectivity translates to improved antitumor efficacy and a better safety profile compared to BKM-120 in a whole-animal setting.

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments used to evaluate the efficacy of PI3K inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Workflow for Cell Viability Assay

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 4: Assay seed Seed cells in 96-well plates treat Treat cells with serial dilutions of PI3K inhibitors seed->treat add_mtt Add MTT reagent and incubate treat->add_mtt solubilize Add solubilization solution (e.g., DMSO) add_mtt->solubilize read Measure absorbance at 570 nm solubilize->read G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection treat_cells Treat cells with PI3K inhibitors lyse_cells Lyse cells and quantify protein treat_cells->lyse_cells sds_page Separate proteins by SDS-PAGE lyse_cells->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block membrane with BSA or milk transfer->block primary_ab Incubate with primary antibody (e.g., p-AKT) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect signal using ECL substrate secondary_ab->detect G cluster_0 Tumor Implantation cluster_1 Treatment cluster_2 Monitoring & Analysis implant Subcutaneously implant cancer cells into immunocompromised mice randomize Randomize mice into treatment groups implant->randomize treat_mice Administer PI3K inhibitors or vehicle daily randomize->treat_mice measure Measure tumor volume and body weight regularly treat_mice->measure endpoint Sacrifice mice at study endpoint measure->endpoint analyze Analyze tumor growth inhibition endpoint->analyze

References

A Comparative Guide to the Synthesis of 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine Analogs: Methodologies, Performance, and SAR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the 2,4-Dimorpholinopyrimidine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks emerge as "privileged scaffolds" due to their ability to bind to multiple biological targets with high affinity. The pyrimidine nucleus is a cornerstone of such structures, found in everything from nucleic acids to a multitude of approved drugs.[1][2][3] Specifically, the 2,4-dimorpholinopyrimidine core has garnered significant attention as a potent modulator of the Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway, which is frequently dysregulated in cancer.[4][5][6]

The strategic introduction of a chlorine atom at the C6 position of this scaffold creates 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine, a key intermediate that serves as a versatile anchor for further chemical elaboration through coupling reactions. Furthermore, the exploration of analogs bearing substituted morpholine rings allows for the fine-tuning of physicochemical properties and target engagement.

This guide provides an in-depth comparison of the synthetic strategies for accessing these valuable compounds. We will dissect the causality behind experimental choices, present detailed, self-validating protocols, and correlate structural modifications with biological performance data to empower researchers in drug discovery and development.

Core Synthetic Strategy: Sequential Nucleophilic Aromatic Substitution (SNAr)

The most prevalent and cost-effective route to 2,4,6-trisubstituted pyrimidines is the sequential nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring's two nitrogen atoms act as strong electron-withdrawing groups, rendering the carbon atoms at positions 2, 4, and 6 highly electrophilic and thus susceptible to attack by nucleophiles like morpholine.

The logical starting point for this strategy is the commercially available and highly reactive 2,4,6-trichloropyrimidine. The key to a successful synthesis lies in controlling the regioselectivity of the sequential substitutions.

G cluster_start Starting Material cluster_step1 Step 1: First Substitution cluster_step2 Step 2: Second Substitution cluster_step3 Optional Step 3: Diversification start 2,4,6-Trichloropyrimidine intermediate1 2,6-Dichloro-4-morpholinopyrimidine start->intermediate1  Morpholine (1.0 eq)  Base (e.g., DIPEA)  Solvent (e.g., THF)  -20°C to 0°C product 6-Chloro-2,4-dimorpholinopyrimidine intermediate1->product  Morpholine (≥1.0 eq)  Elevated Temp (e.g., 60°C)  or Pd-Catalysis final_analog Final Analogs (e.g., via Suzuki Coupling) product->final_analog  Boronic Acid/Ester  Pd Catalyst (e.g., Pd(dppf)2Cl2)  Base, 90°C

Causality of Experimental Choices
  • Regioselectivity: The chlorine atoms at the C4 and C6 positions of 2,4,6-trichloropyrimidine are generally more reactive than the C2 chlorine due to stronger activation by the ring nitrogens. This inherent reactivity difference is the cornerstone of a selective synthesis.

  • Temperature Control: The rate of SNAr reactions is highly temperature-dependent. By conducting the first substitution at low temperatures (e.g., -20°C to 0°C), the reaction can be effectively stopped after the addition of one morpholine unit, yielding the 4-morpholino-2,6-dichloropyrimidine intermediate in high purity.[7]

  • Stoichiometry and Base: Using one equivalent of morpholine in the first step ensures monosubstitution. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[8]

  • Second Substitution: To replace the second chlorine atom (typically at the C2 position), more forcing conditions are required. This is because the electron-donating nature of the first morpholine substituent slightly deactivates the ring towards further nucleophilic attack. This can be achieved by:

    • Increasing the temperature: Heating the reaction mixture (e.g., to 60°C or higher) provides the necessary activation energy for the second substitution to occur.[7]

    • Using Catalysis: For more challenging substitutions, particularly with sterically hindered substituted morpholines, a palladium-catalyzed cross-coupling reaction offers a milder and often more efficient alternative.

Advanced Methodologies: Palladium-Catalyzed Amination

While thermal SNAr is robust, the introduction of the second or third amino substituent can sometimes lead to side products or require harsh conditions. Palladium-catalyzed amination (e.g., Buchwald-Hartwig coupling) has emerged as a powerful alternative.

Comparison of SNAr vs. Pd-Catalyzed Amination:

FeatureSequential Thermal SNArPd-Catalyzed Buchwald-Hartwig Amination
Conditions Often requires elevated temperatures for less reactive positions (e.g., C2).Can often be performed at lower temperatures.
Substrate Scope May be challenging for sterically hindered or electronically poor amines.Broader scope; tolerates a wide range of functional groups and sterically demanding amines.[9]
Selectivity Primarily driven by the inherent electronic properties of the pyrimidine ring.Can offer different selectivity profiles based on ligand choice.
Reagents Simple base (e.g., DIPEA, K₂CO₃).Requires a palladium precatalyst and a specialized phosphine ligand (e.g., BINAP, JosiPhos).[9]
Cost & Setup Lower reagent cost, simpler setup.Higher cost of catalyst/ligand, may require strictly inert (argon/nitrogen) atmosphere.

Expert Insight: For routine syntheses with standard morpholine, thermal SNAr is the method of choice due to its simplicity and cost-effectiveness. However, when synthesizing a library with diverse, sterically hindered, or precious substituted morpholines, the upfront investment in a Pd-catalyzed approach can result in higher yields and purity, justifying the cost.[9]

Impact of Substituted Morpholines on Synthesis

The use of substituted morpholines in place of the parent structure can significantly influence reaction outcomes. The primary factor is steric hindrance around the nucleophilic nitrogen atom.

Substituted MorpholineExpected Impact on SNAr ReactionRationale
(R)- or (S)-2-MethylmorpholineSlower reaction rate; may require higher temperatures or longer reaction times.The methyl group adjacent to the nitrogen sterically hinders its approach to the electrophilic carbon on the pyrimidine ring.
cis-2,6-DimethylmorpholineSignificantly slower reaction rate; may be a candidate for Pd-catalysis.Two flanking methyl groups create substantial steric bulk, making the nitrogen a much weaker nucleophile in the context of SNAr.
3-HydroxymethylmorpholineMinimal impact on reaction rate.The substituent is distal to the nitrogen atom and does not impose significant steric hindrance. The hydroxyl group may require protection if incompatible with other reagents in a multi-step synthesis.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, including guidance on monitoring and characterization to ensure the desired product is obtained.

Protocol 1: Synthesis of this compound

This two-step protocol is adapted from established literature procedures.[7]

Step A: Synthesis of 4-(2,6-dichloropyrimidin-4-yl)morpholine

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 2,4,6-trichloropyrimidine (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -20°C using an appropriate cooling bath.

  • Reagent Addition: In a separate flask, dissolve morpholine (1.0 eq) and DIPEA (1.2 eq) in anhydrous THF. Add this solution dropwise to the cooled pyrimidine solution over 30 minutes, ensuring the internal temperature does not exceed -15°C.

  • Reaction: Stir the reaction mixture at -20°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can often be used directly in the next step or purified by column chromatography on silica gel if necessary.

Step B: Synthesis of this compound

  • Setup: To a solution of 4-(2,6-dichloropyrimidin-4-yl)morpholine (1.0 eq) from Step A in ethanol, add morpholine (1.1 eq), DIPEA (1.5 eq), and a catalytic amount of sodium iodide (NaI).

  • Reaction: Heat the reaction mixture to 60°C and stir. Monitor the reaction by TLC until completion (typically 4-8 hours).

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure. Add water to the residue and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Performance Data and Structure-Activity Relationship (SAR)

The ultimate goal of synthesizing these analogs is often to improve their biological activity. As potent PI3K inhibitors, their performance is typically measured by their half-maximal inhibitory concentration (IC₅₀) against various PI3K isoforms.

The table below summarizes representative data for analogs based on the 2,4-dimorpholinopyrimidine scaffold, illustrating how modifications impact potency and selectivity.

Table: Comparative Biological Activity of 2,4-Dimorpholinopyrimidine Analogs [7][10]

Compound IDC5-SubstituentC6-SubstituentPI3Kα IC₅₀ (nM)PI3Kδ IC₅₀ (nM)Selectivity (δ vs α)
BKM-120 -SO₂NH₂-H44.6 ± 3.679.3 ± 11.0~0.6x
Analog 17p -CN4-fluorophenyl32.4 ± 4.115.4 ± 1.9~2.1x
Analog 17o -CN3-fluorophenyl34.7 ± 2.1204.2 ± 22.2~0.17x
Analog 17e -CNThiophen-2-yl88.5 ± 6.155.6 ± 3.8~1.6x

Data is illustrative and sourced from multiple studies for comparative purposes.

SAR

Analysis of Structure-Activity Relationships
  • C6 Position: The C6 position, accessible for modification from the 6-chloro intermediate, is a critical determinant of isoform selectivity. As seen with analogs 17p and 17o, a simple change in the fluorine position on a phenyl ring at C6 dramatically shifts selectivity between PI3Kα and PI3Kδ.[7][10] This highlights the sensitivity of the kinase binding pocket to substitution patterns at this vector.

  • Morpholine Groups: The two morpholine moieties are generally considered essential for activity, forming crucial hydrogen bonds with the hinge region of the PI3K enzyme.[10] While substitutions on the morpholine rings are less explored in the cited literature, it is a viable strategy for modulating properties like solubility and metabolic stability.

  • C5 Position: Introducing a small, electron-withdrawing group like a nitrile (-CN) at the C5 position has been shown to be highly favorable for potency against PI3Kα.[7]

Conclusion

The synthesis of this compound and its analogs is a well-established yet nuanced field. The workhorse strategy of sequential nucleophilic aromatic substitution, governed by careful control of temperature and stoichiometry, remains the most direct route. For more complex or sterically hindered analogs, palladium-catalyzed methods provide a powerful, albeit more costly, alternative.

The experimental data clearly demonstrates that the 2,4-dimorpholinopyrimidine scaffold is highly tunable. Strategic modifications at the C5 and C6 positions, enabled by the versatile 6-chloro intermediate, allow for the precise optimization of potency and isoform selectivity. This guide provides the foundational synthetic knowledge and SAR insights necessary for researchers to rationally design and synthesize the next generation of potent and selective kinase inhibitors based on this privileged scaffold.

References

A Senior Application Scientist's Guide to the Dimorpholinopyrimidine Core in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the PI3K/AKT/mTOR pathway stands as a central, and often deregulated, hub for cell growth, proliferation, and survival.[1] Its critical role has made it one of the most pursued targets for cancer therapeutics.[2] However, the pathway's inherent complexity, characterized by intricate feedback loops, has frequently limited the efficacy of inhibitors that target a single node. This guide provides a comparative analysis of a privileged chemical scaffold—the dimorpholinopyrimidine core and its close isostere, the dimorpholinotriazine core—that has proven exceptionally effective in creating potent, dual inhibitors of PI3K and mTOR. We will delve into the distinct advantages of this scaffold, supported by comparative data and detailed experimental protocols, to illustrate its utility for researchers in drug development.

The Rationale for Dual PI3K/mTOR Inhibition

The PI3K/mTOR signaling cascade is a tightly regulated network. When upstream receptors are activated, PI3K phosphorylates PIP2 to PIP3, leading to the activation of AKT. AKT, in turn, modulates a host of cellular processes and activates the mTOR complex 1 (mTORC1). However, a crucial feedback mechanism exists where mTORC1 inhibition can lead to the activation of mTOR complex 2 (mTORC2), which then further activates AKT, thereby blunting the therapeutic effect of the inhibitor.[3]

Targeting only PI3K can be insufficient as mTOR signaling can remain active. Conversely, targeting only mTORC1 with rapalogs leaves the PI3K/AKT signaling axis and mTORC2 unchecked. This has driven the development of dual inhibitors that can simultaneously block both the PI3K enzyme and the kinase domain of mTOR (mTORC1 and mTORC2), offering a more comprehensive and durable pathway blockade.[4][5]

PI3K_mTOR_Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Survival AKT->Proliferation mTORC2 mTORC2 mTORC2->AKT feedback activation S6K p70S6K mTORC1->S6K S6K->Proliferation PI3Ki PI3K-selective Inhibitors (e.g., Pictilisib) PI3Ki->PI3K Dual_I Dimorpholino Core (e.g., Gedatolisib) DUAL INHIBITOR Dual_I->PI3K Dual_I->mTORC2 Dual_I->mTORC1 mTORi mTORC1 Inhibitors (Rapalogs) mTORi->mTORC1

Figure 1: PI3K/mTOR pathway showing points of inhibition.

Advantage 1: High Potency and Dual-Targeting from a Single Core

The dimorpholinopyrimidine scaffold, and its close chemical relative the dimorpholinotriazine found in the clinical candidate Gedatolisib, provides a unique structural foundation for achieving potent, dual inhibition. The two morpholine groups are key pharmacophores that can establish critical interactions within the ATP-binding pockets of both PI3K and mTOR kinases. This dual activity from a single, compact core is a significant advantage in drug design, simplifying pharmacokinetics and reducing the potential for drug-drug interactions compared to combination therapies.

Gedatolisib (PF-05212384), which incorporates a dimorpholinotriazine core, is a potent inhibitor of all four Class I PI3K isoforms and mTOR, showcasing the power of this scaffold.[1][4] Its activity is significantly higher than many earlier-generation PI3K inhibitors.

CompoundCore ScaffoldTargetIC50 / Ki (nM)Reference
Gedatolisib DimorpholinotriazinePI3Kα0.4[6]
PI3Kγ5.4[6]
mTOR1.6[6]
Omipalisib PyridylsulfonamidePI3Kα (Ki)0.019[7][8]
PI3Kβ (Ki)0.13[7][8]
PI3Kδ (Ki)0.024[7][8]
PI3Kγ (Ki)0.06[7][8]
mTORC1 (Ki)0.18[7][8]
mTORC2 (Ki)0.3[7][8]
Pictilisib (GDC-0941) ThienopyrimidinePI3Kα3[9][10]
PI3Kβ33[9][10]
PI3Kδ3[9][10]
PI3Kγ75[9][10]
mTOR580[10]

Table 1: Comparative Potency of PI3K/mTOR Pathway Inhibitors. This table highlights the potent, dual-action profile of inhibitors like Gedatolisib and Omipalisib compared to the more PI3K-selective Pictilisib.

Advantage 2: Superior Clinical Performance and Overcoming Resistance

The true test of a drug scaffold is its performance in a clinical setting. The comprehensive pathway blockade achieved by dimorpholino-based inhibitors translates into compelling anti-tumor activity, particularly in patient populations that have developed resistance to other treatments.

The pivotal Phase 3 VIKTORIA-1 trial provides a clear example. In patients with HR+, HER2- advanced breast cancer whose disease had progressed after treatment with a CDK4/6 inhibitor, Gedatolisib in combination with palbociclib and fulvestrant demonstrated a remarkable improvement in progression-free survival (PFS).[4] This suggests that the dual-inhibition mechanism is effective at overcoming the adaptive resistance that limits the efficacy of single-node inhibitors.[4]

Trial / StudyCompoundPatient PopulationOutcomeReference
VIKTORIA-1 (Phase 3) GedatolisibHR+/HER2- Advanced Breast Cancer (post-CDK4/6i)Significant improvement in Progression-Free Survival (PFS)[4]
Phase 1b Study GedatolisibHR+/HER2- Advanced Breast Cancer (1st Line)Median PFS: 48.4 months; Objective Response Rate: 79%[11]
Phase 1 Study Pictilisib (GDC-0941)Advanced Solid TumorsRecommended Phase II dose established; signs of antitumor activity[9]

Table 2: Selected Clinical Trial Data. The data for Gedatolisib showcases the profound clinical benefit derived from its dual-inhibition mechanism, particularly in a treatment-resistant setting.

Advantage 3: Favorable Physicochemical and Pharmacokinetic Properties

Beyond potency, the pyrimidine scaffold is a versatile and "drug-like" core.[12][13] It offers multiple vectors for chemical modification, allowing medicinal chemists to fine-tune critical absorption, distribution, metabolism, and excretion (ADME) properties. This tunability is essential for developing a compound with a suitable half-life, oral bioavailability, and safety profile.[14][15]

Preclinical data for Gedatolisib in mouse models indicated low plasma clearance, a high volume of distribution, and a long half-life of 14.4 hours, properties which are desirable for maintaining therapeutic drug concentrations.[6] Furthermore, a key differentiator for Gedatolisib has been its manageable safety profile, with notably low rates of severe hyperglycemia and stomatitis, which are often dose-limiting toxicities for this class of inhibitors.[4]

Experimental Protocols for Evaluating Novel Dimorpholinopyrimidine Analogs

To validate the advantages of a novel compound based on this scaffold, a logical, multi-step experimental workflow is required. The protocols described below represent a self-validating system, moving from initial enzymatic potency to cellular efficacy.

Experimental_Workflow Compound Test Compound (Dimorpholinopyrimidine Analog) Assay1 Protocol 1: In Vitro Kinase Inhibition Assay Compound->Assay1 Data1 Determine IC50 (Potency & Selectivity) Assay1->Data1 Assay2 Protocol 2: Cellular Proliferation Assay Data1->Assay2 Potent compounds advance Data2 Determine GI50 (Cellular Efficacy) Assay2->Data2 Assay3 Protocol 3: Western Blot (Target Engagement) Data2->Assay3 Active compounds advance Data3 Confirm pAKT/pS6 Inhibition Assay3->Data3

Figure 2: Experimental workflow for inhibitor validation.

Protocol 1: In Vitro PI3K/mTOR Kinase Inhibition Assay (Fluorescence Polarization)

Principle: This is a competitive biochemical assay to measure the ability of a test compound to inhibit the enzymatic activity of a target kinase. The assay measures the phosphorylation of a substrate (PIP2 for PI3K, or a peptide for mTOR). A fluorescently labeled probe binds to the product, and the degree of fluorescence polarization is proportional to the amount of product formed. An active inhibitor will reduce product formation, leading to a lower polarization signal.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the test compound (e.g., 10-point, 3-fold dilution) in 100% DMSO to create a concentration gradient. A typical starting concentration is 10 µM.

  • Assay Plate Preparation: Transfer a small volume (e.g., 50 nL) of the diluted compound and DMSO controls into a 384-well low-volume assay plate.

  • Kinase Reaction:

    • Prepare a kinase reaction buffer (e.g., 10 mM HEPES, 50 mM NaCl, 10 mM MnCl₂, 0.5 mM DTT).

    • Add the purified recombinant kinase (e.g., PI3Kα or mTOR) to the wells.

    • Initiate the reaction by adding a substrate/ATP mix (e.g., 20 µM PIP2 and 25 µM ATP for PI3K).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

  • Stopping and Detection:

    • Add a stop/detection buffer containing EDTA (to chelate Mn²⁺ and stop the reaction) and a fluorescent probe that binds to the reaction product.

    • Incubate for an additional 1-2 hours to allow for probe binding.

  • Data Acquisition: Read the plate on a suitable plate reader (e.g., Envision) capable of measuring fluorescence polarization.

  • Data Analysis: Convert polarization values to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Proliferation Assay (MTS Assay)

Principle: This assay quantifies the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation. The MTS reagent is converted by metabolically active cells into a colored formazan product, which can be measured spectrophotometrically. A reduction in color indicates that the test compound has inhibited cell proliferation or induced cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed a relevant cancer cell line (e.g., BT474 or T47D breast cancer cells) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with a serial dilution of the test compound (prepared in cell culture medium). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Final Incubation: Incubate for 1-4 hours, allowing the formazan product to develop.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance data to the vehicle control to calculate the percent growth inhibition. Plot the percent inhibition against the logarithm of compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The dimorpholinopyrimidine core and its isosteres represent a premier scaffold in the design of modern kinase inhibitors, particularly for the challenging PI3K/mTOR pathway. The inherent advantages of this chemical motif—including high potency, intrinsic dual-target activity, the ability to overcome clinical resistance, and a favorable, tunable drug-like profile—set it apart from many alternatives. As demonstrated by the profound clinical efficacy of Gedatolisib, compounds built upon this core have the potential to redefine treatment paradigms in oncology. For drug development professionals, the dimorpholinopyrimidine scaffold should be considered a high-value starting point for generating next-generation therapeutics targeting this critical cancer signaling pathway.

References

A Senior Application Scientist's Guide to Assessing the Isoform Selectivity of PI3K Inhibitors Based on the 2,4-Dimorpholinepyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in oncology and immunology, the Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical axis of investigation and therapeutic intervention. Its dysregulation is a common feature in many cancers and inflammatory diseases. The development of small molecule inhibitors targeting PI3K has been a major focus of drug discovery. However, the PI3K family has several isoforms (Class I: α, β, γ, δ), each with distinct roles in normal physiology and disease. Consequently, the isoform selectivity of a PI3K inhibitor is a paramount determinant of its therapeutic efficacy and toxicity profile. This guide provides an in-depth analysis of assessing the selectivity of PI3K inhibitors built upon the promising 4,4'-(pyrimidine-2,4-diyl)dimorpholine scaffold, with a specific focus on derivatives that have shown significant potential.

The PI3K Signaling Pathway: A Brief Overview

The PI3K pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1] It is typically activated by growth factors and cytokines binding to receptor tyrosine kinases (RTKs) on the cell surface. This activation recruits PI3K to the plasma membrane, where it phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3, in turn, serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as protein kinase B, PKB). The recruitment of Akt to the membrane leads to its activation through phosphorylation by PDK1 and mTORC2. Once activated, Akt proceeds to phosphorylate a multitude of downstream substrates, orchestrating a wide range of cellular responses that are fundamental to cell growth and survival.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Recruitment PDK1 PDK1 PIP3->PDK1 Recruitment Downstream Downstream Effectors Akt->Downstream Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation PDK1->Akt Phosphorylation Cell_Response Cell Growth, Survival, Proliferation Downstream->Cell_Response

Caption: The PI3K/Akt Signaling Pathway.

Given the central role of this pathway, inhibiting PI3K is a rational approach to cancer therapy. However, the ubiquitous expression and function of PI3Kα and PI3Kβ in normal tissues contrast with the more restricted expression of PI3Kδ and PI3Kγ, which are primarily found in hematopoietic cells.[1] This differential expression underpins the drive to develop isoform-selective inhibitors to maximize therapeutic impact while minimizing off-target toxicities.

The 2,4-Dimorpholinopyrimidine Scaffold: A Privileged Structure

The 2,4-dimorpholinopyrimidine scaffold has emerged as a robust framework for the design of potent PI3K inhibitors. Structure-activity relationship (SAR) studies have consistently shown that the morpholine groups can form crucial hydrogen bonds within the ATP-binding pocket of the PI3K enzyme, while the pyrimidine core serves as a rigid backbone for further functionalization to achieve desired potency and selectivity.[2]

Comparative Analysis of Inhibitor Selectivity

To illustrate the assessment of isoform selectivity, we will compare a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives, designated here as Compound 17e, 17o, and 17p, against the well-characterized pan-PI3K inhibitor BKM-120. The following data is based on in vitro enzymatic assays determining the half-maximal inhibitory concentration (IC50) against the four Class I PI3K isoforms.

InhibitorPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)
Compound 17e 41.3 ± 3.2115.7 ± 15.3118.6 ± 12.555.6 ± 3.8
Compound 17o 35.7 ± 2.9102.5 ± 11.4125.4 ± 13.7204.2 ± 22.2
Compound 17p 31.8 ± 4.1110.2 ± 12.1105.8 ± 11.615.4 ± 1.9
BKM-120 (Control) 44.6 ± 3.6155.4 ± 18.2160.7 ± 17.579.3 ± 11.0

Data is representative of findings presented in Li et al., 2024.[2]

From this data, we can draw several key insights:

  • Potency: All three test compounds (17e, 17o, and 17p) exhibit potent inhibition of PI3Kα, with IC50 values comparable to or better than the control compound BKM-120.[2]

  • Selectivity Profile of 17e and 17o: Compounds 17e and 17o demonstrate a relatively pan-inhibitory profile, with potent activity against PI3Kα and δ, and slightly weaker but still significant activity against β and γ isoforms.

  • Emergence of PI3Kδ Selectivity: Compound 17p stands out with a distinct selectivity profile. While maintaining strong PI3Kα inhibition, it shows markedly enhanced potency against PI3Kδ (IC50 = 15.4 nM), being over 5-fold more potent against this isoform compared to BKM-120.[2] Furthermore, its inhibitory activity against PI3Kβ and PI3Kγ is comparable to the other compounds, highlighting a significant selectivity for PI3Kδ. This profile makes Compound 17p a particularly interesting candidate for hematological malignancies where PI3Kδ signaling is often hyperactive.

Experimental Protocols for Assessing Selectivity

The generation of reliable and reproducible selectivity data is contingent on robust experimental design. Below are detailed protocols for the key assays used to characterize PI3K inhibitors.

In Vitro Kinase Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms. A common method is a radiometric assay that quantifies the incorporation of radiolabeled phosphate into the lipid substrate.

Principle: The kinase reaction is performed in the presence of a lipid substrate (e.g., phosphatidylinositol), ATP spiked with [γ-³²P]ATP, and the purified PI3K isoform. Active kinase will transfer the ³²P-labeled phosphate from ATP to the substrate. The amount of radiolabeled product is then quantified, and the inhibitory effect of the test compound is determined by the reduction in product formation compared to a vehicle control.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical concentration range would be from 10 µM down to 0.1 nM.

  • Reaction Mixture Preparation: In a microtiter plate, prepare a reaction buffer containing 20 mM HEPES (pH 7.4), 5 mM MgCl₂, and 0.25 mM EDTA.

  • Enzyme and Substrate Addition: Add the purified recombinant PI3K isoform (e.g., p110α/p85α) and the lipid substrate (e.g., 170 µg/ml phosphatidylinositol) to the wells.

  • Inhibitor Addition: Add the diluted test compounds or vehicle control (DMSO) to the respective wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Start the kinase reaction by adding ATP solution (e.g., 50 µM final concentration) containing [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 25°C for 20 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding 100 µl of 0.1 M HCl.

  • Lipid Extraction: Extract the phosphorylated lipid product by adding a mixture of chloroform/methanol (1:1) followed by 2M KCl. Vortex and centrifuge to separate the phases.

  • Quantification: Transfer an aliquot of the organic (lower) phase containing the radiolabeled lipid to a scintillation vial, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Phospho-Akt Assay (Target Engagement Assay)

While in vitro kinase assays are essential for determining direct enzymatic inhibition, it is equally important to assess a compound's activity in a cellular context. This assay measures the inhibition of PI3K signaling downstream of the kinase itself, typically by quantifying the phosphorylation of Akt.

Principle: Cells are treated with the inhibitor, followed by stimulation with a growth factor to activate the PI3K pathway. The level of phosphorylated Akt (p-Akt) at a specific site (e.g., Ser473) is then measured, usually by Western blotting or a plate-based immunoassay (e.g., ELISA). A reduction in p-Akt levels indicates that the compound is engaging and inhibiting PI3K within the cell.

Step-by-Step Protocol (Western Blotting):

  • Cell Culture: Plate cancer cells known to have an active PI3K pathway (e.g., U87MG glioblastoma cells) in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: To reduce basal PI3K activity, serum-starve the cells for 12-24 hours in a serum-free medium.

  • Inhibitor Treatment: Treat the cells with various concentrations of the test inhibitor or vehicle control for 1-2 hours.

  • Stimulation: Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies specific for phospho-Akt (Ser473) and total Akt (as a loading control).

  • Detection: After washing, incubate the membrane with a suitable HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities for p-Akt and total Akt. Normalize the p-Akt signal to the total Akt signal to determine the extent of inhibition at each compound concentration.

Workflow Start Start: Compound Synthesis and Characterization Biochemical In Vitro Kinase Assays (PI3Kα, β, γ, δ) Start->Biochemical Cellular Cellular p-Akt Assay Start->Cellular Data_Analysis IC50 Determination & Selectivity Profiling Biochemical->Data_Analysis Cellular->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Experimental workflow for assessing inhibitor selectivity.

Conclusion

The 2,4-dimorpholinopyrimidine scaffold represents a highly valuable starting point for the development of potent and selective PI3K inhibitors. As demonstrated by the comparative data, subtle modifications to this core structure can significantly influence the isoform selectivity profile. A rigorous assessment of selectivity, employing both biochemical and cellular assays, is indispensable for characterizing these compounds. The ability to fine-tune the selectivity, as exemplified by the enhanced PI3Kδ potency of Compound 17p, underscores the potential to develop tailored therapeutics for specific diseases, thereby maximizing efficacy and improving patient outcomes.

References

A Comparative Guide to the Spectroscopic Analysis of 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal confirmation of a synthesized molecule's structure is a critical checkpoint in the discovery pipeline. In the realm of heterocyclic chemistry, particularly with pharmacologically relevant scaffolds like pyrimidines, a multi-faceted analytical approach is not just recommended, but essential. This guide provides an in-depth comparison of standard spectroscopic techniques to confirm the structure of 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine, a compound of interest in medicinal chemistry. We will delve into the causality behind experimental choices and present supporting data to illustrate the power of a consolidated spectroscopic strategy.

The Structural Elucidation Challenge

The target molecule, this compound, possesses several key structural features that must be confirmed: the central chloropyrimidine ring, the two morpholine rings, and their specific connectivity at the C2, C4, and C6 positions of the pyrimidine core. Each spectroscopic technique offers a unique lens through which to view a piece of this molecular puzzle. The synergy of ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy provides a self-validating system for structural confirmation.[1][2]

Comparative Spectroscopic Data

The following tables summarize the expected experimental data for this compound. This data is compiled based on the analysis of similar pyrimidine and morpholine-containing compounds found in the literature.[3][4][5][6]

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~6.5 - 6.7Singlet1HH-5 (Pyrimidine)The lone proton on the pyrimidine ring is expected to be in the aromatic region, shifted upfield due to the electron-donating morpholine groups.
~3.7 - 3.9Triplet8H-N-CH₂- (Morpholine)Protons adjacent to the nitrogen atom in the morpholine ring.
~3.6 - 3.8Triplet8H-O-CH₂- (Morpholine)Protons adjacent to the oxygen atom in the morpholine ring.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignmentRationale
~165 - 167C2, C4 (Pyrimidine)Carbons attached to the nitrogen of the morpholine rings are significantly deshielded.
~160 - 162C6 (Pyrimidine)The carbon bearing the chlorine atom is also deshielded.
~95 - 97C5 (Pyrimidine)The carbon attached to the lone proton on the pyrimidine ring.
~66 - 68-O-CH₂- (Morpholine)Carbons adjacent to the oxygen atom in the morpholine ring.
~43 - 45-N-CH₂- (Morpholine)Carbons adjacent to the nitrogen atom in the morpholine ring.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretationRationale
284/286[M]⁺ / [M+2]⁺Molecular ion peak and its isotope peak, confirming the presence of one chlorine atom.
249[M - Cl]⁺Loss of the chlorine atom.
199/201[M - C₄H₈NO]⁺Loss of a morpholine radical.

Table 4: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)Vibration TypeAssignmentRationale
2850 - 3000C-H StretchAliphatic C-H in morpholine rings.[5]Characteristic stretching vibrations of sp³ hybridized C-H bonds.
1550 - 1600C=N, C=C StretchPyrimidine ring vibrations.Aromatic ring stretching vibrations.
1100 - 1120C-O-C StretchEther linkage in morpholine rings.[5]Strong, characteristic stretching of the C-O-C bond.
700 - 800C-Cl StretchCarbon-chlorine bond.Stretching vibration of the C-Cl bond.

Experimental Protocols

The following are detailed, step-by-step methodologies for the spectroscopic analysis of this compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[2] Ensure complete dissolution.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.[3][7]

Protocol 2: Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

    • Use a standard electron energy of 70 eV for ionization.

    • Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺). The presence of an [M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak is characteristic of a compound containing one chlorine atom.[8][9][10]

    • Analyze the fragmentation pattern to identify characteristic losses of functional groups, which can provide further structural confirmation.[11]

Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the dry, purified compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle.[2]

    • Press the resulting powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

    • Compare the observed frequencies with established correlation tables to confirm the presence of key structural features like C-H, C=N, C-O-C, and C-Cl bonds.[5]

Visualization of the Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis and the relationship between the different techniques for structural confirmation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR C_NMR ¹³C NMR Purification->C_NMR MS Mass Spectrometry Purification->MS FTIR FT-IR Purification->FTIR Confirmation Structural Confirmation H_NMR->Confirmation C_NMR->Confirmation MS->Confirmation FTIR->Confirmation

Caption: Workflow for synthesis and structural confirmation.

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ftir FT-IR Spectroscopy H_NMR ¹H NMR - Proton environment - Connectivity (via coupling) Structure Confirmed Structure of This compound H_NMR->Structure Proton Framework C_NMR ¹³C NMR - Carbon backbone - Number of unique carbons C_NMR->Structure Carbon Skeleton MS Mass Spectrometry - Molecular weight - Elemental composition (Isotopes) MS->Structure Molecular Formula FTIR FT-IR - Functional groups - Bond vibrations FTIR->Structure Functional Groups

Caption: Interrelation of spectroscopic techniques.

Conclusion

The structural elucidation of this compound is a clear example of the necessity of a multi-pronged spectroscopic approach. While each technique provides valuable information, it is their collective and corroborative power that leads to an unambiguous structural assignment. For researchers in drug discovery and development, mastering the interpretation of these combined datasets is fundamental to ensuring the integrity of their chemical matter and the reliability of subsequent biological evaluations.

References

A Comparative Guide to the Synthesis of 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Dimorpholinopyrimidine Scaffold

In the landscape of modern drug discovery, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the 2,4-dimorpholinopyrimidine moiety has emerged as a privileged structure, particularly in the development of kinase inhibitors. The compound 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine is a critical intermediate in the synthesis of numerous high-value pharmaceutical compounds, including potent Phosphoinositide 3-kinase (PI3K) inhibitors which are pivotal in oncology research.[1][2] The efficiency, scalability, and purity of the synthetic route to this intermediate directly impact the viability and cost-effectiveness of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, objective comparison of the primary synthetic methodologies for this compound. We will dissect the mechanistic principles, compare reaction parameters through experimental data, and provide detailed, field-tested protocols to enable researchers and process chemists to make informed decisions for their specific applications.

The Core Chemistry: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this target molecule is fundamentally governed by the principles of Nucleophilic Aromatic Substitution (SNAr). The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property is further amplified by the inductive effect of chlorine substituents, making the carbon atoms of the C-Cl bonds highly electrophilic and susceptible to attack by nucleophiles like morpholine.

The starting material of choice is typically 2,4,6-trichloropyrimidine. A crucial concept to grasp is the regioselectivity of substitution. The chlorine atoms at the C4 and C6 positions are significantly more reactive than the chlorine at the C2 position. This is because the negative charge of the Meisenheimer intermediate (the transient species formed during the SNAr reaction) can be delocalized onto both ring nitrogen atoms when substitution occurs at C4 or C6, providing greater stabilization. In contrast, substitution at C2 allows delocalization onto only one nitrogen. This inherent reactivity difference is the cornerstone of a controlled, stepwise synthesis.

Methodology 1: The Benchmark - Stepwise, Temperature-Controlled SNAr

This approach leverages the differential reactivity of the chlorine atoms on the 2,4,6-trichloropyrimidine ring to achieve a highly controlled and selective synthesis. It is considered the benchmark method due to its robustness and ability to deliver high-purity product. The process involves two distinct nucleophilic substitution steps.

Causality Behind Experimental Choices:
  • Step 1: First Morpholine Addition. The first equivalent of morpholine is introduced at a low temperature (e.g., -20°C to 0°C). This ensures that the substitution occurs exclusively at the most reactive C4/C6 positions. Using a mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is sufficient to scavenge the HCl generated without promoting unwanted side reactions. Acetone or THF are common solvents, chosen for their ability to dissolve the starting materials and their suitable freezing points.[1]

  • Step 2: Second Morpholine Addition. After the formation of 4-(6-chloro-2-chloropyrimidin-4-yl)morpholine (or its 4-chloro-2-chloro-6-yl isomer), the second equivalent of morpholine is added. The temperature is then raised (e.g., to 60°C).[1] This higher thermal energy is required to overcome the activation barrier for substituting the second, less reactive chlorine atom at the remaining C4/C6 position. The chlorine at C2 remains untouched due to its significantly lower reactivity under these conditions.

Experimental Workflow Diagram

G cluster_0 Step 1: First Substitution (Low Temperature) cluster_1 Step 2: Second Substitution (Elevated Temperature) A 2,4,6-Trichloropyrimidine B Morpholine (1 eq) TEA, Acetone, -20°C C Intermediate: 4-morpholino-2,6-dichloropyrimidine B->C Selective S_NAr at C4/C6 D Morpholine (1 eq) DIPEA, EtOH, 60°C C->D Intermediate isolated or used in situ E Final Product: This compound D->E S_NAr at remaining C4/C6

Caption: Stepwise synthesis of the target compound.

Methodology 2: The One-Pot Approach

A seemingly more efficient alternative is a "one-pot" synthesis where both equivalents of morpholine are added to the 2,4,6-trichloropyrimidine at the start. While this reduces handling steps, it presents significant challenges in process control.

Causality Behind Experimental Choices:
  • Reaction Control: The core challenge is managing the exothermic nature of the reaction and preventing over-substitution. By adding all reagents at once, a slow, ramped increase in temperature is typically employed. However, local temperature fluctuations can easily lead to the formation of the undesired trisubstituted byproduct, 2,4,6-trimorpholinopyrimidine.

  • Byproduct Formation: The formation of the trisubstituted product not only reduces the yield of the desired compound but also complicates purification significantly, as the polarity and chromatographic behavior of the di- and tri-substituted products can be very similar. This often necessitates column chromatography, which is less desirable for large-scale production.

Logical Flow Comparison: Stepwise vs. One-Pot

G cluster_stepwise Method 1: Stepwise cluster_onepot Method 2: One-Pot sw_start Start: 2,4,6-Trichloropyrimidine sw_step1 Add 1 eq Morpholine (Low Temp) sw_start->sw_step1 sw_intermediate Isolate/Hold Intermediate sw_step1->sw_intermediate sw_step2 Add 1 eq Morpholine (High Temp) sw_intermediate->sw_step2 sw_product High-Purity Product sw_step2->sw_product op_start Start: 2,4,6-Trichloropyrimidine op_step1 Add 2 eq Morpholine (Temp Ramp) op_start->op_step1 op_product Product Mixture op_step1->op_product op_purify Difficult Purification op_product->op_purify op_final Lower Yield Product op_purify->op_final

Caption: Comparison of workflow logic and outcomes.

Methodology 3: Palladium-Catalyzed Amination (A Discussion)

For the introduction of many amines to chloro-heterocycles, particularly for less nucleophilic amines or for the second or third substitution step, Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are often employed.[3]

Applicability to This Synthesis:
  • Necessity: For a nucleophilic secondary amine like morpholine, SNAr is highly efficient and does not require a metal catalyst. The conditions are mild enough that a catalyzed reaction offers little advantage and introduces complexity.

  • Drawbacks: Introducing a Pd-catalyst and a phosphine ligand adds significant cost and, more importantly, creates a major purification challenge. For pharmaceutical intermediates, stringent limits on residual heavy metals (<10 ppm) are in place. Removing palladium to this level requires specialized and often costly purification steps (e.g., treatment with metal scavengers, activated carbon, or specific chromatography).

Quantitative Performance Benchmark

The following table summarizes the key performance indicators for the two practical synthetic methods, based on literature reports for analogous transformations and established laboratory experience.

ParameterMethod 1: Stepwise SNArMethod 2: One-Pot SNAr
Starting Material 2,4,6-Trichloropyrimidine2,4,6-Trichloropyrimidine
Key Reagents Morpholine (2.1 eq), DIPEA/TEAMorpholine (2.1 eq), DIPEA/TEA
Typical Yield 85-95%50-70% (of desired product)
Purity (Crude) >95%60-80% (major byproduct is trisubstituted)
Reaction Time 6 - 10 hours4 - 8 hours
Process Control Excellent (via temperature staging)Poor (risk of runaway/over-reaction)
Purification Simple Recrystallization / TriturationColumn Chromatography often required
Scalability HighModerate to Low
Reference Analogous to[1]Based on general process chemistry principles

Detailed Experimental Protocol: Method 1 (Benchmark)

This protocol is a self-validating system. Successful execution should yield the product with the expected purity, verifiable by standard analytical techniques.

Materials:

  • 2,4,6-Trichloropyrimidine (1.0 eq)

  • Morpholine (2.1 eq)

  • Diisopropylethylamine (DIPEA) (2.2 eq)

  • Ethanol (or Isopropanol), Anhydrous

  • Ethyl Acetate

  • Brine Solution

Procedure:

  • Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous ethanol (approx. 10 mL per gram of starting material).

  • First Addition (Step 1): Cool the solution to 0°C using an ice-water bath. In a separate flask, prepare a solution of morpholine (1.0 eq) and DIPEA (1.1 eq) in a small amount of ethanol. Add this solution dropwise to the reaction flask over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • First Reaction Phase: Stir the reaction mixture at 0-5°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed, showing the formation of a new, less polar spot (the mono-substituted intermediate).

  • Second Addition (Step 2): To the same reaction mixture, add the remaining morpholine (1.1 eq) and DIPEA (1.1 eq) as a solution in ethanol.

  • Second Reaction Phase: Remove the ice bath and heat the reaction mixture to 60°C using a heating mantle. Maintain this temperature and stir for 4-6 hours, again monitoring by TLC until the mono-substituted intermediate is fully converted to the final product.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Extraction: Dilute the residue with ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: The crude product can typically be purified to >98% by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by trituration with cold diethyl ether to yield this compound as a white to off-white solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[1]

Conclusion and Recommendation

For researchers, scientists, and drug development professionals, the synthesis of this compound is a foundational step for accessing a class of important kinase inhibitors. While a one-pot method may appear faster on paper, the lack of control leads to significant purification challenges and lower overall yields, making it unsuitable for scalable and reproducible synthesis.

The stepwise, temperature-controlled Nucleophilic Aromatic Substitution (Method 1) stands as the unequivocally superior methodology. Its foundation in the predictable regioselectivity of the 2,4,6-trichloropyrimidine core allows for a robust, high-yielding, and easily scalable process that delivers a high-purity product with minimal purification requirements. This method represents the most logical and economically viable approach for producing this critical pharmaceutical intermediate.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine (CAS No. 10244-24-3). The guidance herein is designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in a thorough understanding of the compound's specific hazards. Adherence to these protocols is critical for mitigating risk and ensuring the integrity of your research environment.

Hazard Analysis: Understanding the Compound

This compound is a chlorinated heterocyclic compound that presents multiple health hazards.[1] A comprehensive risk assessment is the cornerstone of safe laboratory practice. The known hazards associated with this solid compound are categorized by the Globally Harmonized System (GHS) and necessitate specific, non-negotiable safety measures.[2]

The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion. The compound's hazard profile dictates the stringent engineering controls and personal protective equipment (PPE) required for safe handling.[2]

The Hierarchy of Controls: A Foundational Safety Paradigm

Before detailing specific PPE, it is crucial to understand the hierarchy of controls, a framework for mitigating risk. The most effective controls are at the top of the pyramid.

  • Elimination/Substitution: Not applicable when the use of this specific molecule is required.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For this compound, the primary engineering control is a certified chemical fume hood.

  • Administrative Controls: These are procedural changes, such as safety protocols and training. This guide is an example of an administrative control.

  • Personal Protective Equipment (PPE): This is the last line of defense and must be used in conjunction with the controls above.

Essential Personal Protective Equipment (PPE)

The selection of PPE is directly dictated by the compound's GHS hazard statements.[3][4] Simply listing the equipment is insufficient; understanding the causality behind each choice is paramount for building a culture of safety.

Hazard ClassificationGHS Hazard StatementRequired Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled• Chemical-resistant gloves (Nitrile)• Full-coverage lab coat• Work within a chemical fume hood• Respiratory protection if fume hood is unavailable or insufficient
Skin Corrosion/Irritation H315: Causes skin irritation• Chemical-resistant gloves (Nitrile)• Full-coverage lab coat or chemical-resistant apron
Serious Eye Damage/Irritation H319: Causes serious eye irritation• Splash-proof safety goggles• Full-face shield
Specific Target Organ Toxicity H335: May cause respiratory irritation• Work within a chemical fume hood• NIOSH-approved respirator if aerosolization is possible or ventilation is inadequate
Primary Barrier: Hand and Body Protection
  • Gloves: Chemical-resistant nitrile gloves are mandatory. Given the H312 and H315 warnings ("Harmful in contact with skin" and "Causes skin irritation"), gloves serve as the most critical barrier for dermal protection.[2] Always inspect gloves for tears or punctures before use. Employ the double-gloving technique for added protection during high-risk manipulations. Contaminated gloves must be removed using a technique that avoids skin contact with the outer surface and disposed of as hazardous waste.

  • Lab Coat: A clean, full-coverage lab coat, preferably with elastic cuffs, must be worn at all times. This prevents incidental skin contact and contamination of personal clothing. The lab coat should be laundered professionally and not taken home.

Secondary Barrier: Eye and Face Protection
  • Safety Goggles: The H319 warning ("Causes serious eye irritation") necessitates the use of splash-proof safety goggles that form a seal around the eyes.[2] Standard safety glasses are inadequate as they do not protect from dust particles that may become airborne.

  • Face Shield: A full-face shield must be worn over the safety goggles whenever there is a risk of splashing or aerosolization, such as when transferring the solid or preparing solutions. This provides a secondary layer of protection for the entire face.

Respiratory Protection

The primary method for preventing inhalation of this compound (H332: "Harmful if inhaled," H335: "May cause respiratory irritation") is to handle it exclusively within a certified chemical fume hood.[2] The fume hood contains airborne particles and vapors, pulling them away from the user.

A NIOSH-approved respirator with a particulate filter may be required as a secondary precaution if there is a potential for exposure limits to be exceeded, such as during a large-scale transfer or a spill. However, routine respirator use should not be a substitute for a functioning fume hood.[5]

Operational Protocol: A Step-by-Step Workflow

  • Preparation: Cordon off the work area. Ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment, including a designated waste container.

  • Donning PPE: Put on all required PPE in the correct order: lab coat, inner gloves, safety goggles, face shield, and outer gloves.

  • Handling: Carefully weigh and transfer the solid compound deep within the fume hood to minimize the escape of dust. Use tools like a spatula or scoop; avoid pouring the powder directly. If making a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling: Tightly seal the primary container. Decontaminate any surfaces and equipment used.

  • Doffing PPE: Remove PPE in the reverse order, taking care to avoid self-contamination. Outer gloves are removed first, followed by the face shield, lab coat, and safety goggles. The inner gloves are removed last.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after completing the work and removing all PPE.

Emergency Procedures: Spill Management

A spill of this solid compound must be managed promptly and correctly to prevent exposure and contamination.[6]

Minor Spill (<1 gram) inside a Fume Hood
  • Keep the fume hood running.

  • Wearing your full PPE, gently cover the spill with damp paper towels to avoid raising dust.[7]

  • Carefully wipe up the material, working from the outside in.

  • Place the contaminated towels and any other cleanup materials into a sealed, labeled hazardous waste container.

  • Wipe the area with soap and water.

Major Spill or Any Spill Outside a Fume Hood
  • Alert & Evacuate: Immediately alert others in the vicinity and evacuate the area.[8]

  • Isolate: Close the doors to the laboratory to contain the spill.[7]

  • Report: Contact your institution's Environmental Health and Safety (EHS) department and your supervisor. Provide details about the spilled substance and its location.

  • Secure: Prevent re-entry until emergency personnel arrive.[7]

  • Cleanup: Do not attempt to clean up a major spill yourself. Allow only trained emergency responders to handle the situation.[6]

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_response Response Protocol Spill Spill Detected Assess Assess Hazard (Size, Location, Exposure Risk) Spill->Assess Minor Minor Spill (Inside Fume Hood) Assess->Minor Contained & Manageable Major Major Spill (Outside Hood / Large Quantity) Assess->Major Uncontained / High Risk DonPPE Don Full PPE (If not already worn) Minor->DonPPE Alert Alert Personnel & Evacuate Area Major->Alert Isolate Isolate Lab (Close Doors) Alert->Isolate Report Report to EHS & Supervisor Isolate->Report Cleanup Trained Personnel Cleanup Report->Cleanup Contain Cover with Damp Towels (No Dry Sweeping) DonPPE->Contain Collect Collect Waste into Sealed Container Contain->Collect Decon Decontaminate Surface Collect->Decon

Caption: Workflow for chemical spill response.

Disposal Plan

All waste generated from handling this compound is considered hazardous waste.

  • Solid Waste: This includes the compound itself, any contaminated weighing paper, and contaminated consumables (e.g., pipette tips). It must be collected in a clearly labeled, sealed, and puncture-resistant container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE must be placed in a designated hazardous waste bag within the laboratory.[6]

  • Disposal Pathway: All hazardous waste containers must be disposed of through your institution's EHS department. Do not mix this waste with other chemical waste streams unless explicitly permitted.[9] Under no circumstances should this material or its containers be disposed of in regular trash or down the drain.

By integrating these safety protocols into your daily laboratory operations, you create a robust system that protects yourself, your colleagues, and the integrity of your scientific work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine
Reactant of Route 2
Reactant of Route 2
4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.